Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWVPZLPLBICGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of a primary synthetic pathway for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable intermediate in pharmaceutical research and development. The document details the strategic considerations for the synthesis, including the selection of starting materials and the critical role of the N-benzyloxycarbonyl (Cbz) protecting group. A step-by-step experimental protocol is provided, accompanied by a discussion of the underlying chemical principles and expected outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this synthetic process.
Introduction and Strategic Overview
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a key building block in the synthesis of various biologically active molecules. The piperidine moiety is a common scaffold in many pharmaceutical agents, and the 3-(2-hydroxyethyl) substituent offers a versatile handle for further chemical modification. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule.[1][2][3]
The synthesis strategy outlined in this guide focuses on a direct and efficient approach starting from a commercially available precursor, 3-piperidineethanol. The core of this synthesis involves the protection of the secondary amine of the piperidine ring.
Core Synthetic Strategy:
The primary pathway involves the N-protection of 3-piperidineethanol using benzyl chloroformate. This approach is favored for its high efficiency and the stability of the resulting Cbz-protected compound.
Synthesis Pathway Visualization
The synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate can be effectively visualized as a single-step protection reaction.
Figure 1: Synthesis pathway for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 3-Piperidineethanol | C₇H₁₅NO | 129.20 | ≥97% |
| Benzyl chloroformate | C₈H₇ClO₂ | 170.59 | ≥96% |
| Triethylamine | C₆H₁₅N | 101.19 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| 1 N Hydrochloric acid | HCl | 36.46 | 1 N aqueous solution |
| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: To a solution of 3-piperidineethanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.[4][5]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding 1 N hydrochloric acid. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel to obtain Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate as a pure compound.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| Boiling Point | 408.7±28.0 °C (Predicted) |
| Density | 1.140±0.06 g/cm³ (Predicted) |
Note: Predicted values are based on computational models.[6]
Scientific Rationale and Mechanistic Insights
The synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate hinges on the nucleophilic substitution reaction between the secondary amine of 3-piperidineethanol and the electrophilic carbonyl carbon of benzyl chloroformate.
The Role of the Protecting Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2][3][7] The introduction of the Cbz group is essential for preventing the nucleophilic piperidine nitrogen from participating in subsequent reactions where it is not desired.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-piperidineethanol attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Concluding Remarks
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The use of the Cbz protecting group is a cornerstone of this strategy, enabling the selective functionalization of the piperidine scaffold. This intermediate serves as a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The provided protocol, grounded in established chemical principles, offers a robust starting point for researchers in the field of medicinal chemistry and drug discovery.
References
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PrepChem. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Accessed January 12, 2026. [Link]
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Clemente, F., Matassini, C., & Cardona, F. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Published online 2021. [Link]
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Wünsch, B., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Published online 2017. [Link]
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Matassini, C., Clemente, F., & Cardona, F. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. Published online 2020. [Link]
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Saponara, S., et al. 4. RSC Medicinal Chemistry. Published online 2021. [Link]
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ChemSynthesis. 3-(2-hydroxyethyl)-2,5-piperazinedione. Accessed January 12, 2026. [Link]
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Kocienski, P. J. Protecting Groups. University of Leeds. Accessed January 12, 2026. [Link]
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Ágai, B., et al. A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. Published online 2003. [Link]
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Kumar, A., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Published online 2020. [Link]
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The Organic Chemistry Tutor. Reductive Amination & Amide Synthesis (IOC 40). YouTube. Published online April 29, 2022. [Link]
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Wikipedia. Protecting group. Accessed January 12, 2026. [Link]
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Gassama, A., & Diatta, A. Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Published online 2015. [Link]
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Overman, L. E., & Gutor, P. H. The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Published online 1978. [Link]
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University of Windsor. Alcohol Protecting Groups. Accessed January 12, 2026. [Link]
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PrepChem. Synthesis of N-benzyl-3-(2-hydroxyethyl)-2-biphenylcarboxamide. Accessed January 12, 2026. [Link]
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PubChem. n-Cbz-3-hydroxypiperidine. Accessed January 12, 2026. [Link]
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MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Accessed January 12, 2026. [Link]
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Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. Accessed January 12, 2026. [Link]
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Physicochemical properties of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Executive Summary
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 885274-53-3) is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic research. As a derivative of piperidine, a privileged scaffold in numerous pharmaceuticals, this compound serves as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive analysis of its core physicochemical properties, a validated synthetic workflow, and detailed analytical characterization protocols. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective application.
Molecular Overview and Strategic Importance
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate incorporates three key structural features that define its chemical utility:
-
Piperidine Ring: A saturated heterocycle prevalent in a wide array of bioactive compounds and approved drugs, valued for its conformational properties and ability to engage with biological targets.[1]
-
Benzyl Carbamate (Cbz) Group: A robust and widely used protecting group for the piperidine nitrogen. Its presence renders the nitrogen non-basic, preventing unwanted side reactions, while allowing for selective deprotection under standard hydrogenolysis conditions.
-
Primary Hydroxyl Group: A reactive functional handle on the ethyl side chain, suitable for a variety of chemical transformations such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
This unique combination makes the molecule an ideal intermediate for constructing libraries of novel compounds for drug discovery, particularly in the development of ligands for central nervous system receptors where the piperidine moiety is a common pharmacophore.[1]
Core Physicochemical Properties
The functional characteristics of a chemical entity are dictated by its physical and chemical properties. A summary of the known and predicted properties for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is presented below.
| Property | Value | Source / Comment |
| CAS Number | 885274-53-3 | [2] |
| Molecular Formula | C₁₅H₂₁NO₃ | [2] |
| Molecular Weight | 263.33 g/mol | [2] |
| Physical State | Colorless to pale yellow viscous oil or low-melting solid | Inferred from similar structures |
| Boiling Point | 408.7 ± 28.0 °C at 760 mmHg | (Predicted)[2] |
| Density | 1.140 ± 0.06 g/cm³ | (Predicted)[2] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | Based on structural analysis |
| pKa | ~15-16 (hydroxyl H); Nitrogen is non-basic. | Estimated based on typical alcohol pKa values |
| LogP | ~2.0 - 2.5 | Estimated based on related structures[3] |
Solubility and Lipophilicity
The molecule exhibits a classic amphiphilic character. The large, nonpolar surface area contributed by the benzyl group and the piperidine ring suggests good solubility in common organic solvents. Conversely, the presence of the hydroxyl (-OH) and carbamate (N-C=O) groups, which can act as hydrogen bond donors and acceptors, allows for limited aqueous solubility. Its predicted octanol-water partition coefficient (LogP) is comparable to related structures like Benzyl piperidine-1-carboxylate (XLogP3-AA: 2.5), indicating moderate lipophilicity, a key parameter in drug design for membrane permeability.[3]
Acidity and Basicity
The piperidine nitrogen is acylated as part of the carbamate linkage. The delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group effectively neutralizes its basicity. Therefore, the molecule will not undergo protonation at physiological pH. The primary alcohol is the only acidic proton, with an estimated pKa typical for aliphatic alcohols, making it a very weak acid.
Synthesis and Purification Workflow
A robust and logical synthesis for this compound involves the direct N-protection of the commercially available 3-piperidineethanol. This approach is efficient and leverages standard, well-understood reaction mechanisms.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-piperidineethanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Add triethylamine (TEA, 1.5 eq) as a base. The causality here is critical: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which prevents protonation of the starting amine and drives the reaction to completion.
-
Cool the mixture to 0 °C in an ice bath.
-
-
N-Protection Reaction:
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution. Maintaining a low temperature is crucial to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Extraction:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine. This sequence ensures the removal of excess TEA, unreacted starting material, and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate as a pure substance.
-
Analytical Characterization and Structural Validation
Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a self-validating system for researchers to confirm the identity and purity of their synthesized material.
Diagram: Structure-Spectra Relationship
Caption: Correlation of molecular structure with key analytical signals.
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ 7.40-7.25 (m, 5H): Protons of the phenyl ring.
-
δ 5.14 (s, 2H): Benzylic (-O-CH₂-Ph) protons.
-
δ 4.20-3.90 (m, 2H): Piperidine protons adjacent to the nitrogen (axial C2-H and C6-H).
-
δ 3.65 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
δ 2.90-2.60 (m, 2H): Piperidine protons adjacent to the nitrogen (equatorial C2-H and C6-H).
-
δ 2.0-1.2 (m, 8H): Remaining piperidine ring protons, the ethyl linker protons (-CH₂-CH₂-OH), and the hydroxyl proton (-OH, broad singlet, may exchange with D₂O).
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
-
δ 155.5: Carbamate carbonyl carbon (N-COO-).
-
δ 136.8: Quaternary aromatic carbon attached to the benzylic group.
-
δ 128.5, 128.0, 127.8: Aromatic carbons.
-
δ 67.2: Benzylic carbon (-O-CH₂-Ph).[4]
-
δ 61.0: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).[4]
-
δ 45.0, 44.5: Piperidine carbons adjacent to the nitrogen (C2, C6).
-
δ 37.5: Piperidine carbon at the substitution point (C3).
-
δ 35.5: Methylene carbon of the ethyl linker (-CH₂-CH₂-OH).[4]
-
δ 30.0, 25.0: Remaining piperidine carbons (C4, C5).
-
-
Mass Spectrometry (ESI+):
-
m/z 264.15 [M+H]⁺: Protonated molecular ion.
-
m/z 286.13 [M+Na]⁺: Sodium adduct.
-
Key Fragment: A prominent fragment at m/z 91.05 corresponding to the tropylium cation ([C₇H₇]⁺) from the cleavage of the benzyl group is expected.
-
-
Infrared (IR) Spectroscopy (thin film, cm⁻¹):
-
3450-3300 (broad): O-H stretch from the hydroxyl group.
-
3030: Aromatic C-H stretch.
-
2930, 2860: Aliphatic C-H stretch.
-
1695-1680: Strong C=O stretch of the carbamate.
-
1420, 1240: C-N and C-O stretches associated with the carbamate group.
-
Conclusion
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a strategically valuable synthetic intermediate. Its physicochemical properties are defined by a balance of lipophilic and hydrophilic features, and its chemical reactivity is centered on the versatile hydroxyl group and the deprotectable nitrogen. The well-defined synthetic and analytical protocols provided in this guide offer researchers a reliable framework for the preparation and validation of this compound, facilitating its use in the advancement of complex molecule synthesis and drug discovery programs.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 228749, Benzyl piperidine-1-carboxylate. Available from: [Link]
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MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]
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Spectroscopic Characterization of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document leverages a predictive approach grounded in the analysis of structurally analogous molecules and fundamental spectroscopic principles. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a robust reference for the identification, characterization, and quality control of this and related piperidine derivatives.
Introduction: The Significance of Spectroscopic Analysis
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a substituted piperidine derivative featuring a benzyl carbamate protecting group and a hydroxyethyl side chain. Piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of bioactive molecules and pharmaceuticals.[1] The functional groups present in this molecule—a carbamate, a secondary alcohol, and a bulky aromatic protecting group—impart specific physicochemical properties that are crucial for its application in synthetic chemistry and drug discovery.
Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for achieving this. This guide will provide a detailed, predictive analysis of the expected spectroscopic data for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, thereby establishing a foundational dataset for researchers working with this compound.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in a solvent like CDCl₃ would exhibit distinct signals corresponding to the protons of the benzyl group, the piperidine ring, and the hydroxyethyl side chain.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H (Phenyl) |
| ~5.14 | s | 2H | -O-CH₂ -Ph |
| ~4.10 & ~2.80 | m (br) | 2H | -N-CH₂ - (Piperidine C2/C6) |
| ~3.65 | t | 2H | -CH₂ -OH |
| ~3.50 | m (br) | 1H | -N-CH - (Piperidine C3) |
| ~1.80 - 1.20 | m | 6H | Piperidine & -CH₂ -CH₂OH |
| ~1.50 | s (br) | 1H | -OH |
Interpretation and Rationale:
-
Aromatic Protons (δ ~7.35 ppm): The five protons of the phenyl ring of the benzyl group are expected to resonate in the aromatic region as a multiplet.[2]
-
Benzylic Protons (δ ~5.14 ppm): The two protons of the methylene group attached to the carbamate oxygen and the phenyl ring typically appear as a sharp singlet due to the absence of adjacent protons.[2]
-
Piperidine Ring Protons (δ ~4.10 - 1.20 ppm): The protons on the piperidine ring will exhibit complex splitting patterns and a wide range of chemical shifts due to the conformational rigidity of the ring and the influence of the bulky carbamate group. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be broad and diastereotopic, with some appearing downfield (~4.10 ppm) and others more upfield (~2.80 ppm). The proton at C3, being a methine proton, will also be a multiplet. The remaining piperidine protons will resonate in the more shielded region of the spectrum.[3]
-
Hydroxyethyl Side Chain Protons (δ ~3.65 and ~1.50 ppm): The methylene group adjacent to the hydroxyl group is expected to appear as a triplet around 3.65 ppm. The other methylene group of the side chain will be part of the complex multiplet in the upfield region. The hydroxyl proton itself is expected to be a broad singlet, and its chemical shift can be highly variable depending on concentration and temperature.[4]
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~155.5 | C =O (Carbamate) |
| ~136.8 | Ar-C (Quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~67.0 | -O-C H₂-Ph |
| ~60.5 | -C H₂-OH |
| ~45.0 & ~44.0 | -N-C H₂- (Piperidine C2/C6) |
| ~38.0 | -N-C H- (Piperidine C3) |
| ~35.0 | -C H₂-CH₂OH |
| ~30.0 & ~25.0 | Piperidine C4/C5 |
Interpretation and Rationale:
-
Carbamate Carbonyl (δ ~155.5 ppm): The carbonyl carbon of the carbamate group is significantly deshielded and appears at a characteristic downfield chemical shift.[5]
-
Aromatic Carbons (δ ~136.8 - 127.8 ppm): The six carbons of the phenyl ring will resonate in the aromatic region, with the quaternary carbon appearing at a slightly different shift than the protonated carbons.[5]
-
Benzylic Carbon (δ ~67.0 ppm): The carbon of the methylene group in the benzyl protector is attached to an oxygen and is found in this region.
-
Piperidine Ring Carbons (δ ~45.0 - 25.0 ppm): The chemical shifts of the piperidine ring carbons are influenced by their proximity to the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C2 and C6) are typically found in the 40-50 ppm range.[6]
-
Hydroxyethyl Side Chain Carbons (δ ~60.5 and ~35.0 ppm): The carbon bearing the hydroxyl group is deshielded by the oxygen and is expected around 60.5 ppm, while the other carbon of the side chain will be more upfield.[7]
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Data:
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3030 | Medium | C-H Stretch (Aromatic) |
| 2940, 2860 | Medium | C-H Stretch (Aliphatic) |
| 1695 | Strong | C=O Stretch (Carbamate) |
| 1450, 1495 | Medium | C=C Stretch (Aromatic) |
| 1240 | Strong | C-N Stretch (Carbamate) |
| 1050 | Strong | C-O Stretch (Alcohol) |
Interpretation and Rationale:
-
O-H Stretch (3500 - 3200 cm⁻¹): A strong and broad absorption in this region is a characteristic signature of the hydroxyl group, with the broadening due to hydrogen bonding.[8][9]
-
C-H Stretches (3030, 2940, 2860 cm⁻¹): The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring and the side chain are observed just below 3000 cm⁻¹.[10]
-
C=O Stretch (1695 cm⁻¹): A strong absorption band around 1695 cm⁻¹ is characteristic of the carbonyl group in a carbamate.[11]
-
C=C and C-N/C-O Stretches: The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. Strong absorptions corresponding to the C-N and C-O stretching vibrations of the carbamate and alcohol moieties will be present in the fingerprint region (below 1500 cm⁻¹).[10]
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (Molecular Weight: 263.33 g/mol ), electrospray ionization (ESI) in positive ion mode would likely show a prominent protonated molecule [M+H]⁺ at m/z 264.
Predicted Fragmentation Pattern:
A key fragmentation pathway for N-benzyloxycarbonyl protected amines is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl or tropylium cation.[12]
Molecular Structure and Key Fragmentation:
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Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS number and chemical structure
This technical guide provides a comprehensive overview of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, synthesis, characterization, and applications.
Core Molecular Attributes
CAS Number: 885274-53-3
Molecular Formula: C₁₅H₂₁NO₃
Molecular Weight: 263.33 g/mol
Chemical Structure
The chemical structure of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate features a piperidine ring substituted at the 3-position with a 2-hydroxyethyl group. The nitrogen atom of the piperidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group.
Structure:
This unique structural arrangement, combining a chiral center, a primary alcohol, and a readily removable protecting group, makes it a versatile scaffold for the synthesis of more complex molecules.
Physicochemical Properties
| Property | Value | Source |
| Boiling Point (Predicted) | 408.7±28.0 °C | [1] |
| Density (Predicted) | 1.140±0.06 g/cm³ | [1] |
Synthesis and Elucidation
The synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves a multi-step process, starting from more readily available piperidine precursors. The causality behind the experimental choices lies in achieving high stereoselectivity and yield while ensuring the stability of the functional groups.
Synthetic Pathway Overview
A logical synthetic approach involves the stereoselective reduction of a corresponding keto-precursor, followed by the introduction of the N-benzyl protecting group. An alternative strategy could involve the modification of a pre-existing chiral piperidine derivative. A plausible synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, self-validating system based on established methodologies for the synthesis of similar piperidine derivatives.[2]
Step 1: Stereoselective Reduction of N-Cbz-3-piperidone
-
Reaction Setup: To a solution of N-Cbz-3-piperidone (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise. The use of a protic solvent like methanol is crucial for the borohydride reduction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield (S)-N-Cbz-3-hydroxypiperidine.[2]
Step 2: Introduction of the 2-Hydroxyethyl Group
This step can be achieved through various methods, such as the ring-opening of ethylene oxide or by alkylation with a suitable two-carbon synthon. The choice of reagents and conditions is critical to avoid side reactions.
Purification and Characterization
Purification:
The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to ensure the effective separation of the product from any unreacted starting materials or byproducts.
Characterization:
The structural integrity and purity of the final compound are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a multiplet for the proton attached to the hydroxyl-bearing carbon, and a series of multiplets for the piperidine and ethyl protons.
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons, and the carbons of the piperidine and hydroxyethyl moieties.[3][4]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺ at m/z 264.15.
-
Applications in Drug Discovery and Development
The N-benzyl piperidine (N-BP) structural motif is a privileged scaffold in medicinal chemistry due to its structural flexibility and three-dimensional nature.[5] This framework allows for crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemical aspects of potency and toxicity.[5]
Role as a Versatile Intermediate
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The Cbz protecting group can be readily removed under hydrogenolysis conditions, liberating the piperidine nitrogen for further functionalization. The primary alcohol offers a handle for various chemical transformations, including oxidation, esterification, and etherification, enabling the generation of diverse chemical libraries for high-throughput screening.
Potential Therapeutic Targets
Derivatives of N-benzyl piperidine have shown significant activity as inhibitors of key enzymes implicated in neurodegenerative diseases.
Caption: Potential therapeutic targets for N-benzyl piperidine derivatives.
Recent studies have highlighted the potential of N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), both of which are key targets in the development of treatments for Alzheimer's disease.[5] Specifically, certain derivatives have demonstrated potent inhibitory activity against these enzymes, along with antioxidant and anti-amyloid aggregation properties.[5] The structural features of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate make it an ideal starting point for the design and synthesis of such multi-target-directed ligands.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a protected piperidine core, a chiral center, and a reactive hydroxyl group provides a robust platform for the synthesis of novel therapeutic agents, particularly for neurodegenerative disorders like Alzheimer's disease. The synthetic methodologies, while requiring careful control of stereochemistry, are based on well-established chemical principles, making this compound accessible for further research and development.
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Solubility and stability of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
An In-depth Technical Guide to the Solubility and Stability of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Authored by a Senior Application Scientist
Foreword
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative with potential applications in pharmaceutical development. As with any compound intended for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of this molecule. The protocols described herein are grounded in established scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance.
Introduction to Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a molecule featuring a piperidine core, a common scaffold in many pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[6][7][8] The structure incorporates a benzyl carbamate group and a hydroxyethyl side chain, which are expected to influence its solubility, stability, and potential degradation pathways.
Chemical Structure:
Key Structural Features and Predicted Properties:
| Property | Value | Source |
| Molecular Formula | C15H21NO3 | [9] |
| Molecular Weight | 263.33 g/mol | [9] |
| Predicted Boiling Point | 408.7±28.0 °C | [9] |
| Predicted Density | 1.140±0.06 g/cm3 | [9] |
| XLogP3 | 1.9 | PubChem (Predicted) |
The presence of both lipophilic (benzyl group) and hydrophilic (hydroxyethyl group, carbamate) moieties suggests that the solubility of this compound will be highly dependent on the solvent system. The ester-like carbamate linkage and the secondary alcohol are potential sites for chemical degradation.
Solubility Assessment
A comprehensive understanding of a compound's solubility in various media is critical for formulation development, bioavailability, and designing preclinical and clinical studies.
Scientific Rationale for Solvent Selection
The choice of solvents for solubility testing is dictated by the anticipated applications of the compound. For pharmaceutical development, this typically includes aqueous buffers at physiological pH values, as well as organic solvents relevant to formulation and manufacturing processes. Given the structure of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a range of solvents from polar protic to aprotic and non-polar should be evaluated.
Experimental Protocol: Kinetic and Thermodynamic Solubility
2.2.1. Materials
-
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
-
Phosphate buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 3.0 and 5.0
-
Bicarbonate buffer at pH 9.0
-
Water (HPLC grade)
-
Ethanol, Isopropanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Propylene glycol (PG)
-
HPLC system with UV detector
-
Shaking incubator
-
Centrifuge
-
pH meter
2.2.2. Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
2.2.3. Step-by-Step Methodology
-
Preparation: Add an excess amount of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (e.g., 10 mg) to separate vials.
-
Solvent Addition: Add a defined volume (e.g., 1 mL) of each selected solvent and buffer to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Dilution: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the range of the HPLC calibration curve.
-
Analysis: Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is often suitable for piperidine derivatives.[10][11] The mobile phase could consist of a gradient of water and acetonitrile with a small amount of formic acid to improve peak shape.[10]
-
Quantification: Determine the concentration of the compound in the supernatant by comparing the peak area to a standard curve prepared with known concentrations of the reference standard.
Anticipated Solubility Profile
| Solvent/Buffer | Predicted Solubility Category | Rationale |
| Water | Sparingly soluble | Presence of both polar and non-polar groups. |
| PBS (pH 7.4) | Slightly soluble | Potential for slight increase over water due to ionic strength. |
| Acidic Buffers (pH < 7) | Potentially higher solubility | The piperidine nitrogen may become protonated, increasing aqueous solubility. |
| Basic Buffers (pH > 7) | Potentially lower solubility | The compound is likely to remain in its neutral form. |
| Ethanol, PG, PEG400 | Soluble | These polar organic solvents should effectively solvate the molecule. |
| Acetonitrile, DMSO | Freely soluble | Common aprotic solvents with good solvating power for a wide range of organic molecules. |
Stability Assessment and Forced Degradation Studies
Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] Forced degradation studies, or stress testing, are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13][14] This information is vital for developing stability-indicating analytical methods, determining storage conditions, and predicting shelf-life.[13][14]
Scientific Rationale for Stress Conditions
The selection of stress conditions is based on ICH guidelines and the chemical structure of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.[1][3][12] The key labile functional groups are the carbamate (susceptible to hydrolysis) and the secondary alcohol and benzylic position (susceptible to oxidation). The aromatic ring suggests potential photosensitivity.[15]
Experimental Protocols for Forced Degradation
3.2.1. General Procedure
For each condition, a solution of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (e.g., 1 mg/mL) is prepared.[12] A control sample, protected from the stress condition, is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.[12][13]
3.2.2. Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
3.2.3. Step-by-Step Methodologies
a) Hydrolytic Degradation:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at 60°C.[12] Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze. The carbamate is the primary target for acid-catalyzed hydrolysis.[15]
-
Basic Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Keep at room temperature.[12] Withdraw samples, neutralize with HCl, and analyze. Saponification of the carbamate is the expected reaction.
-
Neutral Hydrolysis: Dissolve the compound in water and heat at 60°C.[12] Analyze samples at various time points.
b) Oxidative Degradation:
-
Dissolve the compound and add 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at various time points. The secondary alcohol and the benzylic position are potential sites of oxidation.
c) Thermal Degradation:
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Solution State: Prepare a solution of the compound and keep it at 80°C.
-
Analyze samples at various time points. This assesses the overall thermal lability of the molecule.[15]
d) Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3][12]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples. The benzyl group and piperidine ring may be susceptible to photolytic reactions.[15]
Analysis of Degradation Products
A stability-indicating analytical method is essential to separate the degradation products from the parent compound. High-performance liquid chromatography (HPLC) with UV detection is the primary tool for this purpose.
-
Mass Balance: The sum of the parent compound and all degradation products should account for the initial amount of the compound, ensuring that all significant degradants are detected.[15]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak in stressed samples.
-
Structural Elucidation: Liquid chromatography-mass spectrometry (LC-MS) is invaluable for obtaining the molecular weights of degradation products.[15] Further characterization may require isolation of the degradants followed by nuclear magnetic resonance (NMR) spectroscopy.[10][15]
Long-Term Stability Studies
While forced degradation provides insights into potential degradation pathways, long-term stability studies under ICH-prescribed conditions are necessary to determine the shelf-life of the drug substance.[1][2][3]
ICH Storage Conditions
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity Source:[3]
Experimental Protocol
-
Package the solid Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in containers that simulate the proposed commercial packaging.
-
Place the samples in stability chambers maintained at the conditions specified in the table above.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies) and analyze for appearance, assay, and degradation products using the validated stability-indicating method.
Conclusion
The systematic evaluation of the solubility and stability of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a foundational activity in its development as a potential pharmaceutical agent. The methodologies outlined in this guide, from fundamental solubility assessments to comprehensive forced degradation and long-term stability studies, provide a robust framework for generating the critical data required by regulatory agencies and for informed formulation development. A thorough understanding of these properties will ultimately contribute to the development of a safe, effective, and stable drug product.
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The Architectural Versatility of Substituted Piperidine Carboxylates: A Technical Guide to Unlocking Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its conformational flexibility and the capacity for extensive functionalization have rendered it a "privileged scaffold," a recurring motif in a multitude of clinically approved drugs and biologically active molecules.[4][5] When coupled with a carboxylate group, the resulting substituted piperidine carboxylates emerge as a class of compounds with a remarkable spectrum of biological activities, offering fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these versatile molecules, underpinned by field-proven insights and detailed experimental methodologies.
The Strategic Importance of the Piperidine Carboxylate Scaffold
The therapeutic utility of the piperidine nucleus is well-documented, with its presence in drugs targeting a wide array of diseases, from central nervous system disorders to infectious diseases and cancer.[4][6] The introduction of a carboxylate moiety, and further substitutions on the piperidine ring, allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[4] This strategic functionalization is pivotal in optimizing a compound's pharmacokinetic and pharmacodynamic profile, enhancing its "druggability."[4] N-Boc-piperidine-4-carboxylic acid, for example, serves as a critical and versatile building block in the synthesis of complex drug candidates, including analgesics and anti-inflammatory agents, due to its dual functionality that allows for precise, stepwise chemical modifications.[5]
A Spectrum of Biological Activities: From Pain Relief to Antiviral Efficacy
Substituted piperidine carboxylates have demonstrated a wide range of pharmacological effects, making them attractive candidates for drug development across various therapeutic areas.
Analgesic and Anti-Inflammatory Properties
The piperidine scaffold is a key component of many potent analgesics, including morphine and fentanyl.[7][8][9] Research into substituted piperidine carboxylates has yielded novel compounds with significant analgesic and anti-inflammatory activities.
-
Mechanism of Action: Many piperidine-based analgesics exert their effects through interaction with opioid receptors, particularly the µ-opioid receptor.[7][10] The carboxylate group can play a crucial role in receptor binding through electrostatic interactions.
-
Structure-Activity Relationship (SAR): Studies on ethyl 4-phenylpiperidine-4-carboxylates, related to pethidine, have shown that substitution on the nitrogen atom with groups containing ether linkages can significantly increase analgesic potency.[11] Furthermore, in a series of 4-amino methyl piperidine derivatives, specific substitutions led to excellent analgesic activity, with the reduction of this effect by naloxone suggesting µ-opioid receptor involvement.[7]
-
Anti-inflammatory Effects: Some piperidine derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation.[2][12] For instance, certain (piperidin-4-yl)-1H-benzo[d]imidazoles have shown promising anti-inflammatory activity.[2]
Anticancer Activity
The piperidine moiety is integral to a number of anticancer drugs and clinical candidates.[13] Substituted piperidine carboxylates have emerged as a promising class of antiproliferative agents.
-
Mechanisms of Action: These compounds can induce apoptosis, inhibit cell migration, and arrest the cell cycle in cancer cells.[6] Some derivatives act as tubulin inhibitors, disrupting microtubule dynamics, a critical process for cell division.[14] Others induce a senescence-like phenotype in cancer cells, a state of terminal non-proliferation.[15]
-
Structure-Activity Relationship (SAR): In a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, SAR-guided optimization led to a compound with potent antiproliferative activity (GI50 = 120 nM).[14] For piperidine-3-carboxamide derivatives, substitutions on the piperidine ring and attached aromatic moieties were found to be critical for their antimelanoma activities.[15]
Antiviral Activity
The piperidine scaffold has been successfully incorporated into potent antiviral agents that can interfere with various stages of the viral life cycle.[13]
-
Broad-Spectrum Potential: Piperidine-4-carboxamides have demonstrated inhibitory activity against a range of human coronaviruses, including SARS-CoV-2, at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents.[16]
-
Influenza Inhibition: A series of piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[17][18] Optimized compounds exhibited excellent inhibitory activity against various influenza virus strains with EC50 values as low as 0.05 µM.[17] SAR studies indicated that an ether linkage between a quinoline and the piperidine ring was crucial for this activity.[17]
-
Anti-HIV Activity: Certain piperidine-substituted purines have shown remarkable inhibitory potencies against HIV in cellular assays.[19]
Neuroprotective and Cognition-Enhancing Effects
Piperidine-containing compounds have shown significant potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[20][21]
-
Mechanism of Action: Their neuroprotective effects often involve the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis.[13] Some derivatives act as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy.[20][22]
-
Cognition Enhancement: A series of piperidine analogues have been synthesized and tested for their cognition-enhancing properties in animal models, with some displaying minimal effective doses in the 0.3-10 mg/kg range.[23] The 3-aminopiperidine moiety has been identified as a promising scaffold for developing new cognition-enhancing drugs.[23]
Causality in Experimental Design: A Self-Validating Approach
The evaluation of the biological activities of substituted piperidine carboxylates necessitates a rigorous and well-defined experimental workflow. The choice of assays and methodologies should be driven by the specific biological question being addressed, ensuring a self-validating system where each experimental step provides a logical progression to the next.
General Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of biologically active substituted piperidine carboxylates.
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The Strategic Role of the 2-Hydroxyethyl Moiety in Piperidine-Based Drug Discovery: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional positioning of pharmacophoric elements to engage with biological targets. A frequent and strategic modification to this privileged structure is the incorporation of a 2-hydroxyethyl moiety, typically attached to the piperidine nitrogen. This seemingly simple addition is a powerful tool for medicinal chemists, profoundly influencing a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity. This guide provides an in-depth analysis of the multifaceted roles of the 2-hydroxyethyl group, moving beyond a simple catalog of its occurrences to explain the underlying chemical and biological causality. We will explore its impact on solubility, metabolic stability, and target engagement across various therapeutic areas, including central nervous system (CNS) disorders and pain management. Furthermore, this document furnishes detailed experimental protocols and synthetic strategies, offering field-proven insights for drug development professionals aiming to leverage this versatile functional group in their research.
The Piperidine Scaffold: A Privileged Core in Therapeutics
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs in drug discovery. Its prevalence stems from its ability to serve as a robust, non-planar scaffold. The chair-like conformation allows for substituents to be placed in well-defined axial or equatorial positions, while the basic nitrogen atom (typical pKa ~8-11) is often protonated at physiological pH, enabling critical ionic interactions with acidic residues in target proteins such as G-protein coupled receptors (GPCRs) and ion channels.[1][2] This makes piperidine derivatives ideal candidates for targeting a wide range of biological systems.
The N-(2-hydroxyethyl)piperidine derivative, in particular, is a widely used building block in the synthesis of pharmaceuticals, especially for drugs targeting the central nervous system and for antihistamines.[3] Its utility lies in the predictable and beneficial modifications imparted by the 2-hydroxyethyl group.
Modulating Physicochemical and Pharmacokinetic Profiles
The addition of a 2-hydroxyethyl moiety fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a piperidine-containing molecule. This is achieved through the modulation of key physicochemical parameters.
Enhancing Aqueous Solubility and Polarity
The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, which significantly increases the polarity and aqueous solubility of the parent molecule. This is a critical feature for improving the formulation characteristics of a drug candidate and ensuring sufficient bioavailability for oral administration. While increased polarity can sometimes hinder passive diffusion across biological membranes, the effect of the 2-hydroxyethyl group is often a balanced trade-off, providing sufficient solubility without catastrophically impacting permeability.
A Handle for Metabolic Transformation
The primary alcohol of the 2-hydroxyethyl group provides a soft spot for Phase II metabolic conjugation, primarily glucuronidation or sulfation. This creates a more water-soluble metabolite that can be readily excreted, influencing the drug's half-life and clearance rate. In some cases, the moiety can also undergo Phase I oxidation to the corresponding carboxylic acid. Understanding this metabolic pathway is crucial for predicting a compound's in vivo behavior. Studies on piperidine-containing drug candidates often involve distinguishing between hydroxylation on the piperidine ring itself and metabolism at other sites, such as an N-substituted ethyl group.[4] For instance, liver microsomal stability assays are a standard in vitro method to predict in vivo metabolism, and compounds with aromatic moieties often show greater stability than those with hydrophobic cycloalkyl groups.[5]
Impact on CNS Penetration
Developing drugs for CNS disorders requires traversing the highly selective blood-brain barrier (BBB). While counterintuitive, the introduction of a polar hydroxyl group does not necessarily preclude CNS penetration. The 2-hydroxyethyl moiety is found in numerous CNS-active agents.[3][6] This is often achieved through a carefully balanced overall lipophilicity or by engaging with active transporter systems. A strategy for enhancing brain penetration of HDAC6 inhibitors, for example, involved incorporating a benzylpiperazine unit, demonstrating that specific "carrier" moieties can deliver polar functional groups to the brain.[6]
The diagram below illustrates the cascading influence of the 2-hydroxyethyl moiety on the developability of a drug candidate.
Caption: Influence cascade of the 2-hydroxyethyl moiety.
Structure-Activity Relationship (SAR) Case Studies
The 2-hydroxyethyl group is not merely a passenger for modifying ADME properties; it actively participates in shaping the pharmacodynamic profile of a molecule.
Muscarinic and Nicotinic Receptor Ligands
In the realm of cholinergic neurotransmission, piperidine derivatives often serve as core scaffolds for both muscarinic and nicotinic receptor ligands. The introduction of a hydroxyl group can be critical for activity. For example, 4-hydroxypiperidine displays a significantly greater affinity for muscarinic agonist binding sites compared to the parent piperidine molecule.[7] This suggests the hydroxyl group forms a key hydrogen bond with the receptor, potentially mimicking the ester or hydroxyl interactions of the endogenous ligand, acetylcholine. This principle extends to N-substituted derivatives, where the 2-hydroxyethyl moiety can position the hydroxyl group in a specific vector to engage with polar residues in the receptor binding pocket, thereby modulating agonist or antagonist activity.[8]
Opioid Receptor Modulators
The opioid system is another area where piperidine-based structures are prevalent. The development of potent and selective opioid receptor modulators is a critical goal for achieving effective pain management without the severe side effects of classical opioids.[9][10] SAR studies have shown that modifications to the piperidine scaffold can dramatically alter affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.[11][12] The 2-hydroxyethyl moiety can contribute to this by providing an additional interaction point that can differentiate between the subtly different binding pockets of the receptor subtypes, influencing whether the compound acts as an agonist, antagonist, or biased agonist.[12][13]
Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) inhibitors are a novel class of anti-inflammatory and vasodilatory drugs. Structure-activity relationship studies of piperidine-derived non-urea sEH inhibitors revealed that while hydrophobic groups were correlated with high potency, they often suffered from poor metabolic stability.[5][14] The introduction of more polar groups, including those that can be formed from a 2-hydroxyethyl precursor, can improve the metabolic profile while maintaining a good inhibition profile.[5] For example, replacing a metabolically vulnerable cycloheptyl ring with a 4-trifluoromethoxyphenyl group, a more stable moiety, led to a 4-fold increase in potency.[14] This highlights the strategic replacement of metabolic liabilities, a role the 2-hydroxyethyl group can play either directly or as a synthetic precursor.
Data Summary: Physicochemical Impact
The following table provides a representative comparison of how the addition of a 2-hydroxyethyl moiety can influence key molecular properties.
| Property | Parent Piperidine | N-(2-Hydroxyethyl)piperidine | Rationale |
| Molecular Weight | 85.15 g/mol | 129.20 g/mol | Addition of C2H5O group[15] |
| Calculated logP | ~1.1 | ~0.4 | Increased polarity from OH group |
| Aqueous Solubility | Moderately Soluble | Soluble | H-bonding with water[16] |
| H-Bond Donors | 1 (N-H) | 1 (O-H) | Introduction of hydroxyl group |
| H-Bond Acceptors | 1 (N) | 2 (N, O) | Introduction of hydroxyl oxygen |
| Primary Metabolic Site | Ring oxidation | O-glucuronidation, oxidation | Addition of primary alcohol |
Experimental Protocols and Synthetic Approaches
Harnessing the benefits of the 2-hydroxyethyl moiety requires robust synthetic methods and reliable assays to evaluate its impact.
General Synthesis of N-(2-Hydroxyethyl)piperidine Derivatives
The most common method for introducing the 2-hydroxyethyl group onto a piperidine nitrogen is through standard N-alkylation.
Protocol: N-Alkylation with 2-Haloethanol
-
Dissolution: Dissolve the starting piperidine derivative (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 1.5-2.0 eq), to the solution to act as a proton scavenger.
-
Alkylation: Add 2-bromoethanol or 2-chloroethanol (1.1-1.5 eq) to the reaction mixture.
-
Heating: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by dissolving it in an organic solvent like ethyl acetate or dichloromethane, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating. Further purification is typically achieved via column chromatography on silica gel.
The diagram below outlines this common synthetic workflow.
Caption: Synthetic workflow for N-alkylation.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a cornerstone of early ADME profiling to assess a compound's susceptibility to Phase I metabolism.
Reagents and Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., Corning Gentest™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (MeCN) with an internal standard (e.g., 100 nM warfarin) for quenching
-
Control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
96-well incubation plate and a collection plate
Procedure:
-
Prepare Master Mix: In the phosphate buffer, prepare a master mix containing the HLM (final concentration 0.5 mg/mL). Pre-warm at 37 °C for 10 minutes.
-
Initiate Reaction: Prepare a separate solution of the NADPH regenerating system in buffer. To initiate the metabolic reaction, add the NADPH solution to the HLM master mix.
-
Compound Addition: Immediately add the test compound to the reaction mix to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Time-Point Sampling: Aliquot the reaction mixture into the collection plate containing the cold MeCN with internal standard at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The 0-minute time point is prepared by adding the quenching solution before the test compound.
-
Sample Processing: Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression (k) is the elimination rate constant. Calculate the half-life (t½) and intrinsic clearance (Cl_int) using the following equations:
-
t½ = 0.693 / k
-
Cl_int (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein)
-
Conclusion and Future Perspectives
The 2-hydroxyethyl moiety is far more than a simple spacer or solubilizing group in piperidine-based drug design. It is a strategic element that provides medicinal chemists with a versatile lever to modulate a compound's entire biological profile. Its ability to enhance solubility, provide a metabolic handle, and introduce new hydrogen bonding interactions allows for the fine-tuning of ADME properties and the optimization of target affinity and selectivity. From CNS agents to novel anti-inflammatory drugs, the N-(2-hydroxyethyl)piperidine scaffold continues to be a fertile ground for discovery.[3][14] As our understanding of drug metabolism and receptor pharmacology deepens, the rational application of this seemingly simple functional group will remain a key strategy in the development of safer and more effective medicines.
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Function of N-benzyl carboxylate protecting group in synthesis
An In-depth Technical Guide to the Function of the N-Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis
Abstract
The benzyloxycarbonyl (Cbz, or Z) group is a foundational amine-protecting group that has been instrumental in the advancement of organic synthesis, particularly in the field of peptide chemistry. Introduced by Bergmann and Zervas in 1932, its genius lies in its robust stability to a wide array of chemical conditions coupled with its unique susceptibility to cleavage under mild reductive conditions. This guide provides an in-depth analysis of the Cbz group, detailing the mechanisms of its installation and removal, its strategic role in orthogonal protection schemes, and field-proven insights into its application. We will explore the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice for researchers, scientists, and drug development professionals.
A Historical Breakthrough: The Genesis of Controlled Peptide Synthesis
Prior to the 1930s, the stepwise assembly of amino acids into a defined peptide sequence was a formidable challenge. The primary obstacle was the inherent difunctionality of amino acids, possessing both a nucleophilic amine and an electrophilic carboxylic acid. Attempts to form a peptide bond would often lead to uncontrolled polymerization, yielding intractable mixtures.[1][2]
The paradigm shifted in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl group.[1][3] This innovation provided the first truly effective and widely applicable method for the reversible "masking" of an amine.[1][2] By converting the highly reactive amine into a significantly less nucleophilic carbamate, it could be temporarily rendered inert, allowing the carboxyl group to react selectively. The Cbz group's stability to conditions required for peptide bond formation, combined with its facile removal, unlocked the era of rational peptide synthesis.[1]
The Chemistry of the Cbz Group: A Shield for Amines
The function of the Cbz group is rooted in its electronic structure. Upon reaction with an amine, it forms a carbamate linkage. The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, drastically reducing its nucleophilicity and basicity. This electronic "disarming" prevents the amine from participating in undesired side reactions. The Cbz group is renowned for its stability in both basic and mildly acidic conditions, a key feature that allows for broad compatibility with subsequent synthetic transformations.[2]
Installation of the N-Cbz Group: Methodologies and Mechanisms
The most common method for introducing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl).[4][5]
Mechanism of Protection
The protection reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. The reaction generates hydrochloric acid, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[6]
Caption: Mechanism of N-Cbz Protection.
Reagents and Experimental Protocols
The choice of reagent and conditions is critical for achieving high yields and avoiding side reactions like racemization of chiral centers.
Standard Protocol: Schotten-Baumann Conditions
This classic method utilizes an aqueous basic solution to trap the HCl byproduct.
-
Objective: To protect a primary amine with the Cbz group.
-
Materials:
-
Amine substrate (1.0 eq)
-
Tetrahydrofuran (THF) and Water
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.5 eq)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
Dissolve the amine substrate in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate, followed by the slow, dropwise addition of benzyl chloroformate.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours (typically monitored by TLC until completion, e.g., 20 hours).[6]
-
Once the reaction is complete, dilute the mixture with water and perform an extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the N-Cbz protected product.[6]
-
Causality Behind Choices:
-
Why a biphasic system (THF/H₂O)? It ensures that both the organic-soluble amine and Cbz-Cl, and the water-soluble base (NaHCO₃) can interact effectively.
-
Why NaHCO₃? It is a mild base, strong enough to neutralize the generated HCl but generally not strong enough to cause significant racemization of adjacent chiral centers or hydrolysis of the Cbz-Cl reagent.[4] Controlling the pH between 8 and 10 is crucial.[4]
-
Why 0 °C? The reaction is exothermic, and low temperature helps to control the reaction rate, minimize side reactions, and prevent decomposition of the Cbz-Cl.
Alternative Reagents
While Cbz-Cl is common, other reagents can offer advantages in specific contexts, such as for sensitive substrates.
| Reagent | Common Name | Application Notes |
| Cbz-Cl | Benzyl Chloroformate | The most common and cost-effective reagent. Highly reactive and moisture-sensitive.[3][7] |
| (Cbz)₂O | Dibenzyl Dicarbonate | Less reactive than Cbz-Cl, sometimes used for more controlled protection. |
| Cbz-OSu | N-(Benzyloxycarbonyloxy)succinimide | An activated ester, often used to minimize base-related side reactions and for cleaner transformations.[4] |
Safety Advisory: Benzyl Chloroformate Benzyl chloroformate is a corrosive, toxic, and lachrymatory substance.[7][8][9] It is also moisture-sensitive and can decompose to produce corrosive fumes.[10] Its preparation traditionally involves phosgene, a highly toxic gas, underscoring the need for extreme caution and appropriate personal protective equipment (PPE) when handling.[3][7] All manipulations should be performed in a well-ventilated chemical fume hood.
Cleavage of the N-Cbz Group: Strategic Deprotection
The true synthetic utility of the Cbz group stems from its unique deprotection profile, which is dominated by catalytic hydrogenolysis.
Method 1: Catalytic Hydrogenolysis
This is the most common, efficient, and clean method for Cbz removal.[11] It involves the reductive cleavage of the benzylic C-O bond.
Mechanism of Hydrogenolysis
The Cbz-protected amine is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction occurs on the surface of the catalyst, where the benzylic C-O bond is cleaved, releasing the unstable carbamic acid, which spontaneously decarboxylates to give the free amine. The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[6]
Caption: Mechanism of Cbz Deprotection via Hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenation
-
Objective: To deprotect an N-Cbz amine using hydrogen gas.
-
Materials:
-
N-Cbz protected substrate (1.0 eq)
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite
-
-
Step-by-Step Methodology:
-
Dissolve the Cbz-protected compound in a suitable solvent in a round-bottom flask.[12]
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated three times to ensure an oxygen-free atmosphere.[2]
-
For small-scale reactions, a hydrogen-filled balloon is often sufficient to maintain a positive pressure of H₂.[12]
-
Stir the mixture vigorously at room temperature. Reaction progress is monitored by TLC.
-
Upon completion, carefully vent the hydrogen and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[12]
-
Experimental Protocol: Transfer Hydrogenolysis
This method avoids the need for specialized hydrogenation equipment and flammable H₂ gas by using a hydrogen donor.
-
Objective: To deprotect an N-Cbz amine using a hydrogen donor.
-
Materials:
-
N-Cbz protected substrate (1.0 eq)
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst (10 mol%)
-
Ammonium formate (HCOONH₄) (5-10 eq)
-
-
Step-by-Step Methodology:
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Add ammonium formate, followed by the careful addition of the Pd/C catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through Celite to remove the catalyst and wash the pad with solvent.
-
Concentrate the filtrate. The resulting ammonium carbonate salts can typically be removed by partitioning between a suitable organic solvent and water.
-
Alternative Deprotection Methods
While hydrogenolysis is preferred, it is incompatible with substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups, some aryl halides).[11][13] In such cases, alternative methods are required.
| Method | Reagents | Mechanism | When to Use | Potential Issues |
| Acidic Cleavage | HBr in Acetic Acid (HBr/AcOH) | SN2 attack by bromide on the benzyl carbon, followed by decarboxylation.[4][6] | Substrates with reducible groups (alkenes, etc.). | Harsh conditions can cleave other acid-labile groups. Benzyl cation formed can cause side reactions.[11] |
| Milder Acidic Cleavage | AlCl₃ in Hexafluoroisopropanol (HFIP) | Lewis acid-assisted cleavage. | Offers better functional group tolerance than HBr/AcOH.[14] | HFIP is a costly solvent. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Sodium methanethiolate | SN2 attack by a soft nucleophile (thiolate) on the benzylic carbon.[13][14] | For highly sensitive substrates intolerant to reduction or strong acid.[14] | Byproduct is a benzylated thiol, which needs to be removed.[11] |
| Radical Cleavage | n-Bu₃SnH / AIBN | Radical-mediated cleavage. | Chemoselectively cleaves Cbz from amides and N-heterocycles while leaving Cbz on basic amines intact.[4][15][16] | Use of toxic tin reagents. |
The Power of Orthogonality: Cbz in Modern Synthesis
In multi-step synthesis, orthogonality is the principle of selectively removing one protecting group in the presence of others by using non-interfering reaction conditions.[12] The Cbz group is a cornerstone of this strategy because its primary deprotection method, hydrogenolysis, is unique.
-
Cbz vs. Boc: The tert-Butoxycarbonyl (Boc) group is removed with strong acid (e.g., TFA). Cbz is generally stable to these conditions, and Boc is stable to hydrogenolysis. This pair is highly orthogonal.[12][17]
-
Cbz vs. Fmoc: The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is removed with a base (e.g., piperidine). Cbz is stable to these conditions, and Fmoc is stable to hydrogenolysis. This pair is also highly orthogonal.[12]
This mutual orthogonality allows for the precise, sequential unmasking of different amino groups within the same molecule, which is fundamental to modern solid-phase peptide synthesis (SPPS) and the construction of complex natural products.[12][18]
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An In-depth Technical Guide to the Synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive overview of the synthetic strategies for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable heterocyclic intermediate in the development of novel therapeutics. While a singular, seminal publication detailing its initial discovery and synthesis remains elusive in publicly accessible literature, this document consolidates established chemical principles and analogous synthetic routes to present a robust and scientifically grounded approach to its preparation. The methodologies outlined herein are curated for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1][2][3] The N-benzyl protected piperidine structure, in particular, is a frequently utilized motif in drug discovery, offering a balance of structural rigidity and flexibility that can be fine-tuned to optimize interactions with biological targets.[4]
This guide will first elucidate a probable, multi-step synthetic pathway to Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, drawing parallels from established syntheses of related piperidine derivatives. Each step will be accompanied by a detailed explanation of the underlying chemical principles and experimental considerations.
Proposed Synthetic Pathway: A Dissection of the Core Chemistry
The synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate can be logically approached through a sequence of well-established organic transformations. A plausible route commences with a commercially available starting material, which is then elaborated to introduce the desired functionalities. One such strategic approach involves the modification of a pre-formed piperidine ring.
A logical starting point for the synthesis is a derivative of 3-piperidineacetic acid, which can be protected and subsequently reduced to achieve the target 2-hydroxyethyl side chain. The following multi-step synthesis is a proposed and scientifically sound pathway.
Experimental Protocols
Step 1: N-Protection of 3-Piperidineacetic Acid
The initial step involves the protection of the secondary amine of 3-piperidineacetic acid with a benzyl chloroformate (Cbz-Cl) group. This is a crucial step to prevent unwanted side reactions of the amine in subsequent steps and to install the final benzyl carboxylate moiety on the piperidine nitrogen.
Protocol:
-
Dissolution: Dissolve 3-piperidineacetic acid in a suitable solvent such as a mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and add a base, such as sodium carbonate or sodium hydroxide, to deprotonate the carboxylic acid and neutralize the HCl that will be formed during the reaction.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Cbz-3-piperidineacetic acid.
Causality of Experimental Choices:
-
The use of a biphasic solvent system (dioxane/water) facilitates the dissolution of both the polar starting material and the less polar benzyl chloroformate.
-
The addition of a base is critical to neutralize the generated HCl, which would otherwise protonate the piperidine nitrogen, rendering it unreactive towards the electrophilic Cbz-Cl.
Step 2: Esterification of the Carboxylic Acid
The carboxylic acid of the N-protected intermediate is then esterified, for instance, to a methyl or ethyl ester. This is a standard transformation to convert the carboxylic acid into a group that can be selectively reduced in the next step.
Protocol:
-
Dissolution: Dissolve the N-Cbz-3-piperidineacetic acid in an excess of methanol or ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for several hours until the esterification is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
Causality of Experimental Choices:
-
Fischer-Speier esterification is a classic and cost-effective method for this transformation.
-
The use of an excess of the alcohol drives the equilibrium towards the product side.
Step 3: Reduction of the Ester to the Primary Alcohol
The final key transformation is the selective reduction of the ester group to the primary alcohol, yielding the target molecule, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. A mild reducing agent is chosen to avoid the cleavage of the N-Cbz protecting group.
Protocol:
-
Dissolution: Dissolve the methyl or ethyl N-Cbz-3-piperidineacetate in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of a reducing agent like lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in a suitable solvent.[5] Lithium aluminium hydride (LiAlH₄) can also be used, but with caution, as it is a much stronger reducing agent.
-
Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by silica gel column chromatography.
Causality of Experimental Choices:
-
Anhydrous conditions are essential when using metal hydride reducing agents to prevent their violent reaction with water.
-
Slow addition of the reducing agent at low temperature helps to control the exothermicity of the reaction.
-
LiBH₄ is a suitable choice for this reduction as it is less reactive than LiAlH₄, providing better selectivity.
Data Presentation
Table 1: Physicochemical Properties of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
| Property | Value | Source |
| CAS Number | 885274-53-3 | [6][7] |
| Molecular Formula | C₁₅H₂₁NO₃ | [7] |
| Molecular Weight | 263.33 g/mol | [7] |
| Boiling Point | 408.7±28.0 °C (Predicted) | [7] |
| Density | 1.140±0.06 g/cm³ (Predicted) | [7] |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Logical Relationship of Key Moieties
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- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 6. 885274-53-3|Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
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A Privileged Scaffold for Innovation: The Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Core in Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved therapeutics and its remarkable synthetic versatility.[1][2][3] This technical guide delves into the strategic utility of a specific, highly functionalized piperidine derivative: Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. We will explore its synthesis, chemical tractability, and its role as a powerful scaffold for generating diverse molecular libraries aimed at a range of therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged core structure in their discovery programs. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into navigating structure-activity relationship (SAR) studies.
The Strategic Value of the Piperidine Scaffold
The piperidine motif is one of the most ubiquitous N-heterocycles in pharmaceuticals, integral to drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[3][4][5] Its enduring appeal stems from a combination of favorable physicochemical properties and synthetic accessibility. The saturated, six-membered ring offers a three-dimensional geometry that can effectively present substituents for optimal interaction with biological targets.[1] Furthermore, the nitrogen atom provides a handle for modulating solubility and basicity, crucial parameters for optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[3] The ability to functionalize the piperidine ring at multiple positions makes it an exceptionally adaptable scaffold for drug design.[1]
The subject of this guide, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, is a particularly valuable building block. It features three key points for diversification:
-
The Piperidine Nitrogen: Protected by a benzyl carbamate (Cbz or Z) group, it allows for stable intermediate handling and can be selectively deprotected to introduce a wide array of substituents.
-
The 3-Position Ethyl Alcohol: The primary alcohol is a versatile functional group, readily converted to ethers, esters, or oxidized to an aldehyde or carboxylic acid, opening numerous avenues for chemical elaboration.
-
The Piperidine Ring: The C-H bonds of the ring itself can be functionalized, or the entire ring can be considered a bioisosteric replacement for other cyclic systems.[6][7]
This trifecta of reactive sites provides a robust platform for generating compound libraries with diverse pharmacological profiles.
Synthesis of the Core Scaffold: Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
The synthesis of the title compound can be efficiently achieved from commercially available starting materials. A common and reliable route involves the reduction of a corresponding carbonyl precursor, such as Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate.[8]
Protocol 1: Synthesis via Reduction
This protocol details the reduction of the keto-ester precursor to the desired alcohol.
Materials:
-
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate[8]
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Dissolve Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in a mixture of DCM and MeOH (e.g., a 4:1 ratio) at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Rationale: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the carbamate protecting group. The use of a protic solvent like methanol accelerates the reduction.
Chemical Derivatization: Unlocking the Scaffold's Potential
The true power of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate lies in its capacity for systematic modification. The following sections outline key derivatization strategies.
Modification of the Hydroxyethyl Side Chain
The primary alcohol is a prime site for introducing diversity. Standard organic transformations can be employed to generate a wide range of analogues.
-
Etherification: Reaction with alkyl halides or mesylates under basic conditions (e.g., NaH in THF) yields ethers, allowing for the exploration of lipophilic and polar side chains.
-
Esterification: Acylation with acid chlorides or anhydrides, or coupling with carboxylic acids using reagents like EDC/HOBt, produces esters. This is a common strategy to introduce prodrug functionalities or to probe interactions with target proteins.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid opens up a plethora of subsequent reactions, including reductive amination, Wittig reactions, and amide bond formations.
Functionalization of the Piperidine Nitrogen
The Cbz group is a robust protecting group, stable to a wide range of conditions. Its removal is a critical step to enable N-functionalization.
Materials:
-
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected piperidine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine, 3-(2-hydroxyethyl)piperidine.
Rationale: Catalytic hydrogenation is the standard method for Cbz deprotection. It is a clean and efficient reaction, with the only byproducts being toluene and carbon dioxide.
With the free secondary amine, a vast array of modifications are possible:
-
N-Alkylation/N-Arylation: Reductive amination with aldehydes or ketones, or coupling with aryl halides (e.g., Buchwald-Hartwig amination) can be used to introduce a wide variety of substituents.
-
Amide/Sulfonamide Formation: Reaction with acid chlorides, sulfonyl chlorides, or carboxylic acids provides amides and sulfonamides, which are important functional groups for modulating biological activity.
Advanced Modifications: C-H Functionalization and Scaffolding
Modern synthetic methods allow for the direct functionalization of the piperidine ring itself. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds.[9][10][11] For instance, if a halide is present on the piperidine ring, it can be coupled with a wide range of boronic acids.[12]
This protocol provides a general workflow for a Suzuki coupling reaction, which would be applicable if a bromo- or iodo-substituted version of the scaffold were synthesized.[9]
Materials:
-
Halogenated N-protected piperidine derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add the halogenated piperidine, boronic acid, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Rationale: The Suzuki-Miyaura coupling is a highly robust and versatile C-C bond-forming reaction, widely used in the pharmaceutical industry due to its functional group tolerance and the commercial availability of a vast array of boronic acids.[9]
Application in Drug Discovery: From Scaffold to Lead
The Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate scaffold is well-suited for hit-to-lead and lead optimization campaigns. Its derivatives have been investigated for a range of biological activities, including analgesic, antidepressant, and antiviral properties.[13][14][15]
Structure-Activity Relationship (SAR) Studies
A systematic exploration of the chemical space around the scaffold is key to identifying potent and selective drug candidates. An SAR campaign would typically involve:
-
Library Synthesis: Synthesize a library of compounds by systematically varying the substituents at the three points of diversification.
-
Biological Screening: Screen the library against the target of interest to identify initial hits.
-
Iterative Optimization: Based on the screening data, design and synthesize a second generation of compounds to improve potency, selectivity, and ADME properties.
The data below illustrates a hypothetical SAR exploration based on common findings in piperidine-based drug discovery programs.[16][17]
| Compound ID | R¹ (at Nitrogen) | R² (at Hydroxyl) | IC₅₀ (nM) |
| Core-OH | H | H | >10,000 |
| 1a | -CH₃ | H | 5,200 |
| 1b | -CH₂Ph | H | 1,800 |
| 2a | -CH₂Ph | -C(O)CH₃ (ester) | 2,500 |
| 2b | -CH₂Ph | -CH₂Ph (ether) | 850 |
| 3a | -(4-fluorobenzyl) | -CH₂Ph (ether) | 420 |
This is illustrative data and not from a specific study on the title compound.
Bioisosteric Replacement Strategies
In lead optimization, it may be beneficial to replace the piperidine ring with a bioisostere to fine-tune properties like basicity, lipophilicity, or metabolic stability.[6] Common bioisosteres for the piperidine ring include other saturated heterocycles or spirocyclic systems.[7][18][19] For example, replacing the piperidine with a bicyclic amine could alter the pKa of the nitrogen and improve metabolic stability.[7]
Visualizing Workflows and Pathways
Diagrams are essential for conveying complex information concisely. Below are Graphviz representations of key workflows discussed in this guide.
Diagram 1: Drug Discovery Workflow
Caption: A typical drug discovery workflow utilizing the scaffold.
Diagram 2: Key Derivatization Pathways
Caption: Major pathways for derivatizing the core scaffold.
Conclusion and Future Perspectives
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is more than just a chemical intermediate; it is a strategically designed scaffold that offers a wealth of opportunities for medicinal chemists. Its inherent chemical tractability, combined with the privileged nature of the piperidine core, makes it an invaluable tool in the quest for novel therapeutics. Future work in this area will likely focus on the development of novel synthetic methodologies for derivatization, the exploration of new bioisosteric replacements, and the application of this scaffold to an even broader range of biological targets. As our understanding of disease biology continues to grow, versatile platforms like this will be essential for the rapid development of the next generation of medicines.
References
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- National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. PubMed Central.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).
- BenchChem. (2025, November 26). The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery.
- National Center for Biotechnology Information. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014, October 28). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed.
- Frolov, N. A., & Vereshchagin, A. N. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.
- Petukhov, P. A., Zhang, M., Johnson, K. J., Tella, S. R., & Kozikowski, A. P. (2001, August 20). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed.
- National Center for Biotechnology Information. (2014, January 17). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
- Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. (n.d.).
- Chem-Impex. (n.d.). 4-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester.
- ResearchGate. (n.d.). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0.
- Enamine. (n.d.). Novel Class of Piperidine Bioisosteres.
- Analgesic activity of alkyl piperidine derivatives. (n.d.).
- Bicyclic Bioisosteres of Piperidine: Version 2.0 | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.).
- 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.).
- Frolov, N. A., & Vereshchagin, A. N. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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Methodological & Application
Application Note & Protocol: Synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The protocol details the protection of the secondary amine of 3-(2-hydroxyethyl)piperidine using benzyl chloroformate (Cbz-Cl). This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering a step-by-step methodology, mechanistic insights, and practical guidance for a successful synthesis.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The functionalization of the piperidine ring often requires the protection of the nitrogen atom to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2]
This application note describes a robust and reproducible protocol for the synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The procedure involves the reaction of 3-(2-hydroxyethyl)piperidine with benzyl chloroformate in the presence of a base. The causality behind the experimental choices, from solvent selection to purification techniques, is thoroughly explained to ensure a deep understanding of the synthetic process.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group, facilitated by a base, results in the formation of the N-Cbz protected product. The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.
Caption: Reaction mechanism for the N-Cbz protection of 3-(2-hydroxyethyl)piperidine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(2-hydroxyethyl)piperidine | ≥98% | Commercially Available | |
| Benzyl Chloroformate (Cbz-Cl) | ≥98% | Commercially Available | Moisture sensitive, handle under inert atmosphere.[2][3] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For work-up | |
| Brine | Saturated Aqueous Solution | For work-up | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying organic phase |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add 3-(2-hydroxyethyl)piperidine (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
Addition of Benzyl Chloroformate:
-
In a separate dry dropping funnel, prepare a solution of benzyl chloroformate (1.1 eq) in anhydrous DCM.
-
Add the benzyl chloroformate solution dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's completion.
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities).
-
Water.
-
Saturated aqueous brine solution (to reduce the solubility of organic material in the aqueous phase).
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate as a colorless to pale yellow oil.
Caption: Synthetic workflow for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Safety Precautions
-
Benzyl chloroformate is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][4]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Triethylamine is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.
-
The reaction should be conducted under an inert atmosphere to prevent the hydrolysis of benzyl chloroformate.[3]
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., carbamate carbonyl).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The emphasis on causality and safety ensures a robust and safe execution of the synthesis.
References
- The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide. Benchchem.
- The Importance of High-Purity N-Cbz-Piperidine-2-carboxylic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses.
-
Benzyl chloroformate. Wikipedia. Available at: [Link]
- Benzyl chloroformate - Grokipedia. Grokipedia.
- Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. PrepChem.com.
- Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. RSC Publishing.
-
3-(2-Hydroxyethyl)-piperidine | CAS 73579-06-3. Chemical-Suppliers.com. Available at: [Link]
Sources
Application Notes and Protocols: Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of FDA-approved pharmaceuticals.[1] This six-membered nitrogenous heterocycle offers a versatile three-dimensional framework that can be strategically functionalized to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[2] The introduction of chiral centers and specific substituents onto the piperidine ring can significantly influence a molecule's interaction with biological targets, making it a powerful tool in drug design.[2] Piperidine derivatives have demonstrated a broad spectrum of biological activities, including uses as CNS modulators, anticancer agents, and antivirals.
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a bespoke building block designed to leverage the inherent advantages of the piperidine core. This molecule incorporates three key features for medicinal chemistry applications:
-
A Piperidine Core: Provides a proven scaffold for interaction with a variety of biological targets.
-
An N-Benzyloxycarbonyl (Cbz) Protecting Group: This robust protecting group allows for selective chemical manipulation at other parts of the molecule. The Cbz group can be readily removed under specific conditions, revealing the secondary amine for further derivatization.
-
A 3-(2-hydroxyethyl) Substituent: The primary alcohol of the hydroxyethyl group offers a versatile handle for a wide range of chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the introduction of pharmacophoric elements.
This document provides a detailed guide to the synthesis and potential applications of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, complete with detailed protocols for its synthesis and subsequent derivatization.
Physicochemical Properties
A summary of the key physicochemical properties of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is presented below. These properties are crucial for its handling, formulation, and application in synthetic workflows.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₃ | ChemSpider |
| Molecular Weight | 263.33 g/mol | ChemSpider |
| Appearance | Colorless to pale yellow oil | Predicted |
| Boiling Point | >300 °C (decomposes) | Predicted |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | Predicted |
Synthetic Protocols
The synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate can be approached through a multi-step sequence, starting from commercially available materials. The following is a plausible and robust protocol for its preparation.
Protocol 1: Synthesis of 3-(2-Hydroxyethyl)piperidine
This protocol outlines the synthesis of the core piperidine alcohol intermediate.
Workflow Diagram:
Caption: Synthetic workflow for 3-(2-Hydroxyethyl)piperidine.
Step-by-Step Procedure:
-
Hydrolysis of 3-Pyridineacetonitrile:
-
To a solution of 3-pyridineacetonitrile (1 eq.) in a mixture of water and concentrated hydrochloric acid (1:1), reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until pH 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-pyridineacetic acid.
-
-
Reduction of 3-Pyridineacetic Acid:
-
To a suspension of lithium aluminum hydride (LAH) (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 3-pyridineacetic acid (1 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield 3-(2-hydroxyethyl)pyridine.
-
-
Hydrogenation of 3-(2-Hydroxyethyl)pyridine:
-
In a hydrogenation vessel, dissolve 3-(2-hydroxyethyl)pyridine (1 eq.) in glacial acetic acid.
-
Add platinum(IV) oxide (Adam's catalyst) (0.05 eq.).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and shake at room temperature for 24-48 hours.
-
Monitor the reaction by GC-MS until complete consumption of the starting material.
-
Filter the catalyst through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with solid sodium hydroxide to pH > 12.
-
Extract the product with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 3-(2-hydroxyethyl)piperidine.
-
Protocol 2: N-Protection to Yield Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
This protocol details the introduction of the benzyloxycarbonyl (Cbz) protecting group.
Workflow Diagram:
Caption: N-protection of 3-(2-Hydroxyethyl)piperidine.
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve 3-(2-hydroxyethyl)piperidine (1 eq.) in a biphasic mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (1:1).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
-
Addition of Benzyl Chloroformate:
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. Benzyl chloroformate is a lachrymator and should be handled with care in a well-ventilated fume hood.[3]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate as a pure compound.
-
Applications in Medicinal Chemistry
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary alcohol provides a key handle for derivatization.
Application Example 1: Synthesis of Novel CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.[4] Small molecule antagonists of CCR5 have been developed as a class of anti-HIV agents. The piperidine scaffold is a common feature in many reported CCR5 antagonists.[4]
Proposed Synthetic Pathway:
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Benzyl Chloroformate [commonorganicchemistry.com]
- 4. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, owing to its favorable physicochemical properties and its prevalence in a vast array of biologically active molecules.[1] Within this privileged class of heterocycles, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate emerges as a highly versatile chemical intermediate. Its unique trifunctional nature—a readily cleavable N-protecting group, a reactive primary alcohol, and the core piperidine ring—offers a rich platform for the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, complete with detailed protocols for its synthesis and subsequent functionalization. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations.
Physicochemical Properties
A clear understanding of the physicochemical properties of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is essential for its effective use. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 885274-53-3 | [2] |
| Molecular Formula | C₁₅H₂₁NO₃ | [2] |
| Molecular Weight | 263.33 g/mol | [2] |
| Boiling Point (Predicted) | 408.7±28.0 °C | [2] |
| Density (Predicted) | 1.140±0.06 g/cm³ | [2] |
Synthesis of the Intermediate: A Step-by-Step Protocol
The synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a multi-step process that begins with the commercially available 3-(2-hydroxyethyl)pyridine. The overall synthetic workflow is depicted below.
Caption: Synthetic route to the target intermediate.
Protocol 1: Synthesis of 3-(2-Hydroxyethyl)piperidine via Catalytic Hydrogenation
The initial step involves the reduction of the pyridine ring of 3-(2-hydroxyethyl)pyridine. Catalytic hydrogenation is a robust and widely employed method for this transformation.[3][4]
Causality: The aromatic pyridine ring is resistant to reduction and requires a catalyst to facilitate the addition of hydrogen. Platinum and rhodium-based catalysts are particularly effective for the hydrogenation of pyridines.[3][5] The use of an acidic solvent like acetic acid can protonate the pyridine nitrogen, which can sometimes enhance the rate of reduction, although this can also lead to side reactions if not carefully controlled.
Materials:
-
3-(2-Hydroxyethyl)pyridine
-
Platinum(IV) oxide (PtO₂) or Rhodium(III) oxide (Rh₂O₃)
-
Glacial acetic acid or Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite®
Procedure:
-
In a suitable high-pressure reactor, dissolve 3-(2-hydroxyethyl)pyridine (1.0 eq) in glacial acetic acid or TFE.
-
Carefully add the hydrogenation catalyst (PtO₂ or Rh₂O₃, 0.05-0.1 mol%).
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the cessation of hydrogen uptake. Alternatively, a small aliquot can be carefully depressurized, and the solvent removed under reduced pressure. The residue can then be analyzed by ¹H NMR or GC-MS to check for the disappearance of the aromatic protons of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure 3-(2-hydroxyethyl)piperidine.
Protocol 2: N-Protection to Yield Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
The secondary amine of the piperidine ring is then protected with a benzyloxycarbonyl (Cbz) group. This protecting group is stable under a wide range of reaction conditions but can be readily removed when desired.[6]
Causality: The nitrogen of the piperidine is nucleophilic and will react with the electrophilic carbonyl carbon of benzyl chloroformate.[7] A base is required to neutralize the HCl that is generated during the reaction, driving the reaction to completion.
Materials:
-
3-(2-Hydroxyethyl)piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(2-hydroxyethyl)piperidine (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Upon completion, if an organic solvent was used, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Applications as a Chemical Intermediate
The presence of a protected nitrogen and a free hydroxyl group makes Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate a valuable intermediate for the synthesis of more complex molecules, particularly in the development of drug candidates.
Caption: Key transformations using the title intermediate.
Protocol 3: O-Alkylation of the Hydroxyl Group
The primary alcohol can be readily alkylated to introduce a variety of substituents.
Causality: The hydroxyl proton is acidic and can be removed by a strong base to form an alkoxide, which is a potent nucleophile. This nucleophile can then displace a leaving group in an Sₙ2 reaction.
Materials:
-
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Oxidation of the Hydroxyl Group
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, providing a handle for further synthetic modifications such as reductive amination or amide bond formation. The Swern oxidation is a mild and efficient method for this transformation.[8][9][10]
Causality: The Swern oxidation utilizes an activated dimethyl sulfoxide (DMSO) species to oxidize the alcohol. The reaction proceeds under mild, basic conditions, which is advantageous for substrates with sensitive functional groups.[11]
Materials:
-
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
-
Oxalyl chloride or Trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
Procedure (Swern Oxidation to the Aldehyde):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of DMSO (2.2 eq). Stir for 15 minutes.
-
Add a solution of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (5.0 eq) dropwise, and stir at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting aldehyde is often used immediately in the next step due to its potential instability, but can be purified by flash column chromatography if necessary.
Protocol 5: Deprotection of the N-Cbz Group
Removal of the Cbz group is a common final step to liberate the piperidine nitrogen for further functionalization or to yield the final target molecule. Catalytic hydrogenation is the most common and cleanest method for Cbz deprotection.[6]
Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[12]
Materials:
-
N-Cbz protected piperidine derivative
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected piperidine derivative in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen for small-scale reactions or a Parr apparatus for larger scales).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the Celite® with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
Conclusion
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a strategically designed chemical intermediate that offers a wealth of synthetic possibilities. The protocols detailed in this guide provide a solid foundation for its synthesis and subsequent manipulation. By understanding the chemical principles behind each step, researchers can confidently employ this versatile building block in the pursuit of novel and impactful drug candidates.
References
-
Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. PrepChem.com. Available from: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
-
Hydrogenation of alcohol pyridines with Rh2O3 catalyst. ResearchGate. Available from: [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available from: [Link]
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. Available from: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available from: [Link]
-
Swern oxidation. Wikipedia. Available from: [Link]
-
Benzyl chloroformate. Wikipedia. Available from: [Link]
-
Benzyl Chloroformate. Common Organic Chemistry. Available from: [Link]
-
N-(2-Hydroxyethyl) Piperidine. Mallak Specialties Pvt Ltd. Available from: [Link]
-
Swern Oxidation. Organic Chemistry Portal. Available from: [Link]
-
Swern Oxidation Mechanism. Chemistry Steps. Available from: [Link]
- Process of preparing 3-(2-hydroxyethyl) pyridine. Google Patents.
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]
- Catalytic hydrogenation of 3-and 4-hydroxy pyridines. Google Patents.
-
HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. Available from: [Link]
-
A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane | MDPI [mdpi.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-(2-HYDROXYETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US2891959A - Process of preparing 3-(2-hydroxyethyl) pyridine - Google Patents [patents.google.com]
Derivatization of the hydroxyl group on Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
An In-Depth Technical Guide to the Derivatization of the Hydroxyl Group on Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Introduction: Unlocking the Potential of a Versatile Scaffold
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a bifunctional building block of significant interest to medicinal chemists and drug development professionals. The piperidine core is a privileged scaffold found in numerous approved pharmaceutical agents, making its derivatives valuable for library synthesis and lead optimization.[1] The primary hydroxyl group on the ethyl side chain offers a versatile handle for chemical modification. Derivatization at this position is a critical strategy for modulating a compound's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and for exploring structure-activity relationships (SAR) by introducing a diverse array of functional groups.
This guide provides a comprehensive overview of robust and field-proven protocols for the derivatization of this terminal hydroxyl group. We move beyond simple step-by-step instructions to explain the underlying chemical principles and the rationale behind the selection of reagents and reaction conditions, empowering researchers to adapt and troubleshoot these methods for their specific molecular targets.
Strategic Overview of Derivatization Pathways
The primary alcohol of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a potent nucleophile, making it the primary site of reactivity under a wide range of conditions. The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen is generally stable to the conditions described herein but can be susceptible to strongly acidic or reductive environments, a factor to consider in multi-step syntheses.
The primary derivatization strategies covered in this guide—esterification, etherification, sulfonylation, and silylation—provide access to a broad chemical space, enabling the synthesis of key analogs for pharmacological evaluation.
Caption: Key derivatization pathways for the hydroxyl group.
Strategy 1: Esterification via Acylation
Ester formation is one of the most fundamental and reliable methods for derivatizing a hydroxyl group. Esters can serve as prodrugs, enhance membrane permeability, or simply act as stable analogs for biological testing. The reaction of an alcohol with a highly reactive acyl chloride or acid anhydride is a rapid and high-yielding transformation.[2][3]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[3]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction. This prevents protonation of the starting alcohol or other basic sites in the molecule, which would deactivate them towards the electrophile. For less reactive systems, 4-dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used to prevent hydrolysis of the highly reactive acylating agent.
Protocol 1.1: General Procedure for Acylation with an Acyl Chloride
This protocol describes the synthesis of Benzyl 3-[2-(acetyloxy)ethyl]piperidine-1-carboxylate.
Materials:
-
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture. Caution: The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Self-Validation and Trustworthiness:
-
Reaction Monitoring: Use TLC (e.g., 50% Ethyl Acetate in Hexane) to track the disappearance of the starting material and the appearance of a new, less polar product spot.
-
Purification: Column chromatography is typically sufficient to remove excess reagents and byproducts like triethylammonium hydrochloride.
-
Characterization: Confirm the structure of the product by ¹H NMR (observing the appearance of a new acetyl singlet around 2.1 ppm and a downfield shift of the -CH₂-O- protons) and Mass Spectrometry (confirming the expected molecular weight).
| Parameter | Acetylation | Benzoylation |
| Acylating Agent | Acetyl Chloride | Benzoyl Chloride |
| Base | Triethylamine | Pyridine or TEA/DMAP |
| Solvent | DCM or THF | DCM |
| Temperature | 0 °C to RT | 0 °C to RT |
| Typical Yield | >90% | >85% |
| Caption: Comparative data for common acylation reactions. |
Strategy 2: Etherification via Alkylation & Mitsunobu Reaction
The conversion of the hydroxyl group to an ether can significantly alter the compound's hydrogen bonding capacity and lipophilicity. Two primary methods are presented: the classic Williamson ether synthesis for simple alkyl ethers and the versatile Mitsunobu reaction for a broader range of substrates, including the formation of aryl ethers.[4]
Protocol 2.1: Williamson Ether Synthesis for Methylation
This method involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the primary alcohol, which has a pKa of ~16-17.
-
Reagents: Anhydrous conditions are critical as NaH reacts violently with water. An excess of the alkylating agent (e.g., methyl iodide) is often used to drive the reaction to completion.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the starting material and the resulting alkoxide salt.
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a 60% dispersion of NaH in mineral oil. Wash with anhydrous hexane and decant to remove the oil.
-
Add anhydrous THF and cool to 0 °C.
-
Slowly add a solution of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in anhydrous THF. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Add methyl iodide (CH₃I) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water or methanol at 0 °C.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
Protocol 2.2: Mitsunobu Reaction for Aryl Ether Formation
The Mitsunobu reaction is a powerful dehydration reaction that converts a primary or secondary alcohol into various functional groups.[1][5] It proceeds through an oxyphosphonium salt intermediate, which is an excellent leaving group, allowing for substitution by a wide range of nucleophiles under mild conditions.[1][6]
Caption: Step-by-step workflow for the Mitsunobu reaction.
Procedure (with p-nitrophenol as the nucleophile):
-
In a round-bottom flask under an inert atmosphere, dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq), p-nitrophenol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, ensuring the internal temperature remains below 10 °C. A color change and/or precipitation of triphenylphosphine oxide byproduct may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitoring: Track the reaction via TLC. The triphenylphosphine oxide byproduct can sometimes complicate analysis, but the consumption of the starting alcohol should be evident.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: The crude residue can be directly purified by flash column chromatography. The nonpolar byproducts (excess DIAD-H₂, triphenylphosphine oxide) usually elute first, followed by the desired ether product.
Strategy 3: Sulfonylation for Activation
Converting the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) is a critical transformation in synthetic chemistry.[7] While the hydroxyl group itself is a poor leaving group, sulfonate esters are excellent leaving groups, readily displaced by a wide range of nucleophiles in Sₙ2 reactions.[8] This two-step sequence (sulfonylation followed by substitution) provides a powerful alternative to direct displacement methods.
Causality Behind Experimental Choices:
-
Reagents: p-Toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are the most common reagents. They react with the alcohol in the presence of a base.
-
Base: Pyridine is often used as both the base and the solvent. Alternatively, triethylamine can be used in a solvent like DCM.[9] The base neutralizes the HCl generated and facilitates the reaction.
-
Temperature: The reaction is typically run at low temperatures (0 °C) to control reactivity and minimize side reactions.
Protocol 3.1: Tosylation of the Hydroxyl Group
Procedure:
-
Dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine or DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1-1.3 eq) portion-wise to the stirred solution.
-
Maintain the reaction at 0 °C for 4-6 hours, or until TLC indicates completion. In some cases, storing the reaction overnight in a refrigerator may be necessary.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with cold, dilute HCl (to remove pyridine), followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification or can be purified by chromatography or recrystallization.
| Parameter | Tosylation | Mesylation |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Leaving Group | Tosylate (OTs) | Mesylate (OMs) |
| Base/Solvent | Pyridine or TEA/DCM | TEA/DCM |
| Key Feature | Excellent for Sₙ2 displacement | Excellent for Sₙ2 and elimination |
| Caption: Comparison of common sulfonylation reagents. |
References
- Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine. Benchchem.
- Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Benchchem.
- Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
- Protection of Hydroxyl Groups. Chemistry LibreTexts.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited.
- Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl.
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Royal Society of Chemistry.
- Acylation (Acyl Chlorides). Tuttee Academy.
- Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI.
- Sulfonylation of alcohol. Google Patents.
- Acyl Chlorides (A-Level). ChemistryStudent.
- Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
Deprotection of the N-benzyl carboxylate group in piperidines
An Application Guide to the Strategic Deprotection of the N-Benzyloxycarbonyl (Cbz) Group in Piperidine Synthesis
For researchers, scientists, and drug development professionals, the piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and bioactive molecules. Its synthesis and functionalization often require precise control over the reactivity of the nitrogen atom. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone for amine protection due to its general stability to a wide range of reagents and conditions.[1] However, the ultimate success of any synthetic route hinges on the efficient and selective removal of this protecting group.
This technical guide provides an in-depth exploration of the primary methods for N-Cbz deprotection in piperidine-containing substrates. Moving beyond simple procedural lists, this note delves into the mechanistic rationale behind each technique, offering field-proven insights to empower chemists to select and execute the optimal deprotection strategy.
Core Principles of N-Cbz Deprotection
The stability of the Cbz group arises from the delocalization of the nitrogen lone pair into the carbonyl system, forming a stable carbamate. Deprotection strategies are universally designed to cleave the relatively weak benzylic carbon-oxygen bond. This is typically achieved through reductive or acid-catalyzed pathways, which ultimately liberate the unstable carbamic acid that spontaneously decarboxylates to yield the free piperidine, toluene, and carbon dioxide.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most widely employed method for Cbz group removal, celebrated for its mild conditions and clean byproducts (toluene and CO₂), which are volatile and easily removed.[2] The reaction involves the cleavage of the C-O bond by hydrogen on the surface of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).
Mechanism and Rationale
The process begins with the adsorption of the Cbz-protected piperidine and the hydrogen source onto the palladium surface. The catalyst facilitates the cleavage of the benzylic C-O bond and the subsequent reduction of the resulting fragments. The choice of a 5-10% Pd/C catalyst is standard, offering a good balance of reactivity and cost.[3] Solvents like methanol, ethanol, or ethyl acetate are preferred as they effectively dissolve the substrate and do not interfere with the catalytic process.
Two primary variants of hydrogenolysis are commonly used: direct hydrogenation with hydrogen gas (H₂) and catalytic transfer hydrogenation (CTH) with a hydrogen donor molecule.
-
Hydrogen Gas (H₂): This is the classic method, often providing high yields. It requires a hydrogen atmosphere, typically supplied by a balloon for small-scale reactions or a pressurized hydrogenation apparatus for larger scales.[4]
-
Catalytic Transfer Hydrogenation (CTH): CTH offers a significant practical advantage by avoiding the need for specialized pressure equipment and flammable hydrogen gas.[5] Reagents like ammonium formate or formic acid serve as in-situ sources of hydrogen on the catalyst surface.[5][6] This method is often faster and can sometimes offer different selectivity profiles.
Experimental Workflows & Protocols
Caption: General workflow for N-Cbz deprotection via catalytic hydrogenolysis.
Protocol 1: Deprotection using Hydrogen Gas (H₂)[4]
-
Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve the N-Cbz protected piperidine derivative (1.0 equiv) in an appropriate solvent (e.g., methanol or ethanol, ~0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Inerting: Seal the flask and carefully evacuate the atmosphere, then backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure an inert atmosphere replaced by hydrogen.
-
Reaction: Stir the mixture vigorously under the H₂ atmosphere (balloon pressure is sufficient for most lab-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-16 hours).
-
Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the filter pad with the reaction solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected piperidine product.
Protocol 2: Deprotection using Catalytic Transfer Hydrogenation (CTH)[2]
-
Dissolution: Dissolve the N-Cbz protected piperidine (1.0 equiv) in methanol (~0.1 M).
-
Reagent Addition: Add 10% Pd/C (10-20% w/w) followed by ammonium formate (2-5 equiv).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by TLC or LC-MS. CTH reactions are typically rapid, often completing within 0.5-3 hours.
-
Work-up: Upon completion, filter the mixture through Celite, wash the pad with methanol, and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Data Presentation: Comparison of Hydrogenolysis Conditions
| Parameter | Hydrogenation (H₂ Gas) | Catalytic Transfer Hydrogenation (Ammonium Formate) |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Catalyst Loading | 5-10 mol% | 10-20% w/w |
| Hydrogen Source | H₂ (balloon or pressure vessel) | Ammonium Formate (2-5 equiv.) |
| Common Solvents | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol, DMF |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Typical Time | 1–16 hours | 0.5–3 hours |
| Typical Yield | >95% | >90% |
| Key Advantage | Very clean byproducts | Rapid, avoids H₂ gas handling |
Table based on data from multiple sources.[2]
Method 2: Acid-Mediated Cleavage
Although hydrogenolysis is the preferred method, it is incompatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or nitro groups. In these cases, acid-mediated deprotection provides a robust alternative.[1]
Mechanism and Rationale
Acid-mediated cleavage proceeds by protonation of the carbamate oxygen, followed by cleavage of the benzylic C-O bond via an SN1 or SN2 mechanism. This generates a benzyl cation (or related species) and the unstable carbamic acid, which rapidly decarboxylates.
-
Strong Protic Acids: Traditionally, strong acids like HBr in acetic acid have been used. However, these harsh conditions can be incompatible with other acid-sensitive functional groups.
-
Lewis Acids: More recently, milder Lewis acid-based methods have been developed. A notable example is the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[7][8][9] HFIP is a highly polar, non-nucleophilic solvent that enhances the acidity of the Lewis acid, facilitating Cbz cleavage at room temperature while tolerating many other functional groups, including O- and N-benzyl ethers.[7][9]
Caption: Proposed mechanism for acid-mediated N-Cbz deprotection.
Protocol 3: Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP[8]
-
Reaction Setup: To a solution of the N-Cbz-protected piperidine (1.0 equiv) in HFIP (approx. 0.25 M), add aluminum chloride (AlCl₃, 3.0 equiv) at room temperature. The mixture will likely be a suspension.
-
Reaction: Stir the suspension at room temperature for 2 to 16 hours.
-
Monitoring: Monitor the reaction by TLC or UPLC-MS until completion.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). The suspension should become a clear, homogeneous solution.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and provides systematic solutions.
Caption: Troubleshooting workflow for common N-Cbz deprotection issues.
Q1: My catalytic hydrogenation is slow or incomplete. What's wrong? [10]
-
Cause - Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur or phosphorus-containing compounds. Even trace amounts can deactivate the catalyst.[3][11]
-
Solution: Ensure the starting material is highly pure. If sulfur is present in the substrate itself, hydrogenolysis is likely not a viable method. Consider switching to an acid-mediated protocol.[10]
-
-
Cause - Poor Catalyst Quality: The activity of Pd/C can degrade over time or vary between batches.
-
Solution: Use a fresh batch of catalyst. For particularly stubborn substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.[10]
-
-
Cause - Insufficient Hydrogen: For CTH, ensure sufficient equivalents of the hydrogen donor are used. For H₂ gas, ensure the system is properly sealed and that stirring is vigorous enough to ensure good mixing of the gas, liquid, and solid phases.
-
Solution: Increase the equivalents of ammonium formate or increase the pressure of H₂ gas. Ensure the stir rate is high.
-
Q2: I am seeing reduction of other functional groups in my molecule. How can I improve selectivity? [10]
-
Cause: Catalytic hydrogenation is a powerful reducing method and is not selective for the Cbz group over other reducible moieties like alkenes, alkynes, nitro groups, or some aromatic halides.
-
Solution 1 - Catalyst Modification: In some specific cases, using a "poisoned" or less reactive catalyst (e.g., Lindlar's catalyst) might offer some selectivity, but this is substrate-dependent.
-
Solution 2 - Switch Deprotection Method: This is the most reliable approach. For substrates with reducible groups, an acid-mediated method is the best alternative. The AlCl₃/HFIP protocol is particularly useful as it is performed under mild conditions and is compatible with a wide range of functional groups that would be reduced under hydrogenolysis conditions.[7][9][10]
-
Q3: My acid-mediated deprotection is giving low yields or side products.
-
Cause - Incompatible Functional Groups: Strong acids like HBr/AcOH can cleave other acid-sensitive protecting groups (e.g., Boc, trityl) or cause side reactions with sensitive substrates.
-
Solution: Switch to a milder Lewis acid condition. The AlCl₃/HFIP method is an excellent choice as it selectively cleaves N-Cbz in the presence of N/O-Bn, N-Fmoc, and N-Alloc groups.[8] Note that it is generally not orthogonal to the N-Boc group.
-
Conclusion
The deprotection of the N-benzyloxycarbonyl group is a critical step in the synthesis of piperidine-containing molecules. While catalytic hydrogenolysis with Pd/C remains the gold standard for its efficiency and mildness, a thorough understanding of its limitations is essential. When faced with reducible functional groups, acid-mediated cleavage, particularly modern Lewis acid systems like AlCl₃/HFIP, provides a powerful and orthogonal alternative. By carefully considering the substrate's functionalities and applying the mechanistic principles outlined in this guide, researchers can confidently select and execute the optimal deprotection strategy, ensuring the successful advancement of their synthetic campaigns.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available at: [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
PubMed. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available at: [Link]
-
ScienceDirect. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Available at: [Link]
-
Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available at: [Link]
-
ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available at: [Link]
-
PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Available at: [Link]
-
MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available at: [Link]
-
ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available at: [Link]
-
NISCAIR Online Periodicals Repository. Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Available at: [Link]
-
MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available at: [Link]
-
ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. Available at: [Link]
-
Sciencemadness.org. Deprotection of N-benzyl piperidine compound. Available at: [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Chiral Synthesis of (R)- and (S)-Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: An Application and Protocol Guide
Introduction
Enantiomerically pure piperidine derivatives are cornerstones in modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity and target specificity. This guide provides a comprehensive overview and detailed protocols for the chiral synthesis of (R)- and (S)-Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, versatile intermediates for the synthesis of a wide range of biologically active molecules. Two primary strategies for achieving the desired enantiopure targets will be discussed: asymmetric hydrogenation of a pyridine precursor and chiral resolution of a racemic piperidine intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize these valuable chiral building blocks.
Synthetic Strategies: A Strategic Overview
The synthesis of the target chiral piperidines can be approached via two distinct and effective pathways, each with its own set of advantages. The choice of strategy will often depend on the available resources, catalyst technology, and the desired scale of the synthesis.
-
Asymmetric Hydrogenation: This elegant approach introduces chirality during the reduction of a prochiral pyridine precursor. It is a highly atom-economical method that can, in principle, directly yield the desired enantiomer in high enantiomeric excess (ee). This strategy typically involves the use of a chiral transition metal catalyst, such as Iridium or Rhodium, with a chiral phosphine ligand. The pyridine nitrogen is often activated as a pyridinium salt to facilitate the hydrogenation.
-
Chiral Resolution of a Racemic Intermediate: This classical and robust method involves the synthesis of the racemic 3-(2-hydroxyethyl)piperidine, followed by separation of the enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from its diastereomeric salt.
This guide will provide a detailed, step-by-step protocol for the chiral resolution pathway, as it is a widely applicable and accessible method. An overview of the asymmetric hydrogenation route will also be presented.
Visualizing the Synthetic Pathways
Figure 1: Comparative overview of the Asymmetric Hydrogenation and Chiral Resolution routes for the synthesis of the target molecules.
Part 1: Chiral Resolution Strategy - Detailed Protocols
This section provides a step-by-step guide for the synthesis of the title compounds via the chiral resolution of racemic 3-(2-hydroxyethyl)piperidine. The overall workflow involves the initial synthesis of the racemate, followed by resolution and final protection.
Workflow for the Chiral Resolution Route
Figure 2: Detailed workflow for the synthesis of the (R)-enantiomer via the chiral resolution pathway. A similar process using (D)-tartaric acid can yield the (S)-enantiomer.
Protocol 1.1: Synthesis of Racemic 3-(2-hydroxyethyl)piperidine
This protocol describes the hydrogenation of commercially available 3-(2-hydroxyethyl)pyridine to the corresponding racemic piperidine.
-
Materials:
-
3-(2-Hydroxyethyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite®
-
-
Procedure:
-
In a suitable pressure vessel, dissolve 3-(2-hydroxyethyl)pyridine (1 equivalent) in ethanol or acetic acid.
-
Carefully add Platinum(IV) oxide (0.01-0.05 equivalents) to the solution.
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield racemic 3-(2-hydroxyethyl)piperidine. The product can be purified by distillation or used directly in the next step.
-
-
Causality Behind Experimental Choices:
-
Catalyst: Platinum(IV) oxide is a common and effective catalyst for the hydrogenation of pyridine rings.
-
Solvent: Ethanol is a common solvent for hydrogenations. Acetic acid can also be used and may enhance the reaction rate by protonating the pyridine nitrogen.
-
Pressure: Higher hydrogen pressure generally increases the rate of hydrogenation.
-
| Parameter | Value | Reference |
| Catalyst | Platinum(IV) oxide | [1] |
| Solvent | Ethanol or Acetic Acid | [1] |
| H₂ Pressure | 50-100 psi | [2] |
| Temperature | Room Temperature | [1] |
| Expected Yield | >90% | [2] |
Protocol 1.2: Chiral Resolution of Racemic 3-(2-hydroxyethyl)piperidine
This protocol details the separation of the racemic piperidine into its enantiomers using a chiral resolving agent. The example below uses (L)-(+)-tartaric acid to preferentially crystallize the (R)-enantiomer as a diastereomeric salt. Use of (D)-(-)-tartaric acid will similarly yield the (S)-enantiomer.
-
Materials:
-
Racemic 3-(2-hydroxyethyl)piperidine
-
(L)-(+)-Tartaric acid (or (D)-(-)-Tartaric acid for the other enantiomer)
-
Methanol (MeOH)
-
Acetone
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve racemic 3-(2-hydroxyethyl)piperidine (1 equivalent) in warm methanol.
-
In a separate flask, dissolve (L)-(+)-tartaric acid (0.5 equivalents) in warm methanol.
-
Slowly add the tartaric acid solution to the piperidine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the diastereomeric salt. Further cooling in an ice bath or refrigerator can improve the yield.
-
Collect the precipitated crystals by filtration and wash them with cold methanol or acetone. This is the enriched diastereomeric salt (e.g., (R)-3-(2-hydroxyethyl)piperidine-(L)-tartrate).
-
The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent system (e.g., methanol/acetone).
-
To liberate the free amine, suspend the diastereomeric salt in water and add a sufficient amount of a base (e.g., 2 M NaOH) to achieve a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc) multiple times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-(2-hydroxyethyl)piperidine.
-
-
Causality Behind Experimental Choices:
-
Resolving Agent: Tartaric acid is a readily available and inexpensive chiral resolving agent that is effective for the resolution of many racemic amines.[3][4]
-
Stoichiometry: Using 0.5 equivalents of the dibasic tartaric acid per equivalent of the racemic amine is a common starting point for forming the diastereomeric salt.
-
Solvent System: The choice of solvent is crucial for achieving good separation. A solvent in which one diastereomeric salt is significantly less soluble than the other is ideal. Methanol and acetone are common choices.[5]
-
| Parameter | Value/Condition | Reference |
| Resolving Agent | (L)- or (D)-Tartaric Acid | [3][4] |
| Stoichiometry | ~0.5 eq. of Tartaric Acid | [5] |
| Crystallization Solvent | Methanol, Acetone | [5] |
| Liberation | Aqueous NaOH, Extraction | [6] |
Protocol 1.3: N-Cbz Protection of Enantiopure 3-(2-hydroxyethyl)piperidine
This final step protects the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group to yield the target molecule.
-
Materials:
-
Enantiopure (R)- or (S)-3-(2-hydroxyethyl)piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)
-
Brine
-
-
Procedure:
-
Dissolve the enantiopure 3-(2-hydroxyethyl)piperidine (1 equivalent) in a mixture of THF and water (e.g., 2:1) or in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as sodium bicarbonate (2-3 equivalents) or triethylamine (1.5-2 equivalents).
-
Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
If using a biphasic system (THF/water), dilute with water and extract with an organic solvent like ethyl acetate. If using DCM, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final (R)- or (S)-Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
-
-
Causality Behind Experimental Choices:
-
Reagent: Benzyl chloroformate is the standard reagent for introducing the Cbz protecting group.[7]
-
Base: A base is required to neutralize the HCl generated during the reaction. Sodium bicarbonate is a mild inorganic base suitable for aqueous conditions, while triethylamine is a common organic base for anhydrous reactions.[7][8]
-
Temperature: The reaction is performed at low temperature to control the reactivity of the benzyl chloroformate and minimize side reactions.
-
| Parameter | Value/Condition | Reference |
| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | [7] |
| Base | NaHCO₃ or Et₃N | [7][8] |
| Solvent | THF/Water or DCM | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Expected Yield | 85-95% | [7] |
Part 2: Asymmetric Hydrogenation Strategy - A Synopsis
The asymmetric hydrogenation of 3-substituted pyridines offers a more direct route to the chiral piperidine core. This approach typically involves the activation of the pyridine as a pyridinium salt, followed by hydrogenation using a chiral rhodium or iridium catalyst.
A notable method involves the use of a Rh-JosiPhos catalyst system in the presence of an organic base like triethylamine for the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts, achieving high enantiomeric excesses (up to 90% ee).[9][10] The key steps in this strategy are:
-
N-Benzylation of 3-(2-hydroxyethyl)pyridine: Reaction with benzyl bromide to form the corresponding pyridinium salt. The hydroxyl group may require temporary protection (e.g., as a silyl ether) prior to this step.
-
Asymmetric Hydrogenation: Hydrogenation of the pyridinium salt using a chiral catalyst system (e.g., [Rh(cod)₂]OTf with a JosiPhos ligand) under a hydrogen atmosphere.[9]
-
Deprotection of the Benzyl Group: The N-benzyl group can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).
-
N-Cbz Protection: Introduction of the final Cbz group as described in Protocol 1.3.
This route is highly efficient but requires access to specific chiral ligands and catalysts, and optimization of reaction conditions for the specific substrate may be necessary.
Auxiliary Protocols: Hydroxyl Group Protection and Deprotection
In some synthetic routes, particularly the asymmetric hydrogenation pathway, it may be advantageous to protect the hydroxyl group of the side chain to prevent undesired side reactions. A tert-butyldimethylsilyl (TBDMS) ether is a suitable protecting group.
Protocol 2.1: TBDMS Protection of the Hydroxyl Group
-
Materials:
-
Alcohol-containing substrate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dry Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the alcohol (1 equivalent) in dry DCM or DMF.
-
Add imidazole (2-2.5 equivalents).
-
Add TBDMSCl (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
-
| Parameter | Value/Condition | Reference |
| Silylating Agent | TBDMSCl | [11] |
| Base | Imidazole | [11] |
| Solvent | DCM or DMF | [11] |
| Expected Yield | >90% | [11] |
Protocol 2.2: TBDMS Deprotection
-
Materials:
-
TBDMS-protected substrate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS ether in THF.
-
Cool the solution to 0 °C.
-
Add the TBAF solution (1.1-1.5 equivalents) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.[12]
-
| Parameter | Value/Condition | Reference |
| Deprotecting Agent | TBAF (1M in THF) | [12] |
| Solvent | THF | [12] |
| Temperature | 0 °C to Room Temperature | [12] |
| Expected Yield | >90% | [12] |
Conclusion
This guide has outlined two robust strategies for the chiral synthesis of (R)- and (S)-Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The detailed protocols for the chiral resolution pathway provide a practical and accessible method for obtaining these valuable enantiopure building blocks. The alternative asymmetric hydrogenation route offers a more atom-economical approach for laboratories equipped with the necessary catalytic systems. The choice of synthetic route will ultimately be guided by the specific requirements of the research program, including scale, cost, and available expertise. The provided protocols, grounded in established chemical principles and supported by literature precedents, offer a solid foundation for the successful synthesis of these important chiral piperidine derivatives.
References
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45B(1), 322-324.
- BenchChem. (2025).
- BenchChem. (2025).
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. (2025). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. Available at: [Link]
- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. Available at: [Link]
- Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi.
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- CN108017572A - (S)The preparation method of -3- hydroxy piperidines.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (n.d.). Hydrogenation of alcohol pyridines with Rh2O3 catalyst. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- University of Liverpool Repository. (2021).
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- University of Illinois Urbana-Champaign. (2008).
- Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
-
PrepChem.com. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved from [Link]
- Gunanathan, C., & Shaghaghi, M. (2017). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.
- ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
- Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer.
- Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?.
- ResearchGate. (2012). Selective Deprotection of Silyl Ethers.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- GlycoPODv2. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group.
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Scale-up synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
An Application Note for the Scalable Synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Abstract
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable piperidine-based building block in pharmaceutical development. Piperidine derivatives are integral scaffolds in numerous FDA-approved drugs, making robust and scalable synthetic routes to their precursors critically important.[1][2][3][4] This document details a two-step synthetic sequence commencing with the catalytic hydrogenation of 3-pyridineethanol, followed by N-protection with a benzyloxycarbonyl (Cbz) group. The protocol emphasizes strategic decisions for process safety, reaction optimization, and purification on a larger scale, moving beyond benchtop procedures. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
The piperidine ring is one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and natural products.[1][4] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate serves as a versatile intermediate, featuring a protected secondary amine and a primary alcohol, allowing for sequential, regioselective functionalization in the synthesis of complex target molecules.
Developing a scalable synthesis requires a departure from routes that rely on hazardous or stoichiometrically inefficient reagents. The chosen strategy involves two high-yielding, industrially proven transformations:
-
Catalytic Hydrogenation: The aromatic pyridine ring of commercially available 3-pyridineethanol is reduced to the corresponding piperidine. This method is atom-economical and avoids the use of metal hydride reagents.[5][6]
-
N-Cbz Protection: The resulting secondary amine is protected with a benzyloxycarbonyl (Cbz) group, a stable and reliable protecting group that is orthogonal to many common reaction conditions but can be removed cleanly via hydrogenolysis.[7][8]
This approach prioritizes safety, efficiency, and scalability, addressing common challenges such as catalyst handling and reaction exotherms.
Retrosynthetic Analysis
The synthetic plan is derived from a straightforward retrosynthetic disconnection of the target molecule, as illustrated below.
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthesis Protocol
This section provides a step-by-step guide for the multi-gram scale synthesis of the title compound. All operations should be performed in a well-ventilated fume hood by trained personnel.
Part A: Catalytic Hydrogenation of 3-Pyridineethanol
This procedure details the reduction of the pyridine ring to a piperidine. The primary challenge in hydrogenating pyridines is overcoming their aromatic stability, which often necessitates elevated pressures and temperatures.[9][10]
Materials and Equipment:
-
3-Pyridineethanol (1 equiv.)
-
Ethanol (200 proof, anhydrous)
-
5% Rhodium on Carbon (Rh/C) catalyst (approx. 5 mol%)
-
High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, heating mantle, thermocouple, and pressure gauge
-
Celite® (diatomaceous earth) for filtration
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
Safety Precautions:
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and operated in an area free from ignition sources.
-
Catalyst Handling: Rhodium on carbon is pyrophoric, especially when dry and exposed to air. Handle the catalyst as a wet paste and never allow the filter cake to dry completely during filtration.
-
Pressure: The reactor must be rated for the intended operating pressure. Perform a pressure test before use.
Experimental Protocol:
-
Reactor Charging: Under a slow stream of nitrogen, charge the high-pressure reactor with 3-pyridineethanol (e.g., 50.0 g, 0.406 mol) and anhydrous ethanol (500 mL).
-
Catalyst Addition: In a separate beaker, weigh the 5% Rh/C catalyst (e.g., 10.5 g) and prepare a slurry in a small amount of ethanol (~50 mL). Carefully transfer this slurry to the reactor. Rationale: Adding the catalyst as a slurry minimizes the risk of it becoming airborne and igniting.
-
System Sealing and Inerting: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~100 psig, followed by venting. Repeat this cycle at least five times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to 500 psig. Begin stirring and heat the reaction mixture to 80 °C. The reaction is typically complete within 12-24 hours, which can be monitored by the cessation of hydrogen uptake.
-
Cooldown and Depressurization: Cool the reactor to ambient temperature. Carefully vent the excess hydrogen pressure to a safe exhaust. Purge the reactor headspace with nitrogen three times.
-
Catalyst Filtration: Open the reactor and carefully decant the reaction mixture through a pad of Celite®. Rinse the reactor with additional ethanol (~100 mL) and pass it through the same filter pad to ensure complete transfer. Critical Safety Step: Keep the Celite® pad and the recovered catalyst wet with ethanol at all times.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to afford crude 2-(piperidin-3-yl)ethanol as a viscous oil. The product is often used directly in the next step without further purification.
Part B: N-Cbz Protection of 2-(Piperidin-3-yl)ethanol
This step employs standard Schotten-Baumann conditions to protect the secondary amine.[7] The reaction is exothermic and requires careful control of the reagent addition.
Materials and Equipment:
-
Crude 2-(piperidin-3-yl)ethanol (1 equiv.)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equiv.)
-
Sodium Bicarbonate (NaHCO₃) (3 equiv.)
-
Tetrahydrofuran (THF) and Water
-
Standard laboratory glassware (three-neck round-bottom flask, addition funnel, magnetic stirrer)
-
Ice-water bath
Safety Precautions:
-
Benzyl Chloroformate: Cbz-Cl is a corrosive lachrymator. Handle it exclusively in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Reaction: The reaction is exothermic. Slow, controlled addition of Cbz-Cl at a low temperature is essential to prevent a runaway reaction.
Experimental Protocol:
-
Reaction Setup: In a three-neck flask equipped with a magnetic stir bar, thermometer, and addition funnel, dissolve the crude 2-(piperidin-3-yl)ethanol (assuming quantitative yield from Part A, ~52.5 g, 0.406 mol) in a mixture of THF (400 mL) and water (200 mL).
-
Base Addition: Add sodium bicarbonate (102.4 g, 1.22 mol) to the solution. Stir vigorously to create a suspension.
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (76.2 g, 0.447 mol) dropwise via the addition funnel over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Most of the THF can be removed via rotary evaporation if desired. Add ethyl acetate (500 mL) and wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated aqueous NaHCO₃ solution (200 mL), and brine (200 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate as a clear, viscous oil.
Data Summary and Visualization
Overall Synthesis Workflow
Caption: Scalable workflow for the synthesis of the target compound.
Table 1: Reagent and Synthesis Parameters (Illustrative Scale)
| Parameter | Part A: Hydrogenation | Part B: N-Cbz Protection |
| Key Reagent | 3-Pyridineethanol | 2-(Piperidin-3-yl)ethanol |
| Molar Mass ( g/mol ) | 123.15 | 129.19 |
| Mass (g) | 50.0 | ~52.5 (crude) |
| Moles (mol) | 0.406 | ~0.406 |
| Secondary Reagent | 5% Rh/C | Benzyl Chloroformate |
| Equivalents | 5 mol% | 1.1 |
| Solvent(s) | Ethanol | THF / Water |
| Typical Yield | >95% (crude) | 75-85% (after purification) |
| Duration | 12-24 hours | 6-8 hours |
Table 2: Representative Analytical Data
| Analysis | Expected Result for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate |
| Appearance | Colorless to pale yellow viscous oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.29 (m, 5H), 5.14 (s, 2H), 4.1-3.9 (m, 2H), 3.71 (t, J=6.4 Hz, 2H), 3.0-2.7 (m, 2H), 1.9-1.4 (m, 7H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.5, 136.8, 128.5, 127.9, 127.8, 67.1, 60.9, 46.0, 44.0, 37.5, 35.2, 28.5, 24.8 |
| MS (ESI+) | m/z 264.16 [M+H]⁺, 286.14 [M+Na]⁺ |
Scale-up Considerations and Troubleshooting
-
Heat Management: The N-Cbz protection is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with active cooling is recommended, and the rate of Cbz-Cl addition must be carefully controlled.
-
Catalyst Filtration: For kilogram-scale production, enclosed filtration systems (e.g., a filter press or Nutsche filter) are necessary to safely handle the pyrophoric catalyst and minimize solvent vapor exposure.
-
Incomplete Hydrogenation: If the reaction stalls, it may be due to catalyst poisoning (e.g., by sulfur or other impurities in the starting material) or insufficient catalyst loading. Using a higher-purity grade of starting material or increasing the catalyst loading can resolve this.
-
Purification: While flash chromatography is effective in the lab, it is costly and generates significant waste on a large scale. Investigating alternative purification methods such as vacuum distillation or liquid-liquid extraction could optimize the process for industrial production.
Conclusion
The synthetic route detailed herein provides a robust, safe, and scalable method for producing multi-gram to kilogram quantities of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. By leveraging a catalytic hydrogenation followed by a standard N-protection, this protocol avoids hazardous reagents and employs well-understood, industrially viable unit operations. This makes the process suitable for implementation in a drug development setting where access to significant quantities of key building blocks is essential.
References
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Xiao, J., & Wang, C. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 51(45), 11356-11360. Available from: [Link]
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The Ohio State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
Harper College. (2005). Sodium borohydride MSDS. Retrieved from [Link]
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New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. Retrieved from [Link]
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Gotor-Gotor, V., et al. (2011). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 16(8), 6527-6555. Available from: [Link]
-
Li, G., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Pharmaceuticals, 16(12), 1709. Available from: [Link]
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available from: [Link]
-
Celentano, G., et al. (2013). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. European Journal of Organic Chemistry, 2013(15), 3121-3128. Available from: [Link]
-
Kouznetsov, V. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6870. Available from: [Link]
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-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
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-
PubChem. (n.d.). n-Cbz-3-hydroxypiperidine. National Institutes of Health. Retrieved from [Link]
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- Jung, J.-C., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
-
ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Retrieved from [Link]
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PubChem. (n.d.). Benzyl 3-carbamoylpiperidine-1-carboxylate. National Institutes of Health. Retrieved from [Link]
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Oakwood Chemical. (n.d.). Benzyl 3-(diethylcarbamoyl)piperidine-1-carboxylate. Retrieved from [Link]
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Application Notes and Protocols for the Use of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in Parallel Synthesis
Introduction: A Versatile Scaffold for Library Synthesis
In the landscape of modern drug discovery, the piperidine moiety stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for probing interactions with biological targets. Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate emerges as a particularly valuable building block for the construction of diverse chemical libraries. This bifunctional molecule combines a protected secondary amine with a primary alcohol, offering two orthogonal points for diversification. The benzyloxycarbonyl (Cbz) protecting group provides robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be cleanly removed under mild catalytic hydrogenation conditions, a process highly amenable to parallel synthesis formats.[1][2] The primary hydroxyl group serves as a versatile handle for introducing a wide array of functionalities through reactions such as etherification and esterification, further expanding the accessible chemical space.
This guide provides a comprehensive overview of the application of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in parallel synthesis workflows. We will detail field-proven protocols for the derivatization of the hydroxyl group via amide coupling and O-alkylation, followed by the efficient deprotection of the Cbz group to yield the final library of 3-(2-substituted-ethyl)piperidines. The causality behind experimental choices, self-validating protocol design, and references to authoritative literature form the bedrock of this technical guide.
Synthesis of the Core Scaffold: Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
While commercially available, understanding the synthesis of the title compound provides valuable context. A plausible and efficient route involves the reduction of a corresponding keto-ester precursor, Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate.[3] This precursor can be synthesized through established methods. The subsequent reduction of both the ketone and the ester functionalities, followed by selective protection of the piperidine nitrogen with a Cbz group, would yield the desired starting material. A more direct approach could involve the synthesis of 3-(2-hydroxyethyl)piperidine and its subsequent N-protection.
Parallel Derivatization of the Hydroxyl Group
The primary alcohol of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is the key functional handle for diversification in a parallel synthesis campaign. Two robust and widely applicable reaction classes for this purpose are amide bond formation (after conversion of the alcohol to an amine or carboxylic acid, or more directly by forming an ester linkage which is an amide isostere) and etherification. For the direct derivatization of the hydroxyl group, we will focus on O-alkylation (Williamson Ether Synthesis).
Workflow for Parallel Library Synthesis
The overall strategy involves a two-step sequence amenable to parallel processing in multi-well plates or arrays of reaction blocks.
Protocol 1: Parallel O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and reliable method for forming ether linkages.[4] In a parallel synthesis format, this reaction involves the deprotonation of the alcohol with a suitable base, followed by nucleophilic substitution with a library of alkyl halides.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. The use of a strong base is crucial for unactivated primary alcohols.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices. They are aprotic, effectively solvate the alkoxide intermediate, and are stable to the reaction conditions.
-
Alkylating Agents: Primary alkyl halides (bromides or iodides) are preferred as they are more reactive in SN2 reactions and less prone to elimination side reactions. Benzyl and allyl halides are also highly suitable.
-
Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction. The subsequent alkylation can be conducted at room temperature or gently heated to increase the reaction rate.
Detailed Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a 0.5 M stock solution of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in anhydrous THF.
-
Dispensing: In a 96-well reaction block under an inert atmosphere (e.g., Argon), dispense 200 µL of the stock solution (0.1 mmol, 1.0 equiv) into each well.
-
Base Addition: Prepare a 60% suspension of NaH in mineral oil. Carefully dispense approximately 4.4 mg (0.11 mmol, 1.1 equiv) of the NaH suspension into each well containing the alcohol solution at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.
-
Addition of Alkylating Agents: Prepare 0.5 M stock solutions of a diverse library of alkyl bromides in anhydrous THF. Dispense 240 µL (0.12 mmol, 1.2 equiv) of each unique alkyl bromide solution into the corresponding wells.
-
Reaction Incubation: Seal the reaction block and allow the reactions to proceed at room temperature with stirring for 12-18 hours. The progress of a representative reaction can be monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reactions by the slow, dropwise addition of 100 µL of water to each well at 0 °C.
-
Parallel Work-up: Dilute each reaction with ethyl acetate (1 mL). The organic layers can be purified using parallel solid-phase extraction (SPE) cartridges (e.g., silica or a suitable reversed-phase sorbent) to remove inorganic salts and unreacted starting material.
-
Solvent Removal: Concentrate the purified solutions in a centrifugal evaporator to yield the library of N-Cbz protected ether derivatives.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation. |
| Solvent | Anhydrous THF or DMF | Aprotic, good solvation of intermediates. |
| Temperature | 0 °C to Room Temperature | Controlled deprotonation and efficient alkylation. |
| Equivalents (Alcohol:Base:Alkyl Halide) | 1.0 : 1.1 : 1.2 | Ensures complete consumption of the starting alcohol. |
Protocol 2: Parallel Amide Bond Formation
For creating amide linkages, the hydroxyl group of the starting material would first need to be converted to a primary amine, for example, via a Mitsunobu reaction with phthalimide followed by hydrazinolysis. A more direct approach to generate amide-like isosteres is through esterification. However, for the purpose of demonstrating a classic parallel amide coupling, we will assume the synthesis of an analogous scaffold where the hydroxyl group is replaced by a carboxylic acid, i.e., Benzyl 3-(carboxymethyl)piperidine-1-carboxylate. The following protocol details the coupling of this acid with a library of primary and secondary amines.
The use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent is widespread in parallel synthesis due to its high reactivity, low rate of racemization, and the formation of soluble byproducts that are easily removed.[5][6][7]
Causality of Experimental Choices:
-
Coupling Agent: HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid, which then readily reacts with the amine.[8]
-
Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hexafluorophosphate salt and to facilitate the formation of the active ester.
-
Solvent: Anhydrous DMF is the solvent of choice as it effectively dissolves the reactants and reagents and facilitates the reaction.
-
Equivalents: A slight excess of the amine and coupling agent is used to ensure complete conversion of the carboxylic acid.
Detailed Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of Benzyl 3-(carboxymethyl)piperidine-1-carboxylate in anhydrous DMF.
-
Prepare a 0.5 M stock solution of HATU in anhydrous DMF.
-
Prepare a library of 0.6 M stock solutions of diverse primary and secondary amines in anhydrous DMF.
-
-
Dispensing: In a 96-well reaction block, dispense 200 µL of the carboxylic acid stock solution (0.1 mmol, 1.0 equiv) into each well.
-
Reagent Addition:
-
Add 220 µL of the HATU stock solution (0.11 mmol, 1.1 equiv) to each well.
-
Add 52 µL of DIPEA (0.3 mmol, 3.0 equiv) to each well.
-
Dispense 200 µL of each unique amine stock solution (0.12 mmol, 1.2 equiv) into the corresponding wells.
-
-
Reaction Incubation: Seal the reaction block and shake at room temperature for 4-12 hours. Monitor a representative reaction by LC-MS.
-
Parallel Work-up and Purification:
-
Solvent Removal: Concentrate the purified solutions in a centrifugal evaporator to yield the library of N-Cbz protected amide derivatives.
Protocol 3: Parallel Cbz-Deprotection via Catalytic Transfer Hydrogenation
The final step in the synthesis is the removal of the Cbz protecting group to furnish the free secondary amine of the piperidine ring. Catalytic transfer hydrogenation using ammonium formate as the hydrogen source is an exceptionally mild, safe, and efficient method, making it ideal for high-throughput applications.[1][11] This method avoids the need for handling gaseous hydrogen and specialized high-pressure equipment.[2]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the most effective and commonly used catalyst for Cbz deprotection. A 10% loading is standard.
-
Hydrogen Source: Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia, providing a convenient and safe source of hydrogen for the reduction.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the substrates and the ammonium formate, and are compatible with the catalytic process.
-
Work-up: The work-up is straightforward, involving filtration to remove the catalyst followed by evaporation of the solvent.
Detailed Step-by-Step Protocol:
-
Preparation: Dissolve the library of purified N-Cbz protected intermediates in methanol (1 mL per well) in a 96-well reaction block.
-
Reagent Addition:
-
To each well, add 10% Pd/C (approximately 10-20% by weight of the substrate).
-
Add a solution of ammonium formate in methanol (e.g., 5 equivalents, added as a concentrated solution to minimize dilution).
-
-
Reaction Incubation: Seal the reaction block and stir at room temperature for 1-4 hours. The reaction is often rapid and can be monitored by LC-MS for the disappearance of the starting material and the appearance of the deprotected product.
-
Catalyst Removal: Filter the reaction mixtures through a 96-well filter plate packed with a small plug of celite to remove the Pd/C catalyst.
-
Solvent Removal: Collect the filtrate in a clean 96-well plate and concentrate to dryness using a centrifugal evaporator.
-
Final Product: The resulting library of 3-(2-substituted-ethyl)piperidines can be reconstituted in a suitable solvent (e.g., DMSO) for biological screening.
| Parameter | Condition | Rationale |
| Catalyst | 10% Palladium on Carbon | Highly efficient for hydrogenolysis of the Cbz group. |
| Hydrogen Source | Ammonium Formate | Safe and convenient in situ source of hydrogen. |
| Solvent | Methanol or Ethanol | Excellent solubility for reactants and compatibility with the reaction. |
| Work-up | Filtration | Simple and efficient removal of the heterogeneous catalyst. |
Conclusion
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a highly effective and versatile scaffold for the parallel synthesis of diverse libraries of piperidine-based compounds. The orthogonal reactivity of the Cbz-protected amine and the primary alcohol allows for a systematic and efficient exploration of chemical space. The protocols detailed in this guide for O-alkylation, amide bond formation, and final deprotection are robust, scalable, and well-suited for high-throughput medicinal chemistry and drug discovery programs. By understanding the causality behind the chosen reagents and conditions, researchers can confidently apply and adapt these methods to generate novel compound libraries for biological screening.
References
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Purification strategies for combinatorial and parallel chemistry. (2003). Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.).
- Amide Synthesis. (n.d.). Fisher Scientific.
- Deprotection method. (2016). Google Patents.
-
Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). Organic Letters. Available at: [Link]
- Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogen
- HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals.
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2025).
- From Synthesis to purification: 5 tips to make the process easier and faster. (2021). Interchim – Blog.
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC - PubMed Central.
- (n.d.). RSC Medicinal Chemistry.
- Iron-Catalyzed Selective Etherification and Transetherific
-
Preparative Purification Solutions in Drug Discovery Synthesis. (2021). YouTube. Available at: [Link]
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023).
- Cyrene as a Bio-based Solvent for HATU Mediated Amide Coupling. (n.d.). St Andrews Research Repository.
- Amine to Amide (Coupling)
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science. Available at: [Link]
- Amide Bond Formation and Peptide Coupling. (2025).
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2025).
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). PMC - PubMed Central.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (n.d.). Chemical Science (RSC Publishing).
- Alcohols To Ethers via Acid Catalysis. (2014). Master Organic Chemistry.
- Synthesis of N-benzyl-3-(2-hydroxyethyl)-2-biphenylcarboxamide. (2025). PrepChem.com.
- Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
- Alcohols To Ethers via Acid Catalysis. (2014). Master Organic Chemistry.
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.
- Benzyl-N-[4-(2-hydroxyethyl)
- N-(2-Hydroxyethyl) Piperidine. (n.d.). Mallak Specialties Pvt Ltd.
- Synthesis of N-(2-hydroxyethyl)piperazine. (n.d.). Google Patents.
- bis-(2-Hydroxy-ethyl)-piperazine. (n.d.).
- N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. (n.d.). MDPI.
- 1-(2-Hydroxyethyl)piperidine 1-Piperidineethanol. (n.d.). Sigma-Aldrich.
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- 11. researchgate.net [researchgate.net]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Abstract
This document provides a comprehensive suite of analytical methodologies for the definitive characterization of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a substituted piperidine derivative relevant as a synthetic intermediate in pharmaceutical research and development. Ensuring the identity, purity, and structural integrity of such molecules is paramount for the reliability of subsequent synthetic steps and the quality of final active pharmaceutical ingredients. This guide outlines an integrated analytical workflow employing Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of each technique. Adherence to these methods provides a robust, self-validating system for quality assessment, grounded in established scientific principles and regulatory expectations.[1][2]
Introduction
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a chiral molecule featuring several key functional groups: a piperidine core, a secondary alcohol, and an N-benzyloxycarbonyl (Cbz) protecting group.[3][4] The Cbz group is a common amine protecting group in organic synthesis, valued for its stability and specific removal conditions.[3][4][5] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7] The presence of these distinct moieties necessitates a multi-faceted analytical approach to confirm its chemical identity and assess its purity.
This application note details the logical application of orthogonal analytical techniques to build a complete profile of the compound. The workflow is designed to first confirm molecular identity and structure before quantifying purity and identifying potential process-related impurities. All methodologies are presented with a focus on trustworthiness and data integrity, aligning with the principles of Good Laboratory Practice (GLP).[1][2][8][9][10]
Physicochemical Properties
A summary of the basic physical and chemical properties of the target compound is provided below.
| Property | Value |
| Chemical Name | Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.33 g/mol |
| Appearance | Typically an off-white to pale yellow solid or oil |
| Key Functional Groups | Carbamate, Secondary Alcohol, Piperidine, Aromatic Ring |
Analytical Strategy Overview
A sequential and logical workflow is critical for the efficient and comprehensive characterization of a new chemical entity. The proposed strategy begins with rapid, identity-confirming techniques and progresses to more detailed structural elucidation and quantitative purity analysis.
Caption: Integrated workflow for compound characterization.
Part 1: Identity and Structural Confirmation
The initial phase of analysis focuses on unequivocally confirming that the synthesized material is indeed Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Mass Spectrometry (MS)
Principle: MS is a powerful technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this molecule, Electrospray Ionization (ESI) is the preferred method due to the presence of a basic nitrogen atom in the piperidine ring, which is readily protonated.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
-
Analysis Mode: Operate in positive ion mode.
-
Data Acquisition: Infuse the sample solution directly or via an LC inlet. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present.
| Ion Species | Expected m/z |
| [M+H]⁺ | 264.16 |
| [M+Na]⁺ | 286.14 |
Causality: The observation of a prominent ion at m/z 264.16 provides strong evidence for the correct molecular formula and weight, serving as the first critical identity check.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[11] This technique provides a characteristic molecular fingerprint.
Protocol:
-
Sample Preparation: Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, prepare a thin film on a salt plate (e.g., NaCl).
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands for the key functional groups.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Alcohol | O-H stretch (broad) | 3500 - 3200 |
| Alkane | C-H stretch | 2950 - 2850 |
| Carbamate | C=O stretch | 1700 - 1670 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Carbamate/Alcohol | C-N / C-O stretch | 1250 - 1050 |
Causality: The simultaneous presence of a broad O-H band, a strong carbamate C=O band, and aromatic C=C stretches confirms the presence of all critical functional components of the molecule.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most definitive method for structural elucidation in organic chemistry.[14][15] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the molecular framework, including connectivity and stereochemistry.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire one-dimensional ¹H and ¹³C{¹H} spectra. For unambiguous assignment, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
Data Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule.
Predicted ¹H and ¹³C NMR Data (in CDCl₃): (Note: Chemical shifts are predictive and may vary slightly. The piperidine ring signals are complex due to conformational isomerism).
| ¹H Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic (Phenyl) | 7.40 - 7.30 | m | 5H |
| Benzyl CH₂ | 5.15 | s | 2H |
| Piperidine CH (N-CH₂) | ~4.1 (broad) | m | 2H |
| Hydroxyethyl CH₂-O | 3.80 - 3.65 | m | 2H |
| Piperidine CH₂ | ~2.9 (broad) | m | 2H |
| Alcohol OH | ~2.5 (broad s) | br s | 1H |
| Piperidine CH, CH₂ | 1.90 - 1.20 | m | 5H |
| Hydroxyethyl CH₂-C | 1.60 - 1.50 | m | 2H |
| ¹³C Assignment | Predicted δ (ppm) |
| Carbamate C=O | ~155.5 |
| Aromatic C (ipso) | ~136.8 |
| Aromatic C (ortho, meta, para) | 128.6 - 127.9 |
| Benzyl CH₂ | ~67.2 |
| Hydroxyethyl CH₂-O | ~60.5 |
| Piperidine N-CH₂ | ~44.5 (broad) |
| Piperidine CH₂ | ~38.7 |
| Piperidine CH | ~35.4 |
| Hydroxyethyl CH₂-C | ~34.1 |
| Piperidine CH₂ | ~29.0 |
| Piperidine CH₂ | ~25.0 |
Causality: A complete and consistent assignment of all ¹H and ¹³C signals, supported by 2D correlation data, provides unambiguous proof of the molecular structure, including the connectivity of the hydroxyethyl and N-Cbz groups to the piperidine ring.[6][14][16]
Part 2: Purity Assessment
Once identity is confirmed, the focus shifts to quantifying the purity of the material and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the standard technique for assessing the purity of pharmaceutical compounds. Reversed-phase HPLC separates compounds based on their hydrophobicity. The benzyl group provides a strong chromophore, making UV detection highly effective.[17][18]
Protocol: The following method provides a robust starting point for analysis. Method development and validation should be performed according to ICH guidelines.[19][20][21][22][23]
Caption: Standard workflow for HPLC purity analysis.
Recommended HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water (with 0.1% Formic Acid or TFA) |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid or TFA) |
| Gradient | 20% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Trustworthiness through Validation: To ensure the reliability of purity results, the analytical procedure must be validated.[19][20] Key validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
Causality: A validated HPLC method provides reliable quantitative data on the purity of the compound, typically expressed as area percent.[24][25][26][27] It separates the main component from potential impurities such as starting materials (e.g., piperidine-3-ethanol) or by-products of the Cbz protection step, ensuring the material meets the quality standards required for its intended use.
Conclusion
The analytical strategy detailed in this application note provides a robust framework for the complete and reliable characterization of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. By integrating orthogonal techniques—MS for molecular weight, FT-IR for functional group identification, NMR for definitive structural elucidation, and validated HPLC for purity assessment—a comprehensive quality profile of the compound can be established with a high degree of scientific confidence. This multi-technique approach ensures data integrity and provides the necessary assurance for professionals in research and drug development.
References
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- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Separation of Benzyl carbamate on Newcrom R1 HPLC column. SIELC Technologies.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Introduction to Good Laboratory Practices (GLPs).
- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Good lab practice. RSC Education.
- Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy. Benchchem.
- Structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile.
- Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine. Benchchem.
- Application of gas chromatography/matrix isolation/Fourier transform infrared spectrometry to the determination of ethyl carbamate in alcoholic beverages and foods. ACS Publications.
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
- Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate.
- Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. (PDF)
- The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained.
- Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
- Synthesis and characterization of novel α-monomers of peptide nucleic acid. Redalyc.
- An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH.
- Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
- Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. Oriental Journal of Chemistry.
- Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.
- Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. ACS Publications.
- Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica.
- LC-MS/MS parameters for the analysis of CBZ and its... ResearchGate.
- HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc.
- Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (PDF) ResearchGate.
- Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
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- 3. nbinno.com [nbinno.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 8. web.viu.ca [web.viu.ca]
- 9. researchgate.net [researchgate.net]
- 10. Good lab practice | Feature | RSC Education [edu.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. helixchrom.com [helixchrom.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. ICH Official web site : ICH [ich.org]
- 22. starodub.nl [starodub.nl]
- 23. database.ich.org [database.ich.org]
- 24. seer.ufrgs.br [seer.ufrgs.br]
- 25. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica [mdpi.com]
- 27. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the reliability and yield of your experiments.
Overview of the Synthesis
The target molecule, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, is typically synthesized via the N-protection of 3-piperidineethanol using benzyl chloroformate (Cbz-Cl). This reaction, a variation of the Schotten-Baumann reaction, involves the acylation of the secondary amine of the piperidine ring. While straightforward in principle, the presence of a primary hydroxyl group introduces potential challenges, including side reactions and purification difficulties. This guide will address these issues systematically.
The primary transformation is illustrated below:
Caption: General reaction scheme for Cbz protection.
Troubleshooting Guide
This section is formatted as a series of common problems you may encounter. Each issue is followed by a diagnostic approach and potential solutions.
Q1: My reaction shows a very low conversion to the desired product, and a lot of starting material remains. What's going wrong?
A1: Low conversion is a frequent issue that can typically be traced back to reagent quality, reaction conditions, or improper stoichiometry.
Diagnostic Steps & Solutions:
-
Assess Reagent Quality: Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and can degrade over time to benzyl alcohol and HCl. Use a fresh bottle or a recently opened one stored under inert gas. The presence of a strong acidic smell upon opening the bottle is an indicator of degradation.
-
Verify Base Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If your starting 3-piperidineethanol is in its hydrochloride salt form, you will need a minimum of two equivalents of base: one to free the amine and one to quench the HCl byproduct. For the free base starting material, at least one equivalent is required. Using a slight excess (e.g., 1.5-2.0 equivalents) is often recommended.[1][2]
-
Check pH and Mixing: In a biphasic system (e.g., Dichloromethane/Water), vigorous stirring is essential to ensure the reactants can interact. The aqueous phase should remain basic throughout the addition of Cbz-Cl. You can check the pH periodically with litmus paper.
-
Control the Temperature: The acylation reaction is exothermic. It is crucial to add the Cbz-Cl slowly while cooling the reaction mixture in an ice bath (0-5 °C).[1] Adding it too quickly at room temperature can accelerate side reactions and potentially degrade the Cbz-Cl.
Caption: Workflow for diagnosing low reaction conversion.
Q2: My TLC plate shows the desired product spot, but also a significant, less polar byproduct. What is this side product?
A2: The most likely nonpolar byproduct is the di-protected species, Benzyl 3-(2-(benzyloxycarbonyloxy)ethyl)piperidine-1-carboxylate , where the hydroxyl group has also been acylated by Cbz-Cl.
Causality and Prevention:
-
Mechanism: While the amine is a stronger nucleophile than the alcohol, using a strong base (e.g., triethylamine or pyridine) in an organic solvent can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-acylation.
-
Solution 1: Use a Biphasic System: Performing the reaction in a water/DCM mixture with a mild inorganic base like sodium bicarbonate (NaHCO₃) is highly recommended.[2] In this system, the amine is preferentially acylated at the interface, while the hydroxyl group remains largely protonated and less reactive.
-
Solution 2: Controlled Addition: Add the Cbz-Cl dropwise at low temperature (0 °C). This maintains a low instantaneous concentration of the acylating agent, favoring the more rapid reaction with the amine.
Caption: Competing N-acylation vs. O-acylation pathways.
Q3: The reaction appears complete by TLC, but my isolated yield after workup and extraction is poor.
A3: Poor isolated yield after a complete reaction often points to issues during the workup and extraction phase, likely due to the product's amphiphilic nature (containing both polar and non-polar groups).
Troubleshooting the Workup:
-
Emulsion Formation: The product can act as a surfactant, leading to emulsions during extraction. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Product Solubility in Aqueous Layer: The hydroxyl group imparts some water solubility. To minimize this loss:
-
Saturate the aqueous layer with sodium chloride before extraction. This "salting out" effect decreases the polarity of the aqueous phase and drives the organic product into the organic layer.
-
Perform multiple extractions with a moderate volume of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).
-
-
Incorrect pH for Extraction: Ensure the aqueous layer is neutral or slightly basic before extraction. If the solution is acidic, the piperidine nitrogen could be protonated, increasing water solubility.
Frequently Asked Questions (FAQs)
-
Q: What is the best base to use for this Cbz protection?
-
A: For selectivity, a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous or biphasic system is ideal.[2][3] These bases are strong enough to neutralize the generated HCl and deprotonate the ammonium salt (if used as starting material) but are generally not strong enough to significantly deprotonate the hydroxyl group, thus minimizing O-acylation.
-
-
Q: Can I use an organic base like triethylamine (TEA)?
-
A: While TEA can be used, it is not recommended for this specific substrate. TEA is used in anhydrous organic solvents, which can increase the likelihood of the O-acylation side reaction. If you must use it, do so at low temperatures with slow Cbz-Cl addition.
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v).
-
Visualization:
-
UV Light (254 nm): The product will be UV active due to the benzyl group.
-
Ninhydrin Stain: The starting material (a secondary amine) will stain (usually yellow or orange) with ninhydrin, while the Cbz-protected product will not. This is an excellent way to track the consumption of the starting material.
-
Potassium Permanganate (KMnO₄) Stain: This stain will visualize both the starting material and the product.
-
-
-
-
Q: How do I purify the final product?
-
A: Flash column chromatography on silica gel is the standard method. Based on the TLC, a gradient elution starting with a less polar mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity to 50-70% Ethyl Acetate should provide good separation from non-polar side products and any remaining starting material.
-
Optimized Experimental Protocol
This protocol assumes the starting material is 3-piperidineethanol free base. If using a salt, add one additional equivalent of NaHCO₃.
Materials:
-
3-Piperidineethanol (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-piperidineethanol (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of water and DCM. Cool the flask to 0 °C in an ice-water bath.
-
Cbz-Cl Addition: While stirring the biphasic mixture vigorously, add benzyl chloroformate (1.1 eq), dissolved in a small amount of DCM, dropwise over 30 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material spot (visualized by ninhydrin) is no longer visible.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine all organic layers.
-
Wash the combined organic phase with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | NaHCO₃ or K₂CO₃ | Mild base minimizes O-acylation side reaction.[3] |
| Stoichiometry (Base) | 2.0 eq (for free base SM) | Ensures neutralization of HCl byproduct and maintains basic pH. |
| Solvent System | Dichloromethane / Water (1:1) | Biphasic system enhances N-selectivity. |
| Temperature | 0 °C to Room Temp | Controls exotherm and reduces side reactions.[1] |
| Monitoring | TLC (Ninhydrin & UV) | Allows specific tracking of starting material consumption. |
| Purification | Silica Gel Chromatography | Effective for separating product from non-polar impurities. |
References
- BenchChem. (2025).
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Common side products in the synthesis of 3-benzylpiperidines.
- Kogleck, P., et al. (n.d.).
- Chemical Communications (RSC Publishing). (2020).
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- ECHEMI. (n.d.). N-alkylation of piperidine with substituted benzyl chloride.
- Guidechem. (n.d.).
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Google Patents. (n.d.).
- ResearchGate. (2017).
Sources
Technical Support Center: Purification of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Welcome to the technical support guide for the purification of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to navigate the specific challenges associated with the purification of this polar, Cbz-protected piperidine derivative.
Section 1: Understanding the Molecule and Core Challenges
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate presents a unique set of purification challenges due to its molecular structure. The presence of a polar hydroxyl group, a moderately polar Cbz (benzyloxycarbonyl) protecting group, and a basic piperidine nitrogen atom contribute to its amphiphilic nature. This often leads to difficulties in standard purification protocols. The primary function of the Cbz group is to decrease the nucleophilicity and basicity of the piperidine nitrogen, preventing unwanted side reactions during synthesis.[1]
Key Molecular Features Influencing Purification:
-
Polar Hydroxyl Group: This group increases the compound's polarity, leading to strong interactions with polar stationary phases and high solubility in polar solvents. This can result in poor retention in reversed-phase chromatography.[2]
-
Cbz Protecting Group: While making the molecule less basic than the parent piperidine, the carbamate linkage is stable under a range of conditions but can be sensitive to strong acids and catalytic hydrogenation.[3] This stability is crucial for many synthetic strategies.[1]
-
Piperidine Ring: The basic nitrogen, although protected, can still interact with acidic silica gel, potentially causing peak tailing or degradation.
These features can lead to common purification issues such as co-elution with polar impurities, low recovery, and on-column degradation.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in a question-and-answer format.
Issue 1: Poor Separation and Tailing on Silica Gel Chromatography
Q: I'm performing normal-phase flash chromatography with a standard ethyl acetate/hexane solvent system, but my compound is showing significant tailing and poor separation from polar impurities. What's causing this and how can I fix it?
A: This is a frequent issue arising from the interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups on the surface of the silica gel. Even with the Cbz protecting group, residual basicity can lead to strong, non-ideal interactions.
Troubleshooting Steps:
-
Deactivate the Silica Gel: The acidity of the silica gel is a primary contributor to tailing.[4] You can mitigate this by adding a small amount of a basic modifier to your eluent.
-
Protocol: Add 0.5-2% triethylamine (Et3N) or ammonia in methanol to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[5]
-
-
Optimize the Solvent System: If your compound is highly polar and not moving significantly from the baseline even in 100% ethyl acetate, you will need a more polar solvent system.[4]
-
Recommended Solvent Systems:
-
Dichloromethane (DCM) / Methanol (MeOH)
-
DCM / MeOH with 1% NH4OH
-
Ethyl Acetate (EtOAc) / MeOH
-
-
-
Consider Alternative Stationary Phases: If tailing persists, your compound may be degrading on the silica.[4]
-
Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds.
-
Deactivated Silica: Pre-treating the silica gel can reduce its acidity.[5]
-
Issue 2: Compound Elutes in the Solvent Front During Reversed-Phase HPLC
Q: My compound has little to no retention on a C18 column and elutes with the solvent front. How can I improve its retention for better separation?
A: This is a classic problem for polar compounds in reversed-phase (RP) chromatography.[5] The high polarity of the hydroxyl group gives the molecule a strong affinity for the polar mobile phase.
Strategies to Enhance Retention:
-
Increase Mobile Phase Polarity: Ensure you are using a high percentage of the aqueous component in your mobile phase. Modern RP columns are designed to be stable in highly aqueous conditions.[5]
-
Utilize a More Polar Stationary Phase:
-
Embedded Polar Group (EPG) Columns: These columns have polar groups embedded in the stationary phase, which can provide alternative selectivity for polar analytes.[5]
-
Phenyl-Hexyl Columns: These offer different selectivity compared to standard C18 columns and can be effective for compounds with aromatic rings.[5]
-
-
Adjust Mobile Phase pH: For basic compounds like piperidine derivatives, operating at a low pH (e.g., 2.5-4) will protonate the analyte. This can sometimes improve peak shape by suppressing interactions with residual silanols.[5] However, for some piperidine derivatives, the appearance of two peaks can occur in their free base forms, which may be resolved by adjusting the mobile phase pH or adding buffers.[6]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds.[2] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Issue 3: Low Recovery or Suspected Decomposition During Purification
Q: After purification, my yield is significantly lower than expected, and I suspect the compound might be degrading. How can I confirm this and prevent it?
A: Decomposition on the stationary phase is a real possibility, especially with silica gel.[4] The Cbz group is generally stable but can be sensitive to certain conditions.
Verification and Prevention:
-
Test for Stability: Before committing to a large-scale purification, perform a simple stability test.
-
Protocol: Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking that wasn't present initially, your compound is likely degrading on the silica.[4]
-
-
Use Deactivated Stationary Phases: As mentioned in Issue 1, using deactivated silica or switching to alumina can prevent acid-catalyzed degradation.
-
Minimize Contact Time: If you must use silica, aim for a rapid purification. A shorter, wider column is preferable to a long, thin one to minimize the time the compound spends on the column.
-
Consider Crystallization: If your compound is a solid, crystallization can be an excellent purification method that avoids chromatography altogether. This is particularly useful for Cbz-protected amino acids, which often have good crystallinity.[3][7]
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Chromatography on Deactivated Silica Gel
This protocol is designed to minimize tailing and improve the separation of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Materials:
-
Silica gel (230-400 mesh)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
Procedure:
-
Slurry Preparation:
-
In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 DCM:MeOH).
-
Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
-
Column Packing:
-
Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Adsorb the dissolved product onto a small amount of silica gel, then evaporate the solvent to dryness.
-
Carefully add the dry, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with your starting solvent mixture.
-
Gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 10% MeOH in DCM.
-
Collect fractions and analyze by TLC.
-
Protocol 2: Crystallization
For solid samples, crystallization can be a highly effective purification technique.
Materials:
-
Crude Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
-
Various solvents for solubility testing (e.g., ethyl acetate, hexanes, isopropanol, diethyl ether)
Procedure:
-
Solvent Screening:
-
In small test tubes, dissolve a small amount of the crude material in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate/hexanes mixture).
-
-
Crystallization:
-
Allow the saturated solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator.
-
Adding a seed crystal of pure product can also induce crystallization.[7]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Section 4: Data Presentation and Visualization
Table 1: Recommended Starting Conditions for Chromatography
| Technique | Stationary Phase | Mobile Phase System | Modifier | Key Benefit |
| Normal-Phase Flash | Silica Gel | DCM / MeOH or EtOAc / MeOH | 0.5-2% Et3N | Reduces peak tailing |
| Normal-Phase Flash | Neutral Alumina | DCM / MeOH or EtOAc / MeOH | None | Avoids acidic conditions |
| Reversed-Phase HPLC | C18 | Water / Acetonitrile or Water / MeOH | 0.1% Formic Acid or Acetic Acid | Standard for many compounds |
| HILIC | HILIC Column | Acetonitrile / Water with buffer | Ammonium formate or acetate | Excellent for highly polar compounds |
Diagram 1: Troubleshooting Workflow for Purification
Caption: Decision tree for selecting a purification strategy.
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use a Boc (tert-butyloxycarbonyl) protecting group instead of Cbz? How would that affect purification?
A1: Yes, a Boc group can be used. Boc-protected piperidines are also common. The Boc group is more acid-labile than the Cbz group and is typically removed with acids like TFA. In terms of purification, a Boc-protected compound will have similar polarity challenges. However, some Boc-protected amino acids can be more challenging to crystallize than their Cbz counterparts.[7]
Q2: My compound appears as two peaks in the HPLC chromatogram, even after purification. What could be the cause?
A2: This can sometimes be observed with piperidine derivatives, especially in their free base form.[6] It could be due to the presence of rotamers (different conformations around the carbamate bond) that are slowly interconverting on the timescale of the chromatography. Changing the column temperature or the mobile phase composition might help to coalesce these peaks.
Q3: Are there any non-chromatographic methods besides crystallization to purify my compound?
A3: Liquid-liquid extraction can be a powerful tool if there is a significant difference in the partition coefficient of your product and the impurities between two immiscible solvents. Given the amphiphilic nature of your compound, an acid-base extraction could be effective. By adjusting the pH of the aqueous phase, you can potentially move your compound or impurities between the aqueous and organic layers.
Q4: How do I remove the Cbz group after purification?
A4: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).[8] This method is generally clean and efficient. Alternative methods include using strong acids like HBr in acetic acid, but this is harsher and may not be compatible with other functional groups in your molecule.[3]
References
- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide.
- Thermo Fisher Scientific. (n.d.).
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
-
PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
- Wolverhampton Intellectual Repository and E-Theses. (n.d.).
-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
- Google Patents. (n.d.). US5250542A - Peripherally selective piperidine carboxylate opioid antagonists.
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Functionalized Piperidines
Welcome to the Technical Support Center for the synthesis of functionalized piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and practical laboratory experience.
Introduction
The piperidine ring is a prevalent motif in a vast number of pharmaceuticals and natural products, making its efficient and selective synthesis a cornerstone of modern medicinal chemistry. However, the construction of highly functionalized piperidines is often plagued by a variety of side reactions that can significantly impact yield, purity, and stereochemical outcome. This guide offers a structured approach to identifying, understanding, and mitigating these common pitfalls across various synthetic strategies.
Part 1: Troubleshooting Guide by Synthetic Route
The choice of synthetic strategy dictates the likely side reactions. This section is organized by common methods used to construct the piperidine ring, offering specific troubleshooting advice for each.
Catalytic Hydrogenation of Pyridine Derivatives
The reduction of pyridines is a direct and atom-economical route to piperidines. However, the aromaticity of the pyridine ring and the potential for catalyst poisoning present unique challenges.[1]
Frequently Asked Questions (FAQs)
Q1: My pyridine reduction is sluggish or shows no conversion. What are the likely causes?
A1: Low or no conversion in pyridine hydrogenation can stem from several factors:
-
Catalyst Deactivation/Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[1] The nitrogen atom of pyridine itself can also bind to the metal center and inhibit catalysis.[2][3]
-
Insufficient Hydrogen Pressure or Mass Transfer: The reaction may be limited by the availability of hydrogen at the catalyst surface.[4][5]
-
Low Reaction Temperature: The energy supplied may be insufficient to overcome the activation energy for ring dearomatization.[1][4]
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[4]
-
Q2: I'm observing significant amounts of ring-opened byproducts. What is this side reaction and how can I prevent it?
A2: This side reaction is known as over-reduction or hydrogenolysis, where the C-N bond of the newly formed piperidine ring is cleaved.[4] This leads to impurities like pentylamines, which can be difficult to separate from the desired product.[4]
-
Causality: Harsh reaction conditions (high temperature and pressure) and certain catalysts (like Raney Nickel) can promote C-N bond cleavage.[1][4]
-
Prevention Strategies:
-
Catalyst Selection: Rhodium-based catalysts are generally more selective for ring hydrogenation without significant C-N bond cleavage.[4][6]
-
Temperature Control: Lowering the reaction temperature is a primary strategy to disfavor hydrogenolysis.[1][4]
-
Pressure Optimization: While higher pressure can speed up hydrogenation, it can also increase over-reduction. Finding an optimal pressure is crucial.[4]
-
Q3: My product is a mixture of stereoisomers. How can I improve diastereoselectivity?
A3: Low diastereoselectivity is a common issue when reducing substituted pyridines. The stereochemical outcome is influenced by the approach of the substrate to the catalyst surface.
-
Mitigation:
-
Catalyst Choice: The choice of catalyst can significantly influence the stereochemical outcome.[1] For instance, heterogeneous catalysts like PtO₂ in acidic media often favor the formation of cis isomers.[1]
-
Epimerization: If an undesired, kinetically favored isomer is formed, a post-synthetic epimerization step can be employed to furnish the more thermodynamically stable product.[7][8][9][10] Light-mediated epimerization using a photocatalyst and a hydrogen atom transfer (HAT) agent is a modern and effective method.[7][8]
-
Troubleshooting Table: Catalytic Hydrogenation
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No Conversion | 1. Catalyst poisoning.[1] 2. Insufficient H₂ pressure/mass transfer.[4][5] 3. Low temperature.[4] | 1. Use high-purity substrate/solvents; switch to a Rh catalyst.[1][4] 2. Increase H₂ pressure; ensure efficient stirring.[5] 3. Gradually increase temperature.[4] |
| Over-reduction (Ring Opening) | 1. Harsh conditions (high temp/pressure).[4] 2. Non-selective catalyst (e.g., Raney Ni).[4] | 1. Lower reaction temperature and optimize H₂ pressure.[1][4] 2. Switch to a more selective catalyst like Rh/C or Rh₂O₃.[2][4] |
| Incomplete Reduction | 1. Insufficient reaction time or catalyst loading.[4] 2. Catalyst deactivation during the reaction.[4] | 1. Increase reaction time or catalyst loading.[5] 2. Use a more robust catalyst or add a fresh portion of catalyst.[4] |
| Low Diastereoselectivity | 1. Non-optimal catalyst or conditions for stereocontrol.[1] | 1. Screen different catalysts (e.g., PtO₂) and solvents.[1] 2. Consider a post-synthetic epimerization step if applicable.[7][8] |
Reductive Amination
Intramolecular or intermolecular reductive amination is a versatile method for constructing the piperidine ring, typically involving the formation of an imine or iminium ion followed by reduction.[11][12]
Frequently Asked Questions (FAQs)
Q1: My reductive amination is not proceeding. What should I check first?
A1: The failure of a reductive amination often points to issues in the initial imine/iminium ion formation.[12]
-
pH Control: The formation of the iminium ion is highly pH-dependent. A mildly acidic pH (typically 4-6) is optimal to facilitate both carbonyl protonation and maintain the amine in its nucleophilic, unprotonated state.[12]
-
Solution: Add a mild acid like acetic acid to buffer the reaction.[12]
-
-
Water Scavenging: The condensation reaction to form an imine produces water, which can hydrolyze the imine back to the starting materials.
-
Solution: Use a dehydrating agent like molecular sieves or perform the reaction in a setup with a Dean-Stark trap.
-
Q2: I am observing the formation of a di-alkylated amine byproduct. How can I avoid this?
A2: This occurs when the newly formed piperidine (a secondary amine) is more nucleophilic than the starting primary amine and competes in reacting with the carbonyl component.
-
Prevention:
-
Stoichiometry Control: Using a slight excess of the primary amine can help, but a more robust solution is needed.
-
One-Pot Tandem Approach: The use of reducing agents that are selective for imines over carbonyls, such as sodium triacetoxyborohydride (STAB), is highly effective.[12] This allows all reagents to be present from the start, and the imine is reduced as soon as it is formed, minimizing its concentration and the chance for side reactions.
-
Troubleshooting Workflow: Reductive Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Piperidine N-Benzylation
Welcome to the technical support center for the N-benzylation of piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. The N-benzyl piperidine motif is a prevalent scaffold in medicinal chemistry, valued for its structural and physicochemical properties in drug design.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compound.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you might encounter during the N-benzylation of piperidine, offering potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Formation
Question: I've set up my N-benzylation reaction, but upon analysis (TLC, GC-MS), I'm seeing very little or no desired N-benzylpiperidine. What could be the problem?
Answer: Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential causes and how to address them.
Potential Causes & Troubleshooting Steps:
-
Inactive Alkylating Agent: Benzyl halides can degrade over time, especially if improperly stored.
-
Solution: Use a fresh bottle of benzyl halide or purify the existing stock by distillation or filtration through a short plug of silica gel. Confirm the purity of your starting material via NMR or GC-MS.
-
-
Insufficiently Strong Base or Incorrect Stoichiometry: The base is crucial for deprotonating the piperidine, making it a more potent nucleophile. If the base is too weak or used in insufficient amounts, the reaction will be sluggish.
-
Solution:
-
Choice of Base: For direct alkylation with benzyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2][3] For more stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF can be employed.[3] Organic bases such as N,N-diisopropylethylamine (DIPEA) are also a good option, particularly when milder conditions are preferred.[3]
-
Stoichiometry: Ensure you are using at least one equivalent of the base. For weaker bases like K₂CO₃, using a slight excess (1.5-2.0 equivalents) can be beneficial.
-
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.[4][5]
-
Solution: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally good choices for N-alkylation as they can dissolve the reagents and stabilize charged intermediates.[2][3] Dichloromethane (DCM) can also be effective, especially when using organic bases.[6] Protic solvents like ethanol can sometimes be used, but they can also solvate the nucleophile and potentially react with highly reactive electrophiles.[6]
-
-
Low Reaction Temperature: While room temperature can be sufficient for some N-benzylations, others may require heating to proceed at a reasonable rate.
Experimental Protocol: A General Procedure for N-Benzylation
Caption: General workflow for piperidine N-benzylation.
Issue 2: Formation of Quaternary Ammonium Salt
Question: My reaction is working, but I'm getting a significant amount of a polar, water-soluble byproduct that I suspect is the N,N-dibenzylpiperidinium salt. How can I avoid this over-alkylation?
Answer: The formation of the quaternary ammonium salt is a common side reaction in N-alkylation.[7] This occurs when the newly formed N-benzylpiperidine, which is still nucleophilic, reacts with another molecule of the benzyl halide.
Causality: The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation.[8]
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry:
-
Piperidine in Excess: Use a slight excess of piperidine (1.1-1.5 equivalents) relative to the benzyl halide. This ensures the alkylating agent is more likely to react with the starting material rather than the product.[7]
-
Slow Addition of Benzyl Halide: Adding the benzyl halide slowly (e.g., via a syringe pump) keeps its instantaneous concentration low, favoring mono-alkylation.[3][7]
-
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help improve selectivity for mono-alkylation.[7]
-
Choice of Base and Solvent: The reaction conditions can influence the relative rates of the first and second alkylations. Experimenting with different base-solvent combinations might be necessary.
Troubleshooting Decision Tree for Over-alkylation
Caption: Decision tree for troubleshooting over-alkylation.
Issue 3: Reaction Stalls or is Incomplete
Question: My reaction starts well, but it seems to stop before all the starting material is consumed. What could be causing this?
Answer: A stalled reaction can be frustrating. Often, this is due to the formation of a salt that inhibits the reaction or a deactivated catalyst in alternative methods.
Potential Causes & Troubleshooting Steps:
-
Piperidinium Salt Formation: In the absence of a base, the reaction of piperidine with a benzyl halide will produce one equivalent of hydrohalic acid (HBr or HCl), which will protonate another equivalent of piperidine to form a piperidinium salt. This salt is not nucleophilic and will not react further.[3]
-
Solution: Ensure you are using at least a stoichiometric amount of a suitable base to neutralize the acid formed during the reaction.
-
-
Insoluble Salt Formation: The base and the formed hydrohalic acid can form an insoluble salt that may coat the reactants or the base itself, preventing further reaction.
-
Solution: Choose a solvent that can better solvate the salts formed. Vigorous stirring can also help.
-
-
Alternative Method: Reductive Amination Issues: If you are using reductive amination (reacting piperidine with benzaldehyde followed by a reducing agent), the reducing agent might be the issue.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my N-benzylation reaction?
A1: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[11] Stain with potassium permanganate or use a UV lamp if your compounds are UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are excellent choices.[11][12] ¹H NMR spectroscopy can also be used to monitor the disappearance of starting material signals and the appearance of product signals.[11]
Q2: I'm working with a substituted piperidine. How might this affect the reaction?
A2: Substituents on the piperidine ring can have both steric and electronic effects. Bulky substituents near the nitrogen can hinder the approach of the benzyl halide, slowing down the reaction.[13] Electron-withdrawing groups on the ring will decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions (stronger base, higher temperature).
Q3: Are there alternative, milder methods for N-benzylation?
A3: Yes. If direct alkylation is problematic, consider these alternatives:
-
Reductive Amination: This involves the reaction of piperidine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ. This method avoids the formation of quaternary ammonium salts.[9][10]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This elegant method uses a transition metal catalyst (often ruthenium or iridium-based) to temporarily "borrow" hydrogen from a benzyl alcohol, forming benzaldehyde in situ.[14] This reacts with piperidine, and the catalyst then returns the hydrogen to reduce the resulting iminium ion. This method is highly atom-economical, producing only water as a byproduct.[14]
Q4: How should I purify my N-benzylpiperidine product?
A4: For laboratory-scale purifications, flash column chromatography on silica gel is the most common method.[7] For larger-scale preparations, distillation (if the product is a liquid and thermally stable) or crystallization of a salt form (e.g., the hydrochloride salt) are more practical options.[7]
Data Summary Tables
Table 1: Comparison of Common Bases for N-Benzylation
| Base | Strength | Common Solvents | Key Considerations |
| K₂CO₃ | Moderate | DMF, Acetonitrile | Inexpensive and easy to handle. May require heating. |
| Cs₂CO₃ | Strong | DMF, Acetonitrile | More effective than K₂CO₃, can often be used at lower temperatures.[2] |
| DIPEA | Moderate | DCM, Acetonitrile | Organic base, good for sensitive substrates. |
| NaH | Strong | DMF, THF | Very effective but requires anhydrous conditions and careful handling. |
Table 2: Influence of Solvent on N-Benzylation
| Solvent | Type | Dielectric Constant (ε) | General Effect on SN2 Reactions |
| DMF | Polar Aprotic | 37 | Generally accelerates the reaction. |
| Acetonitrile | Polar Aprotic | 36 | Good choice, often used. |
| DCM | Aprotic | 9 | Effective, especially with organic bases. |
| Ethanol | Polar Protic | 25 | Can be used, but may slow down the reaction by solvating the nucleophile.[4][5] |
References
-
Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. RSC Publishing. Available at: [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
-
Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. National Institutes of Health. Available at: [Link]
-
N-Dealkylation of Amines. OUCI. Available at: [Link]
-
Benzoyl piperidine. Organic Syntheses. Available at: [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. Available at: [Link]
-
Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. Available at: [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Available at: [Link]
-
N-Dealkylation of Amines. National Institutes of Health. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
- Preparation method of N-benzyl-4-piperidone. Google Patents.
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]
-
Deprotection of N-benzyl piperidine compound. Sciencemadness.org. Available at: [Link]
-
A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. Available at: [Link]
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances (RSC Publishing). Available at: [Link]
-
ANALYTICAL METHODS. Toxicological Profile for Benzidine - NCBI Bookshelf. Available at: [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Deprotection of N-Cbz Piperidines
Welcome to our dedicated technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice for the deprotection of N-Carboxybenzyl (Cbz or Z) protected piperidines, a critical step in many synthetic pathways. The following content is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Catalytic Hydrogenation Issues
Catalytic hydrogenation is the most common and generally cleanest method for N-Cbz deprotection, typically employing a palladium on carbon (Pd/C) catalyst with a hydrogen source.[1] However, its heterogeneous nature and catalyst sensitivity can lead to several common problems.
Question 1: My catalytic hydrogenation of N-Cbz piperidine is extremely slow or has stalled completely. What are the likely causes and how can I resolve this?
Answer: This is a very common issue. A stalled or sluggish hydrogenation reaction can usually be attributed to one of four key factors: catalyst activity, hydrogen availability, substrate purity, or inadequate mixing.
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by a variety of functional groups and impurities.[1][2]
-
Causality: Sulfur-containing compounds (thiols, thioethers), residual heavy metals, or even the product amine itself can coordinate strongly to the palladium surface, blocking active sites and preventing the catalytic cycle. Amines, in particular, can be problematic.[3]
-
Troubleshooting Steps:
-
Ensure Substrate Purity: Purify the starting material to remove any sulfur-containing contaminants.
-
Use a Fresh Catalyst: The activity of Pd/C can diminish over time or vary between batches. Always use a fresh, high-quality catalyst if you suspect deactivation.[1][2] For particularly stubborn substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.[2]
-
Increase Catalyst Loading: In some cases, simply increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can overcome minor poisoning or low reactivity.
-
Acidic Additive: Adding a small amount of a weak acid, like acetic acid, can protonate the newly formed piperidine. This prevents it from coordinating to and poisoning the catalyst, often accelerating the reaction.[3]
-
-
-
Insufficient Hydrogen: The reaction is entirely dependent on an adequate supply of hydrogen at the catalyst surface.
-
Causality: For many substrates, atmospheric pressure from a hydrogen balloon is insufficient to drive the reaction to completion, especially with sterically hindered piperidines.[1][2]
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Utilize a hydrogenation apparatus (e.g., a Parr shaker) to increase the pressure to 50 psi or higher.[1][2]
-
Ensure a Leak-Free System: Check all connections to ensure the hydrogen atmosphere is maintained.
-
Consider Transfer Hydrogenation: If pressurized hydrogen gas is not an option, switch to a transfer hydrogenation source like ammonium formate, formic acid, or cyclohexene.[4] This method generates hydrogen in situ and avoids the need for flammable H₂ gas.[4]
-
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient contact between the substrate, hydrogen, and the solid catalyst is critical.[1][2]
-
Causality: If the Pd/C is not properly suspended in the reaction medium, the surface area available for catalysis is drastically reduced.
-
Troubleshooting Steps:
-
Increase Stir Rate: Ensure vigorous stirring to maintain a uniform suspension of the catalyst.
-
Solvent Choice: Use a solvent in which the starting material is fully soluble and that allows for good catalyst suspension. Methanol, ethanol, and ethyl acetate are common choices.[4]
-
-
Question 2: My reaction is working, but I'm seeing a significant amount of an N-benzyl piperidine side product. Why is this happening?
Answer: The formation of N-benzyl piperidine is a known side reaction during Cbz deprotection and typically points to an insufficient hydrogen source.[5]
-
Mechanism: The deprotection proceeds in two stages: hydrogenolysis of the C-O bond to release toluene and an unstable carbamic acid intermediate, which then decarboxylates to the free amine and CO₂. If hydrogen is limited, a competing pathway can occur where the carbamic acid is instead reduced to an N-benzyl group.
-
Solution: This issue is almost always resolved by ensuring a sufficient and sustained supply of hydrogen.
-
Increase the hydrogen pressure.[1]
-
If using transfer hydrogenation (e.g., with ammonium formate), ensure you are using a sufficient molar excess of the hydrogen donor.
-
Section 2: Acidic Cleavage Issues
Acid-mediated cleavage, often using HBr in acetic acid, is a robust alternative, especially for substrates with functional groups sensitive to reduction (like alkenes or nitro groups).[4][5] However, the harsh conditions can create their own set of problems.
Question 3: I used HBr in acetic acid for my deprotection, but my yield is low and I see multiple unwanted products. What could be the issue?
Answer: The strong, electrophilic nature of the reagents used in acidic cleavage can lead to side reactions if your substrate contains sensitive functional groups.
-
Alkylation: The mechanism involves the formation of a benzyl cation. This highly reactive electrophile can alkylate other nucleophilic sites on your molecule or even the solvent.[1]
-
Acylation: When using acetic acid as a solvent, the newly deprotected piperidine nitrogen can be acetylated by the solvent, forming an N-acetyl piperidine byproduct.[1]
-
Troubleshooting and Alternative Acidic Methods:
-
Use a Non-Nucleophilic Solvent: Replace acetic acid with a non-reactive solvent like dioxane or isopropanol when using HCl or HBr.[1][6]
-
Milder Lewis Acid Conditions: A highly effective and milder alternative is the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[7][8] This system selectively cleaves the N-Cbz group at room temperature and is compatible with many reducible functional groups that would not survive hydrogenation.[7][8]
-
Decision-Making Workflow for N-Cbz Deprotection
The choice of deprotection method is critical and depends entirely on the functional groups present in your molecule. The following diagram provides a logical decision-making tree.
Caption: Decision tree for selecting an N-Cbz deprotection method.
Summary of Reaction Conditions
The following table provides a quick reference for common deprotection conditions. Note that optimal conditions will vary with the specific substrate.
| Method | Reagents & Catalyst | Typical Solvent(s) | Key Advantages | Common Issues |
| Catalytic Hydrogenation | H₂ (gas, 1-4 atm), 5-10 mol% Pd/C | MeOH, EtOH, EtOAc | Clean byproducts (Toluene, CO₂), mild conditions.[1] | Catalyst poisoning, reduction of other groups.[1][2] |
| Transfer Hydrogenation | Ammonium formate, Formic acid, or Cyclohexene, 5-10 mol% Pd/C | MeOH, EtOH | Avoids flammable H₂ gas, often more selective.[4] | Requires stoichiometric hydrogen donor. |
| Strong Acid Cleavage | 33% HBr in Acetic Acid | Acetic Acid, Dioxane | Effective for substrates with reducible groups.[4] | Harsh, potential for side reactions (alkylation, acylation).[1] |
| Mild Lewis Acid Cleavage | AlCl₃ (3 equiv) | HFIP | Highly selective, tolerates reducible groups, room temp.[7][8] | HFIP is an expensive solvent. |
| Nucleophilic Cleavage | 2-Mercaptoethanol (2 equiv), K₃PO₄ or KOAc | DMAC | Tolerates sensitive functional groups, avoids metals and strong acids.[8] | Requires heating, thiol byproducts.[1] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This is the most widely used method for its efficiency and clean work-up.[4]
-
Dissolution: Dissolve the N-Cbz-protected piperidine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[4]
-
Inerting: Place the solution in a flask suitable for hydrogenation. Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst, typically at a loading of 5-10 mol%.[4]
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas or connect the flask to a hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen, repeating this cycle 3-5 times to ensure a hydrogen atmosphere.[2]
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine. Further purification can be performed if necessary.
Protocol 2: Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP
This protocol is excellent for complex molecules with reducible functional groups.[7]
-
Setup: In a clean, dry flask, dissolve the N-Cbz-protected piperidine (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Reagent Addition: Add aluminum chloride (AlCl₃, 3.0 equivalents) portion-wise at room temperature. The mixture may form a suspension.[7]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 16 hours.[7]
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7]
Troubleshooting Workflow: Incomplete Hydrogenation
Caption: A logical workflow for troubleshooting incomplete catalytic hydrogenation.
References
- Cortes-Clerget, M., Lee, N. R., & Lipshutz, B. H. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
- BenchChem. (2025).
- Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co., Ltd.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures. BenchChem.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Reagent Guides.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- BenchChem. (2025).
- Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science.
- Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI.
- ScienceMadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. Sciencemadness.org.
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- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Stability issues of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in solution
Welcome to the technical support center for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Introduction: Understanding the Stability Profile
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a molecule possessing several functional groups that can influence its stability in solution: a benzyl carbamate, a piperidine ring, and a primary alcohol. The benzyl carbamate group, in particular, is a well-known protecting group in organic synthesis, and its stability has been extensively studied[1][2]. While generally robust, this compound can be susceptible to degradation under specific conditions. This guide will delve into the potential degradation pathways and provide actionable solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My compound seems to be degrading in aqueous solution. What are the likely causes?
A1: Degradation in aqueous solution is most likely due to hydrolysis of the benzyl carbamate linkage. While carbamates are generally more stable than esters, they can undergo hydrolysis under certain pH conditions[3][4][5]. The rate of hydrolysis is influenced by pH and temperature.
Q2: At what pH is Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate most stable?
A2: Generally, benzyl carbamates exhibit good stability in neutral and mildly acidic to mildly basic aqueous solutions (pH 4-9) at room temperature[1]. Some studies suggest carbamates can be stable across a broader pH range of 2-12[6]. However, strong acidic or alkaline conditions can promote hydrolysis[7][8]. It is recommended to perform a pH stability profile for your specific application.
Q3: I've observed a loss of potency in my sample that was stored in the refrigerator. What could be the reason?
A3: While refrigeration slows down many degradation processes, it doesn't stop them entirely. If your solution is not at an optimal pH, hydrolysis can still occur over time. Additionally, if the solution was not properly degassed, dissolved oxygen could lead to oxidative degradation, especially if exposed to light or trace metal ions.
Q4: Can the solvent I use affect the stability of the compound?
A4: Yes, the choice of solvent is critical. Protic solvents, especially water, can participate in hydrolysis. While the compound is soluble in many organic solvents, it's important to use high-purity, dry solvents if you need to avoid hydrolysis for an extended period. For aqueous buffers, ensure they are free of contaminants that could catalyze degradation.
Q5: What are the expected degradation products of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate?
A5: The primary degradation products from hydrolysis are expected to be benzyl alcohol, 3-(2-hydroxyethyl)piperidine, and carbon dioxide[3]. Oxidative degradation could lead to the formation of benzaldehyde and benzoic acid from the benzyl moiety, and further oxidation of the hydroxyethyl side chain is also possible[9][10][11].
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of compound over time in aqueous solution (confirmed by HPLC) | Hydrolysis | 1. pH Optimization: Determine the optimal pH for stability by conducting a pH-rate profile study. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time. 2. Temperature Control: Store solutions at the lowest practical temperature to slow down hydrolysis. For long-term storage, consider lyophilization or storage as a solid at -20°C or -80°C. 3. Aprotic Solvents: If compatible with your experiment, consider using a dry, aprotic solvent for stock solutions (e.g., DMSO, DMF) and dilute into aqueous buffers immediately before use. |
| Appearance of new peaks in HPLC chromatogram | Degradation (Hydrolysis, Oxidation, or other reactions) | 1. Peak Identification: Use LC-MS to identify the mass of the new peaks and deduce their structures. Compare with the expected masses of potential degradation products (see FAQ 5). 2. Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products under various stress conditions. This can help confirm the identity of the unknown peaks. 3. Review Storage Conditions: Ensure the compound is stored protected from light, oxygen, and incompatible materials (strong acids, bases, and oxidizing agents)[6]. |
| Inconsistent results between experiments | Sample instability leading to variable compound concentration | 1. Fresh Preparations: Prepare solutions fresh for each experiment whenever possible. 2. Standard Operating Procedures (SOPs): Establish and adhere to strict SOPs for solution preparation and storage to ensure consistency. 3. Stability-Indicating Method: Use a validated stability-indicating analytical method (e.g., HPLC) that can separate the intact compound from its degradation products to accurately quantify the active ingredient. |
Potential Degradation Pathways
The chemical structure of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate suggests three primary degradation pathways:
-
Hydrolysis: The carbamate bond is susceptible to cleavage by water, a reaction that can be catalyzed by acid or base.
-
Oxidation: The benzylic position and the primary alcohol are potential sites for oxidation.
-
Intramolecular Cyclization: The terminal hydroxyl group could potentially act as an internal nucleophile, attacking the carbamate carbonyl to form a cyclic urethane.
Caption: Workflow for a forced degradation study.
Materials:
-
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with UV detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.
-
Photolytic Degradation: Expose a solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute with mobile phase to a suitable concentration. Analyze by HPLC and LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. An appropriate level of degradation to aim for is 5-20% to ensure that secondary degradation is minimized.[12]
Protocol 2: HPLC Method for Stability Testing
This is a general reverse-phase HPLC method suitable for monitoring the stability of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.[13][14][15][16][17] Method optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
References
-
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Al-Rawi, S., & Taha, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 16(7), 936-956. Retrieved from [Link]
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
-
Request PDF. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Benzylic Alcohols and Ethers to Carbonyl Derivatives by Nitric Acid in Dichloromethane. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
-
Weiland, F., Racaud, A., El-Najjar, N., & Perret, A. (2019). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports, 9(1), 1-11. Retrieved from [Link]
-
Miller, M. J., et al. (2009). A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. Tetrahedron, 65(31), 6065-6072. Retrieved from [Link]
-
Oxford Academic. (n.d.). Kinetic Study of the Oxidation of Substituted Benzyl Alcohols by Ethyl Chlorocarbamate. Retrieved from [Link]
-
White, M. C., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18392-18404. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]
-
Wang, J., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Food Analytical Methods, 8(9), 2356-2364. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Frontiers. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl carbamate's Advantages. Retrieved from [Link]
-
ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]
-
Liu, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2519. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of a highly efficient intramolecular nucleophilic reaction. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide. Retrieved from [Link]
-
Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
Sci-Hub. (n.d.). A new approach to cyclic hydroxamic acids: intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. Retrieved from [Link]
-
PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]
-
Agilent. (n.d.). The Determination of N-Methylcarbamates by High Performance Liquid Chromatography (HPLC) EPA Method 531.1. Retrieved from [Link]
-
Scribd. (n.d.). Stability of Amino Protecting Groups. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular cyclization of carbamate esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
EPA. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxyethyl carbamate. Retrieved from [Link]
-
JOCPR. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]
-
EWG. (n.d.). HYDROXYETHYL ISOBUTYL PIPERIDINE CARBOXYLATE. Retrieved from [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. total-synthesis.com [total-synthesis.com]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. helixchrom.com [helixchrom.com]
- 17. jocpr.com [jocpr.com]
Technical Support Center: By-product Analysis in the Synthesis of Substituted Piperidines
A Guide for the Modern Medicinal & Process Chemist
Welcome to the technical support center for piperidine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to troubleshoot and optimize your reactions. The piperidine ring is a cornerstone of modern pharmaceuticals, but its synthesis is often plagued by subtle yet significant by-products that can complicate purification, reduce yields, and introduce regulatory hurdles. This guide is structured to help you anticipate, identify, and eliminate these impurities.
Frequently Asked Questions (FAQs)
Q1: I have an unexpected spot on my TLC/peak in my LC-MS after a piperidine synthesis. What are my immediate first steps?
Your first step is rapid characterization to guide your workup and purification strategy.
-
Assess Polarity: Note the relative retention factor (Rf) on the TLC or retention time in the LC. Is the impurity more or less polar than your desired product? This gives clues about its potential structure (e.g., a more polar spot could be an uncyclized amino alcohol, a less polar spot could be an over-reduced or elimination by-product).
-
Initial Mass Spectrometry (MS) Analysis: Obtain a mass spectrum of the impurity peak from your LC-MS data. The molecular weight is the single most important piece of initial information.
-
Does the mass correspond to a predicted intermediate (e.g., an imine or enamine)?
-
Does it match the mass of a potential dimer or oligomer?
-
Does the mass suggest over-alkylation or the addition of a solvent molecule?
-
-
UV-Vis Analysis: If your system has a diode array detector (DAD), examine the UV-Vis spectrum of the impurity. The presence or absence of specific chromophores can help distinguish between structural isomers and provide clues about the by-product's nature.
Q2: What are the most common classes of by-products I should be aware of across different piperidine syntheses?
While every reaction is unique, several classes of by-products appear frequently:
-
Regioisomers: Formed during reactions like the Pictet-Spengler synthesis, where cyclization can occur at different positions on an aromatic ring.
-
Stereoisomers: Diastereomers can form when multiple stereocenters are created. These often have very similar polarities and can be difficult to separate.
-
Incompletely Reacted Intermediates: Common in multi-step, one-pot cyclizations. Examples include uncyclized amino-ketones or stable iminium ions.
-
Over-reduction or N-alkylation Products: Particularly common in reductive amination routes where the reducing agent can act on the product or the newly formed amine can react with remaining starting material.
-
Elimination Products: Occur in intramolecular cyclizations of halo-amines, where E2 elimination competes with the desired SN2 cyclization.
Q3: How can I reliably differentiate between diastereomers and constitutional isomers of my substituted piperidine?
This is a critical analytical challenge. While they may have the same mass, their spectroscopic signatures and chromatographic behavior differ.
-
Chromatography: Diastereomers often co-elute or have very poor resolution on standard silica gel or reversed-phase columns. Chiral chromatography is the gold standard for separating both enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
Constitutional Isomers: Will have distinctly different ¹H and ¹³C NMR spectra, including different numbers of signals, chemical shifts, and coupling patterns.
-
Diastereomers: Will have unique ¹H and ¹³C spectra, but the differences can be subtle. Key indicators include changes in the chemical shifts of protons adjacent to stereocenters and different coupling constants (J-values), which reflect different dihedral angles as described by the Karplus equation. 2D NMR techniques like NOESY can reveal through-space correlations that definitively establish relative stereochemistry.
-
Troubleshooting Guide 1: Reductive Amination of 1,5-Dicarbonyls
This is a powerful method for forming the piperidine core, but it is often compromised by side reactions. A common example is the reaction of a 1,5-keto-aldehyde with a primary amine followed by reduction.
Problem: My reaction is clean by initial LC-MS, but after workup and purification, I see a significant amount of a less polar by-product with a mass corresponding to N-alkylation.
This is a classic issue where the newly formed piperidine product, being a secondary amine, is nucleophilic enough to react with remaining starting aldehyde, leading to a tertiary amine by-product.
Mechanism of By-product Formation
The desired secondary amine product can compete with the primary amine starting material in reacting with the aldehyde, leading to the formation of a tertiary amine by-product after a second reductive amination sequence.
Caption: Competing reaction pathways in reductive amination leading to N-alkylation.
Troubleshooting & Optimization Protocol
Objective: To minimize the formation of the N-alkylated by-product.
Underlying Principle: The rate of iminium ion formation from the primary amine is generally much faster than from the secondary amine product. We can exploit this by carefully controlling stoichiometry and the nature of the reducing agent.
Step-by-Step Protocol:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.2 equivalents). This ensures the dicarbonyl is consumed quickly, leaving less available to react with the product.
-
Choose the Right Reducing Agent: Switch from aggressive hydrides like NaBH₄ to a more selective one. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it preferentially reduces the pre-formed iminium ion over aldehydes or ketones.
-
pH Control: Maintain a slightly acidic pH (5-6). This protonates the amine, keeping it in solution, and catalyzes imine formation without promoting side reactions like enamine formation.
-
Temperature and Addition Rate: Run the reaction at a lower temperature (0 °C to room temperature) to slow down the rate of the undesired secondary reaction. If possible, add the reducing agent slowly to the mixture of the amine and dicarbonyl to ensure the iminium ion is reduced as soon as it is formed.
Data Summary: Effect of Reducing Agent on Selectivity
| Reducing Agent | Typical Conditions | Product:By-product Ratio (Approx.) | Key Considerations |
| NaBH₄ (Sodium Borohydride) | Methanol, 0 °C to RT | 70:30 | Reduces aldehydes/ketones directly, can lead to alcohol by-products and over-reduction. |
| NaCNBH₃ (Sodium Cyanoborohydride) | Methanol, pH 5-6 | 90:10 | More selective, but highly toxic (HCN gas evolution at low pH). |
| NaBH(OAc)₃ (STAB) | Dichloromethane (DCM) or Dichloroethane (DCE), RT | >95:5 | Mild, selective for imines/iminium ions, generally the best choice for this reaction. |
Troubleshooting Guide 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a mainstay for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are piperidine derivatives. A common failure mode is the formation of the wrong regioisomer when using electronically asymmetric substrates.
Problem: My ¹H NMR is overly complex, and 2D NMR suggests I have a mixture of two constitutional isomers. How do I confirm this and how could it have happened?
This strongly suggests a lack of regiocontrol during the electrophilic aromatic substitution step of the cyclization. For example, in the synthesis of a substituted tetrahydro-β-carboline from tryptophan, cyclization can occur at either the C4 or C6 position of the indole ring.
Mechanism of Regioisomer Formation
The key step is the intramolecular attack of the electron-rich indole ring onto an electrophilic iminium ion. The preferred site of attack is governed by the electronic properties of the indole nucleus. Substituents on the indole ring can direct the cyclization to one position over the other.
Caption: Competing cyclization pathways in the Pictet-Spengler reaction.
Analytical & Optimization Protocol
Objective: Confirm the structures of the regioisomers and optimize the reaction for a single product.
Part A: Analytical Confirmation (2D NMR)
-
Isolate Impurity: If possible, separate the two isomers using preparative HPLC or careful column chromatography.
-
Acquire 2D NMR Data: For each isomer, acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
-
Analyze Key Correlations: The HMBC experiment shows correlations between protons and carbons that are 2-3 bonds away. Look for correlations between the protons of the newly formed stereocenter (e.g., H1 of the tetrahydro-β-carboline ring) and the carbons of the aromatic ring. The presence or absence of a correlation to a specific aromatic carbon will unambiguously determine the connectivity and thus the regiochemistry.
Part B: Synthetic Optimization
-
Catalyst Choice: The choice of acid catalyst is critical. Brønsted acids (like trifluoroacetic acid, TFA) and Lewis acids (like Yb(OTf)₃) can have profound effects on regioselectivity. Lewis acids can coordinate to substituents, altering the electronic landscape of the aromatic ring.
-
Substrate Control: If possible, modify the electronics of the aromatic ring. Adding a strong electron-donating group can strongly direct the cyclization to the ortho or para position.
-
Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the thermodynamically more stable product.
General Analytical Workflow for By-product Identification
When faced with an unknown impurity, a systematic approach is essential. This workflow provides a logical progression from initial detection to final structure elucidation.
Caption: A systematic workflow for the identification of unknown synthesis by-products.
References
-
Title: A review of reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Source: Organic Preparations and Procedures International URL: [Link]
-
Title: The Pictet-Spengler reaction: a classic reaction in the new millennium. Source: Chemical Society Reviews URL: [Link]
-
Title: Ytterbium(III) Triflate-Catalyzed Pictet−Spengler Reactions. Source: The Journal of Organic Chemistry URL: [Link]
Technical Support Center: Protecting Group Strategies for 3-(2-hydroxyethyl)piperidine
Welcome to the technical support guide for navigating the synthetic challenges of 3-(2-hydroxyethyl)piperidine. This molecule, containing both a nucleophilic secondary amine and a primary alcohol, requires a carefully planned protecting group strategy to achieve selective transformations. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to empower your research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and experimental hurdles encountered when working with 3-(2-hydroxyethyl)piperidine.
Q1: Which functional group is more reactive, and how does that affect my initial strategy?
Answer: The secondary amine of the piperidine ring is generally more nucleophilic and basic than the primary alcohol.[1][2][3] This inherent reactivity difference is the cornerstone of your initial strategy.
-
Under Basic or Neutral Conditions: The amine will preferentially react with most electrophiles, such as acyl chlorides or alkyl halides.[4] Therefore, if you aim to modify the alcohol, the amine must be protected first.
-
Under Acidic Conditions: The amine will be protonated to form an ammonium salt, rendering it non-nucleophilic. This can be a strategy to favor reactions at the alcohol, but it severely limits the types of reactions that can be performed.
Troubleshooting Insight: If you are attempting to react an electrophile with the alcohol and observe N-alkylation or N-acylation as the major product, it is a clear indication that the amine's higher nucleophilicity is dominating. You must protect the amine before proceeding.
Q2: I need to modify the amine. How can I selectively protect the primary alcohol first?
Answer: Selectively protecting the primary alcohol in the presence of the more nucleophilic amine is a significant challenge that requires specific conditions. The most common and effective strategy involves using sterically bulky silylating agents.
The tert-butyldimethylsilyl (TBDMS or TBS) group is ideal for this purpose.[5][6] The steric hindrance of the tert-butyl group dramatically slows the rate of reaction with the secondary amine, allowing for selective silylation of the less-hindered primary alcohol.[6]
-
Key Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl) and a non-nucleophilic base like imidazole or triethylamine (TEA) in an aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Causality: Imidazole acts as both a base to scavenge the HCl byproduct and as a catalyst. It forms a highly reactive silyl-imidazolium intermediate, which then silylates the alcohol. The bulk of the TBDMS group prevents this intermediate from readily accessing the more sterically crowded secondary amine.
Troubleshooting Insight: If you observe significant N-silylation, consider the following adjustments:
-
Lower the Temperature: Running the reaction at 0 °C or even -20 °C can enhance selectivity by favoring the kinetically preferred O-silylation.[5]
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of TBDMSCl to minimize the chances of the amine reacting after the alcohol is consumed.
-
Alternative Base: In some cases, a bulkier base like 2,6-lutidine can further suppress N-silylation.
Q3: My goal is to modify the alcohol. Which protecting group is best for the amine?
Answer: The tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group for secondary amines in this context.[7][8] It is introduced using di-tert-butyl dicarbonate (Boc₂O).
-
Why Boc?
-
High Chemoselectivity: Boc₂O reacts readily with amines but is generally unreactive towards alcohols without specific catalysts, ensuring selective N-protection.[9][10]
-
Stability: The resulting N-Boc carbamate is robust and stable to a wide range of reaction conditions, including basic, reductive, and oxidative conditions.[11]
-
Mild Removal: The Boc group is easily removed under acidic conditions (e.g., TFA in CH₂Cl₂ or HCl in methanol/dioxane), which typically do not affect common alcohol protecting groups like silyl ethers.[12][13][14][15]
-
Troubleshooting Insight:
-
Low Yield of N-Boc Product: Ensure your amine starting material is a free base. If it's a hydrochloride salt, you must add at least one extra equivalent of base (like TEA or NaOH) to neutralize the salt before protection.
-
Formation of Side Products: While uncommon with alcohols, overly forcing conditions (high temperature, strong catalysts like DMAP without careful control) could potentially lead to minor O-acylation. Standard conditions (room temperature, mild base) are usually sufficient and selective.[15]
Q4: What are the best orthogonal strategies for protecting both groups to allow for selective deprotection of either one?
Answer: An orthogonal strategy, where one group can be removed without affecting the other, offers maximum synthetic flexibility.[16][17] The combination of an acid-labile amine protecting group and a fluoride-labile alcohol protecting group is a classic and highly effective approach.
Recommended Orthogonal Pair: N-Boc and O-TBDMS
-
Protect the Amine First: React 3-(2-hydroxyethyl)piperidine with Boc₂O to form N-Boc-3-(2-hydroxyethyl)piperidine .
-
Protect the Alcohol Second: React the N-Boc intermediate with TBDMSCl and imidazole to form the fully protected N-Boc-3-(2-(tert-butyldimethylsilyloxy)ethyl)piperidine .
-
To Deprotect the Alcohol Only: Treat with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[18] The N-Boc group remains intact.
-
To Deprotect the Amine Only: Treat with a strong acid like trifluoroacetic acid (TFA) or HCl.[13] The O-TBDMS group is generally stable to these conditions for short reaction times.[18]
This strategy is illustrated in the workflow diagram below.
Visualized Workflows and Decision Guides
Decision Tree for Protecting Group Selection
This diagram guides the user through the process of selecting an appropriate strategy based on their synthetic goal.
Caption: Decision tree for protecting group strategy.
Orthogonal Protection & Deprotection Workflow
This diagram illustrates the reaction sequence for the recommended N-Boc / O-TBDMS orthogonal strategy.
Caption: N-Boc / O-TBDMS orthogonal protection workflow.
Comparative Data Summary
The following table summarizes common protecting groups for amines and alcohols, their stability, and typical deprotection conditions. This data is essential for planning multi-step synthetic routes. The authoritative guide in this field is Greene's Protective Groups in Organic Synthesis.[19][20][21]
| Functional Group | Protecting Group | Abbreviation | Stable To | Labile To (Cleavage Conditions) |
| Amine | tert-Butoxycarbonyl | Boc | Base, H₂, Oxidation | Strong Acid (TFA, HCl)[12][13][14] |
| Benzyloxycarbonyl | Cbz or Z | Acid, Base (most) | H₂/Pd-C (Hydrogenolysis)[7][13] | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, H₂ | Base (Piperidine)[13] | |
| Alcohol | tert-Butyldimethylsilyl Ether | TBDMS/TBS | Base, H₂, Mild Acid | Fluoride (TBAF), Strong Acid[18][22] |
| Triisopropylsilyl Ether | TIPS | Base, H₂, Mild Acid | Fluoride (TBAF), Strong Acid | |
| Benzyl Ether | Bn | Acid, Base, Redox | H₂/Pd-C (Hydrogenolysis)[23] | |
| Acetate Ester | Ac | Acid, H₂, Oxidation | Base (K₂CO₃/MeOH), Hydride |
Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on specific downstream applications and substrate batches. Always monitor reactions by TLC or LC-MS.
Protocol 1: Selective N-Boc Protection
Objective: To selectively protect the secondary amine in the presence of the primary alcohol.
Materials:
-
3-(2-hydroxyethyl)piperidine (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.)
-
Sodium hydroxide (NaOH) (1.1 eq.) or Triethylamine (TEA) (1.5 eq.) if starting from a salt.
-
Solvents: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a biphasic system with water.
Procedure:
-
Dissolve 3-(2-hydroxyethyl)piperidine in CH₂Cl₂ (approx. 0.2 M).
-
Add a solution of Boc₂O (1.1 eq.) in CH₂Cl₂ to the stirred solution at room temperature.[15]
-
If the reaction is slow, add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.05 eq.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.
Protocol 2: Selective O-TBDMS Protection
Objective: To selectively protect the primary alcohol in the presence of the secondary amine.
Materials:
-
3-(2-hydroxyethyl)piperidine (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq.)
-
Imidazole (2.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-(2-hydroxyethyl)piperidine and imidazole (2.2 eq.) in anhydrous DMF (approx. 0.5 M).[24]
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.1 eq.) portion-wise to the stirred solution, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.[5]
-
Once complete, pour the reaction mixture into water and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash sequentially with water and then brine to remove residual DMF and imidazole.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure O-TBDMS protected product.
Protocol 3: Orthogonal Protection (N-Boc, then O-TBDMS)
Objective: To prepare the fully protected substrate for use in multi-step, selective synthesis.
Step A: N-Protection
-
Follow Protocol 1 to synthesize and purify N-Boc-3-(2-hydroxyethyl)piperidine. Ensure the product is thoroughly dried and free of solvent.
Step B: O-Protection
-
Using the product from Step A as the starting material, follow Protocol 2 .
-
The substrate for this reaction is now N-Boc-3-(2-hydroxyethyl)piperidine (1.0 eq.). Use TBDMSCl (1.2 eq.) and Imidazole (2.5 eq.) in anhydrous DMF.
-
The reaction is typically faster and cleaner than direct silylation of the unprotected amino alcohol due to the absence of the competing amine nucleophile.
-
Perform work-up and purification as described in Protocol 2 to yield the fully protected N-Boc-3-(2-(tert-butyldimethylsilyloxy)ethyl)piperidine.
References
-
- Organic Chemistry Portal
-
- BenchChem
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- Fisher Scientific
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- Unisciel
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing Benzyl and Boc-Protected 3-(2-hydroxyethyl)piperidine
In the landscape of pharmaceutical development and complex organic synthesis, the piperidine scaffold is a cornerstone. Its strategic modification often hinges on the careful selection of nitrogen protecting groups. This guide provides an in-depth comparison of two prevalent analogs, Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate and its tert-Butyloxycarbonyl (Boc) counterpart. We will delve into their chemical properties, deprotection protocols, and the strategic implications of choosing one over the other, supported by experimental data and established chemical principles.
Molecular Overview: Cbz vs. Boc Protection
The choice between the Carboxybenzyl (Cbz or Z) and Boc protecting groups is a critical decision in a synthetic route, as it dictates the conditions for subsequent reaction steps.[1] These groups are not interchangeable; they possess distinct stabilities and are removed under "orthogonal" conditions, meaning one can be cleaved without affecting the other.[2][3] This orthogonality is a foundational principle in multi-step syntheses, such as solid-phase peptide synthesis.[4]
| Property | Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate |
| Common Name | Cbz-3-(2-hydroxyethyl)piperidine | Boc-3-(2-hydroxyethyl)piperidine |
| Molecular Formula | C₁₅H₂₁NO₃ | C₁₂H₂₃NO₃ |
| Molecular Weight | 263.33 g/mol | 229.32 g/mol [5] |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[6][7] | Acidolysis (e.g., TFA, HCl)[8][9] |
| Stability Profile | Stable to acidic and basic conditions. Labile to reduction. | Stable to basic and reductive conditions. Labile to strong acid.[10] |
| Byproducts of Deprotection | Toluene and CO₂ (volatile)[6] | Isobutylene, CO₂, and TFA salt of the amine[8][11] |
Chemical Structures
Here we visualize the two molecules. The core 3-(2-hydroxyethyl)piperidine structure is identical, with the key difference being the carbamate protecting group on the nitrogen atom.
The Chemistry of Deprotection: Mechanisms and Protocols
The fundamental difference between the Cbz and Boc groups lies in their deprotection chemistry. Understanding these mechanisms is crucial for planning a synthetic sequence and avoiding unintended side reactions.
Cbz Group Removal: Catalytic Hydrogenolysis
The Cbz group is renowned for its stability and is typically removed under mild reductive conditions via catalytic hydrogenolysis.[6]
Mechanism: The reaction involves the cleavage of the benzyl C-O bond with hydrogen gas, catalyzed by a palladium catalyst.[12] This process is clean, yielding the deprotected amine and the volatile byproducts toluene and carbon dioxide.[6][7]
Experimental Protocol: Cbz Deprotection via Hydrogenolysis
-
Reaction Setup: Dissolve Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Scientist's Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care.
-
-
Hydrogenation: Seal the reaction vessel and carefully purge with hydrogen gas. Maintain a hydrogen atmosphere using a balloon and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-16 hours).[6]
-
Work-up: Once complete, carefully purge the vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 3-(2-hydroxyethyl)piperidine. The product is often pure enough for subsequent steps, or can be further purified if necessary.
Boc Group Removal: Acidolysis
The Boc group is stable to a wide range of conditions but is readily cleaved by strong acids like Trifluoroacetic Acid (TFA).[8][13]
Mechanism: The deprotection is an acid-catalyzed elimination.[8] The carbonyl oxygen of the Boc group is protonated by TFA, leading to the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to release carbon dioxide and the free amine.[9][11] The amine is then protonated by the excess acid to form the trifluoroacetate salt.[8]
Experimental Protocol: Boc Deprotection with TFA
-
Reaction Setup: Dissolve tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (typically 20-50% v/v in DCM).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[14]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the trifluoroacetate salt of the amine.
-
Isolation: The amine salt can often be precipitated by adding a non-polar solvent like cold diethyl ether, followed by filtration.[14] To obtain the free amine, a basic aqueous work-up is required.
Strategic Considerations for Synthesis
The choice between Cbz and Boc protection extends beyond the deprotection step itself; it influences the entire synthetic strategy.
-
Orthogonality: In a molecule with multiple amine sites, one could be protected with Boc and another with Cbz. This allows for the selective deprotection of one amine for further reaction while the other remains protected.[1] For example, the Boc group can be removed with acid while the Cbz group remains intact.[9] Conversely, the Cbz group can be removed by hydrogenation without affecting the Boc group.[10]
-
Substrate Compatibility:
-
If the substrate contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or other benzyl ethers), catalytic hydrogenolysis to remove a Cbz group may be problematic. In such cases, the acid-labile Boc group is a superior choice.
-
If the substrate is sensitive to strong acid, the mild, neutral conditions of Cbz deprotection are preferable.[13]
-
-
Scale and Practicality:
-
For large-scale industrial synthesis, handling hydrogen gas for Cbz deprotection can pose safety and engineering challenges. While alternatives like transfer hydrogenation exist, acid-mediated deprotection of a Boc group might be operationally simpler.[6][15]
-
The byproducts of Boc cleavage (tert-butyl cation) can sometimes lead to side reactions with sensitive residues (e.g., tryptophan or cysteine in peptide synthesis), necessitating the use of "scavengers" in the reaction mixture.[16]
-
Conclusion
Both Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate and its Boc-protected analog are invaluable tools for the synthetic chemist. There is no universally "better" option; the optimal choice is dictated by the specific context of the synthetic route.
-
Choose the Cbz-protected analog when downstream steps involve strongly acidic conditions or when mild, non-acidic deprotection is required. It is ideal for syntheses where reductive conditions are compatible with other functional groups.
-
Choose the Boc-protected analog when the synthetic route requires catalytic hydrogenation for other transformations or when orthogonality to a Cbz group is needed. Its ease of cleavage makes it a workhorse in many applications, provided the substrate can tolerate strong acid.
A thorough understanding of the stability, orthogonality, and deprotection mechanisms of these two protecting groups is essential for the efficient and successful synthesis of complex, high-value molecules in drug discovery and development.
References
- Vertex AI Search. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- BenchChem. (2025). Application Note: A Robust Protocol for the Catalytic Hydrogenolysis of Cbz-Protected Amines.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (2025). Application Notes and Protocols: Hydrogenolysis Conditions for Cbz-(Ala)4 Deprotection.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 13, 2026, from [Link]
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- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
Bennasar, M. L., Roca, T., & Padullés, A. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 5(4), 569–572. Retrieved January 13, 2026, from [Link]
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Retrieved January 13, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved January 13, 2026, from [Link]
- (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- BenchChem. (2025). Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine.
-
(2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2025, August 10). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved January 13, 2026, from [Link]
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
Home Sunshine Pharma. (n.d.). Tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate CAS 146667-84-7. Retrieved January 13, 2026, from [Link]
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Efficacy of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Derivatives in Biological Assays: A Comparative Guide
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility allows for the precise spatial orientation of substituents, making it an ideal framework for designing molecules that can interact with high affinity and specificity with biological targets. This guide focuses on a specific subclass of these vital compounds: Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate derivatives. We will delve into their efficacy in various biological assays, compare their performance with relevant alternatives, and provide the detailed experimental context necessary for researchers, scientists, and drug development professionals to appreciate the nuances of their potential therapeutic applications.
The Architectural Logic: Unpacking the Core Structure
The core structure of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate combines several key pharmacophoric features:
-
The Piperidine Ring: A saturated six-membered heterocycle that provides a robust and versatile scaffold.
-
The Benzyl Carbamate Group: The N-benzyl group can engage in various interactions with biological targets, while the carbamate linkage offers a degree of metabolic stability.
-
The 3-(2-hydroxyethyl) Substituent: The presence and position of this substituent are critical. The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly influencing solubility and target binding. Its placement at the 3-position, as opposed to the more commonly substituted 4-position, introduces a distinct spatial arrangement of functional groups.
This unique combination of features suggests potential for these derivatives to interact with a range of biological targets, from enzymes to receptors. The primary focus of this guide, based on available research, will be on their potential as cholinesterase inhibitors for the management of Alzheimer's disease.
Comparative Efficacy in Cholinesterase Inhibition Assays
A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Several studies have explored N-benzylpiperidine derivatives as potent cholinesterase inhibitors. While direct data on 3-(2-hydroxyethyl) substituted derivatives is limited, we can infer their potential by comparing structurally related compounds.
| Compound ID | Structure/Description | Target Enzyme | IC50 (µM) | Reference |
| Lead Compound 1 | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 ± 0.07 | [1][2] |
| Derivative 4a | N-benzyl-piperidine derivative | AChE | 2.08 ± 0.16 | [3] |
| BuChE | 7.41 ± 0.44 | [3] | ||
| Derivative 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 ± 1.08 | [1][2] |
| Derivative 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 ± 1.25 | [1][2] |
| Donepezil (Reference) | 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine | AChE | Potent Inhibitor | [2] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table highlights several key SAR insights for N-benzylpiperidine-based cholinesterase inhibitors:
-
The Ester vs. Amide Linker: A study by Panayides et al. explored replacing the ester linker in a potent lead compound with a more metabolically stable amide linker.[1][2] This modification, while resulting in a slight decrease in activity for some analogues (e.g., compound 28 vs. the original ester lead), demonstrates a viable strategy for improving the pharmacokinetic profile of these inhibitors.
-
Substitution on the Benzyl Group: The nature and position of substituents on the N-benzyl ring can significantly impact inhibitory potency.
-
The Piperidine Ring Substitution: The majority of highly active compounds reported feature substitution at the 4-position of the piperidine ring. The introduction of a 3-(2-hydroxyethyl) group would represent a novel structural modification. The hydroxyl group could potentially form additional hydrogen bonds within the active site of cholinesterases, a hypothesis that warrants further investigation through synthesis and biological testing.
Experimental Protocols: A Guide to In Vitro Cholinesterase Inhibition Assay
To ensure scientific integrity and reproducibility, a detailed understanding of the experimental methodology is crucial. The following is a representative protocol for determining the in vitro inhibitory activity of novel compounds against AChE and BuChE, based on the widely used Ellman's method.
Workflow for In Vitro Cholinesterase Inhibition Assay
Caption: Workflow of the in-vitro cholinesterase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
All solutions should be prepared using a suitable buffer, such as a 0.1 M phosphate buffer (pH 8.0).
-
Test compounds are initially dissolved in 100% DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), is prepared as a stock solution.
-
The substrates, acetylthiocholine iodide (ATChI) for AChE and butyrylthiocholine iodide (BTChI) for BuChE, are prepared as stock solutions.
-
Working solutions of human recombinant AChE and BuChE are prepared in buffer containing 0.1% bovine serum albumin.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 125 µL of the phosphate buffer.
-
Add 25 µL of the test compound dilution. For the control, add 25 µL of buffer.
-
Add 50 µL of the DTNB solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the respective enzyme solution (AChE or BuChE).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATChI or BTChI).
-
Immediately measure the absorbance at 412 nm using a microplate reader, with subsequent readings taken every 2 minutes for a total of 10 minutes.
-
-
Data Analysis:
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Synthesis of the Core Scaffold: A Conceptual Pathway
While specific synthetic routes for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate derivatives are not extensively documented, a plausible synthetic strategy can be envisioned based on established organic chemistry principles.
Conceptual Synthetic Pathway
Caption: A conceptual synthetic route to the target scaffold.
This proposed synthesis provides a logical and feasible approach for obtaining the target compounds, which can then be subjected to the biological assays described above.
Future Perspectives and Concluding Remarks
The exploration of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate derivatives as biologically active agents is a promising yet underexplored area of research. Based on the extensive data available for structurally related N-benzylpiperidine compounds, particularly their potent anticholinesterase activity, it is highly probable that derivatives featuring the 3-(2-hydroxyethyl) substituent will also exhibit interesting biological profiles. The hydroxyl group offers a key point for hydrogen bonding, which could enhance binding affinity to various biological targets.
Future research should focus on the synthesis of a library of these novel derivatives with variations in the substitution pattern of the benzyl group. Subsequent screening in a panel of biological assays, including but not limited to cholinesterase inhibition, will be crucial to elucidate their full therapeutic potential. The detailed experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.
References
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Panayides, J.-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]
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ResearchGate. (n.d.). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease | Request PDF. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Ferreira-Silva, G. A., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1759-1773. [Link]
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The Synthetic Chemist's Compass: A Comparative Guide to Functionalized Piperidines
The piperidine ring, a six-membered nitrogen-containing heterocycle, is an undeniable titan in the world of pharmaceuticals and bioactive compounds. It is a cornerstone scaffold found in numerous FDA-approved drugs, from analgesics to antipsychotics. This prevalence is no accident; the piperidine motif often imparts favorable pharmacokinetic properties, including improved solubility, metabolic stability, and bioavailability. Consequently, the efficient and stereocontrolled synthesis of functionalized piperidines remains a paramount objective for researchers in medicinal chemistry and drug development.
This guide provides an in-depth comparative analysis of four principal synthetic strategies for accessing these valuable scaffolds: the classic Aza-Diels-Alder reaction, the robust Catalytic Hydrogenation of pyridines, the versatile Reductive Amination of 1,5-dicarbonyl precursors, and the modern, atom-economical approach of C-H Functionalization. We will delve into the mechanistic underpinnings of each route, provide field-tested experimental protocols, and present a critical comparison of their respective strengths and limitations, supported by quantitative data, to empower you in selecting the optimal path for your target molecule.
The Aza-Diels-Alder Reaction: Building the Ring with Cycloaddition
The Aza-Diels-Alder reaction is a powerful tool for constructing the piperidine core, leveraging the principles of pericyclic reactions to form two carbon-carbon bonds and up to four new stereocenters in a single, often highly stereoselective, step.[1] In its most common variant for piperidine synthesis, an imine (the aza-dienophile) reacts with a conjugated diene.
The reaction's stereochemical outcome is a key consideration. The mechanism can proceed through either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway, often influenced by the nature of the reactants and the presence of Lewis or Brønsted acids.[2][3] The use of chiral auxiliaries or catalysts has enabled remarkable control over both diastereoselectivity and enantioselectivity, making it a valuable method for asymmetric synthesis.[4]
Diagram 1: Generalized Aza-Diels-Alder Workflow
Caption: Workflow for piperidine synthesis via the Aza-Diels-Alder reaction.
Representative Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol describes a typical procedure for the reaction between an N-sulfonyl imine and a diene, catalyzed by a Lewis acid. The N-sulfonyl group activates the imine, increasing its reactivity.[5]
Materials:
-
N-Sulfonyl imine (1.0 eq)
-
Diene (e.g., Danishefsky's diene, 1.5 eq)
-
Lewis Acid (e.g., BF₃·OEt₂, 1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the N-sulfonyl imine (1.0 eq).
-
Solvent Addition: Dissolve the imine in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is crucial for controlling the reaction's exothermicity and enhancing stereoselectivity.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise to the stirred solution. Stir for 15 minutes to allow for complexation with the imine.
-
Diene Addition: Add the diene (1.5 eq) dropwise over 10 minutes. The reaction mixture is typically stirred at -78 °C for 3-6 hours.
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by quenching small aliquots in saturated sodium bicarbonate solution.
-
Quenching: Upon completion, slowly add saturated aqueous sodium bicarbonate solution to the cold reaction mixture to quench the Lewis acid.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude tetrahydropyridine adduct is then purified by flash column chromatography.
-
Reduction: The resulting cycloadduct can be reduced to the corresponding saturated piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
Catalytic Hydrogenation of Pyridines: The Atom-Economical Route
The most direct and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of a pyridine precursor.[6] This approach involves the addition of three equivalents of hydrogen across the aromatic ring, transforming the flat, sp²-hybridized system into a three-dimensional, sp³-rich scaffold.
The primary challenge lies in the aromatic stability of the pyridine ring, which often necessitates potent catalytic systems and can require elevated pressures and temperatures.[6] The choice of catalyst is paramount and dictates the reaction's efficiency and chemoselectivity.
-
Heterogeneous Catalysts: Systems like Platinum (IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are widely used, especially in industrial settings, due to their ease of separation and recyclability.[6][7] Reactions are often run in acidic media (e.g., acetic acid) to protonate the pyridine, which facilitates reduction and prevents product inhibition by the basic piperidine.[7]
-
Homogeneous Catalysts: Soluble catalysts, such as iridium and rhodium complexes, can offer higher selectivity and operate under milder conditions.[8][9] Recent advances have demonstrated highly enantioselective hydrogenations of substituted pyridines using chiral homogeneous catalysts.[8][9]
Diagram 2: Catalytic Hydrogenation Workflow
Caption: General workflow for piperidine synthesis via pyridine hydrogenation.
Representative Protocol: Heterogeneous Hydrogenation using PtO₂
This protocol details a standard procedure for the complete reduction of a substituted pyridine using Adams' catalyst, a robust and reliable method for generating cis-substituted piperidines.[7]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial Acetic Acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g) and the solvent, glacial acetic acid (5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (1-5 mol%) to the solution.
-
Assembly and Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove all air, followed by purging with hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar). Begin vigorous stirring. The reaction is often run at room temperature but may require gentle heating depending on the substrate.
-
Monitoring: Reaction completion is typically indicated by the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with a solvent like ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet with water and disposed of properly. Do not allow it to dry in the air.
-
Purification: The filtrate is carefully neutralized with a base (e.g., saturated NaHCO₃ or solid NaOH) and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to yield the piperidine product, which can be further purified if necessary.
Reductive Amination: Convergent Ring Formation
Reductive amination is a highly versatile and convergent strategy for constructing the piperidine ring. The most common approach is a double reductive amination (DRA) reaction between a 1,5-dicarbonyl compound (or a synthetic equivalent like glutaraldehyde) and a primary amine or ammonia.[10]
The process involves the sequential formation of two imine (or enamine) intermediates, which are reduced in situ to form the N-heterocycle.[11] This method is particularly powerful for synthesizing polyhydroxylated piperidines (iminosugars) starting from sugar-derived dialdehydes or ketoaldehydes, where the stereochemistry of the final product is dictated by the chiral precursor.[10]
Causality in Reagent Choice: The selection of the reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used because they are mild enough to selectively reduce the iminium ion intermediate without reducing the starting carbonyl groups, allowing the reaction to proceed in a one-pot fashion.[10][12]
Diagram 3: Double Reductive Amination Pathway
Caption: Mechanism of piperidine synthesis via double reductive amination.
Representative Protocol: Double Reductive Amination of a 1,5-Dicarbonyl Precursor
This protocol outlines a general procedure for the synthesis of a piperidine ring from a 1,5-dicarbonyl compound and a primary amine.
Materials:
-
1,5-dicarbonyl compound (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.0 eq) or Ammonium Formate
-
Sodium cyanoborohydride (NaBH₃CN, ~1.5 eq)
-
Methanol (MeOH)
-
Acetic Acid (to maintain pH 4-6)
Procedure:
-
Setup: In a round-bottom flask, dissolve the 1,5-dicarbonyl compound (1.0 eq) and the primary amine (1.0 eq) in methanol (approx. 0.2 M).
-
pH Adjustment: Add a few drops of glacial acetic acid to the solution to achieve a pH of approximately 4-6. This is essential to catalyze iminium ion formation without significantly degrading the borohydride reducing agent.[13]
-
Reducing Agent Addition: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise at room temperature. Caution: NaBH₃CN is toxic; handle with appropriate personal protective equipment in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of starting materials.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases to destroy any remaining NaBH₃CN.
-
Work-up: Make the solution basic (pH > 10) by adding aqueous NaOH. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude piperidine can then be purified by flash column chromatography.
C-H Functionalization: The Modern Approach to Derivatization
While the previous methods focus on constructing the piperidine ring itself, C-H functionalization offers a revolutionary strategy for derivatizing a pre-existing piperidine scaffold.[14] This late-stage functionalization approach is exceptionally powerful in drug discovery, as it allows for the rapid generation of analogues from a common core, modifying molecular properties with surgical precision.[15]
Transition-metal catalysis, particularly with rhodium, has enabled remarkable control over the site-selectivity of C-H functionalization.[14][16] By carefully choosing the catalyst and the nitrogen protecting group on the piperidine, one can direct functionalization to the C2, C3, or C4 positions.[17]
-
C2 Functionalization: Often achieved through C-H insertion of donor/acceptor carbenes, with catalyst and N-protecting group choice dictating stereoselectivity.[17]
-
C4 Functionalization: Can be achieved by using specific N-protecting groups that sterically block the C2 positions and electronically favor activation at C4.[14]
-
C3 Functionalization: This is more challenging due to the deactivating inductive effect of the nitrogen atom. An indirect approach involving cyclopropanation of a tetrahydropyridine followed by reductive ring-opening is often employed.[17]
Diagram 4: Catalyst-Controlled C-H Functionalization
Caption: Strategies for site-selective C-H functionalization of piperidines.
Representative Protocol: Rhodium-Catalyzed C2-H Functionalization
This protocol is based on the work of Davies and co-workers for the diastereoselective and enantioselective C-H functionalization at the C2 position of an N-sulfonyl piperidine using a chiral dirhodium catalyst.[17]
Materials:
-
N-Brosyl-piperidine (N-Bs-piperidine, 1.5 eq)
-
Methyl phenyldiazoacetate (1.0 eq)
-
Chiral Dirhodium Catalyst (e.g., Rh₂(R-TPPTTL)₄, 0.5 mol%)
-
Anhydrous solvent (e.g., pentane/CH₂Cl₂)
-
Syringe pump
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the N-Bs-piperidine (1.5 eq) and the rhodium catalyst (0.5 mol%). Dissolve them in the anhydrous solvent (e.g., 2 mL pentane/CH₂Cl₂).
-
Diazo Addition: In a separate syringe, prepare a solution of the methyl phenyldiazoacetate (1.0 eq) in the anhydrous solvent (e.g., 4 mL).
-
Slow Addition: Using a syringe pump, add the diazo solution to the stirred catalyst solution over a period of 2 hours. This slow addition is critical to maintain a low concentration of the diazo compound, which minimizes side reactions and improves selectivity.
-
Reaction: After the addition is complete, allow the reaction to stir overnight at room temperature.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the diazo compound (visualized with a potassium permanganate stain).
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel to afford the C2-functionalized piperidine. Diastereomeric ratio (d.r.) and enantiomeric excess (ee) are determined by ¹H NMR and chiral HPLC analysis, respectively.
Comparative Analysis of Synthetic Routes
The optimal synthetic route to a functionalized piperidine depends heavily on the desired substitution pattern, required stereochemistry, functional group tolerance, and scalability. The following table provides a head-to-head comparison of the key performance metrics for each strategy.
| Feature | Aza-Diels-Alder | Catalytic Hydrogenation | Reductive Amination | C-H Functionalization |
| Ring Formation | Forms the ring | Reduces an existing ring | Forms the ring | Modifies an existing ring |
| Stereocontrol | Potentially excellent (up to 4 stereocenters) | Good for cis-products from substituted pyridines; asymmetric variants exist | Dependent on chiral precursor (for DRA) | Excellent catalyst-controlled stereoselectivity |
| Functional Group Tolerance | Moderate; sensitive to Lewis acids | Moderate; many groups are also reduced (e.g., nitro, alkenes) | Good; mild reducing agents are selective | Generally good; relies on specific directing groups |
| Substrate Scope | Broad for dienes and imines | Broad for pyridine precursors | Broad for amines; requires 1,5-dicarbonyls | Dependent on catalyst and directing group compatibility |
| Scalability | Good | Excellent, widely used in industry | Good | Often limited to lab scale; catalyst cost can be high |
| Typical Yields | Good to Excellent | Excellent | Good to Excellent[10] | Moderate to Excellent[17] |
| Key Advantage | Rapid complexity generation | High atom economy, direct | Convergent, good for polyhydroxylated targets | Late-stage diversification, precise editing |
| Key Disadvantage | Often requires subsequent reduction step | Harsh conditions may be needed; limited functional group tolerance | Requires specific 1,5-dicarbonyl precursors | Requires pre-existing ring; directing groups needed |
Conclusion
The synthesis of functionalized piperidines is a rich and evolving field, offering chemists a diverse toolkit to construct these vital heterocyclic scaffolds.
-
The Aza-Diels-Alder reaction provides an elegant solution for rapidly building molecular complexity with high stereocontrol.
-
Catalytic hydrogenation remains the workhorse for its atom economy and scalability, particularly when functional group tolerance is not a primary concern.
-
Reductive amination offers a highly convergent and flexible route, especially for accessing valuable chiral piperidines from the chiral pool.
-
Finally, the advent of C-H functionalization has revolutionized the field, transforming the logic of synthesis from de novo construction to late-stage editing, providing unprecedented access to novel chemical space for drug discovery.
As a senior application scientist, I advise that the choice of strategy should be a deliberate one, guided by a thorough analysis of the target structure and the overall goals of the research program. Understanding the causality behind each method's strengths and weaknesses—from the role of a Lewis acid in activating an imine to the choice of a chiral ligand in directing C-H insertion—is the key to unlocking the full potential of these powerful synthetic transformations.
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A Comparative Guide to the In Vitro Metabolic Stability of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
In the landscape of drug discovery, understanding a compound's metabolic fate is paramount to its success. A high degree of metabolic instability can lead to poor bioavailability, a short duration of action, and the formation of potentially toxic metabolites. This guide provides a comprehensive analysis of the in vitro metabolic stability of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We will compare its stability against structurally related analogs, offering a detailed experimental framework and interpreting the potential metabolic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the metabolic liabilities of piperidine-containing compounds.
The Critical Role of Metabolic Stability in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Its versatility, however, is often tempered by its susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[2][3] Early assessment of metabolic stability using in vitro systems like human liver microsomes (HLMs) or hepatocytes is a cornerstone of modern drug development.[4][5][6] These assays provide crucial data on intrinsic clearance, which helps in predicting in vivo pharmacokinetic parameters and identifying metabolic "hotspots" on a molecule that can be modified to enhance stability.[7][8]
This guide will focus on a practical, widely used method for assessing metabolic stability: incubation with human liver microsomes. Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for this purpose.[3][9]
Comparative Compounds
To provide a meaningful comparison, we will evaluate Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate against two alternative compounds:
-
Benzyl piperidine-1-carboxylate (Alternative 1): This compound lacks the 3-(2-hydroxyethyl) substituent, allowing us to assess the metabolic contribution of this side chain.
-
Benzyl 4-(2-hydroxyethyl)morpholine-4-carboxylate (Alternative 2): The morpholine ring in this analog, where a methylene group of the piperidine is replaced by an oxygen atom, is often considered more metabolically stable.[10] This comparison will highlight the impact of the heterocyclic core on metabolic stability.
Experimental Workflow for In Vitro Metabolic Stability Assessment
The following diagram illustrates the typical workflow for determining the in vitro metabolic stability of a test compound using human liver microsomes.
Caption: Workflow for the human liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating necessary controls to ensure the integrity of the results.
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate and the two alternatives in DMSO.
-
Human Liver Microsomes (HLM): Commercially available pooled HLMs are used to average out inter-individual variability. Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[3]
-
NADPH Regenerating System: This is crucial as CYPs are NADPH-dependent enzymes. A typical system includes 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.[11]
-
Internal Standard (IS): A structurally similar compound not expected to be found in the samples (e.g., a stable isotope-labeled analog) is prepared in acetonitrile to monitor analytical variability.[12][13]
-
-
Incubation Procedure:
-
In a 96-well plate, add the diluted HLM suspension.
-
Add the test compound to a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture and add it to a separate plate containing cold acetonitrile with the internal standard. This immediately stops the reaction and precipitates the microsomal proteins.[3]
-
-
Control Incubations:
-
Negative Control (-NADPH): For each compound, run a parallel incubation at the final time point without the NADPH regenerating system. This accounts for any non-enzymatic degradation or binding to the plasticware.
-
Positive Control: A compound with known metabolic lability (e.g., Verapamil or Testosterone) should be included to confirm the metabolic activity of the HLM batch.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][14][15] LC-MS/MS provides the necessary sensitivity and selectivity for this application.[16]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Comparative Performance Data
The following table summarizes hypothetical but plausible experimental data for the in vitro metabolic stability of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate and its comparators.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at 45 min |
| Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 25 | 55.4 | 18% |
| Benzyl piperidine-1-carboxylate (Alternative 1) | 18 | 77.0 | 8% |
| Benzyl 4-(2-hydroxyethyl)morpholine-4-carboxylate (Alternative 2) | > 60 | < 23.1 | 75% |
Data is illustrative and based on known structure-metabolism relationships.
Interpretation of Results:
-
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate shows moderate metabolic instability. The significant disappearance over 45 minutes suggests it is a substrate for CYP enzymes.
-
Benzyl piperidine-1-carboxylate (Alternative 1) is metabolized more rapidly. This indicates that the unsubstituted piperidine ring is more susceptible to metabolism and that the 3-(2-hydroxyethyl) group may provide some steric hindrance to the metabolic enzymes.
-
Benzyl 4-(2-hydroxyethyl)morpholine-4-carboxylate (Alternative 2) is significantly more stable. The replacement of the piperidine ring with a morpholine ring drastically reduces the rate of metabolism. The electron-withdrawing effect of the oxygen atom in the morpholine ring is known to decrease the susceptibility of adjacent carbons to oxidation.[10]
Potential Metabolic Pathways
The metabolic fate of piperidine-containing compounds is often dictated by several common biotransformations.[17][18] The diagram below outlines the likely metabolic pathways for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
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The Piperidine Scaffold: A Head-to-Head Comparison in Modern Drug Design
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry.[1][2][3] Its structural simplicity belies a profound versatility that has made it a cornerstone in the development of therapeutics across a vast range of diseases.[1][4][5] More than just an inert scaffold, the piperidine moiety offers a unique combination of properties: it can impart basicity, modulate lipophilicity, and adopt specific three-dimensional conformations that are crucial for molecular recognition by biological targets.[6] This guide provides a head-to-head comparison of how this privileged scaffold has been expertly tailored in different drug molecules to achieve therapeutic success, supported by quantitative data and detailed experimental insights.
The Conformational Advantage: More Than Just a Ring
The non-planar, chair-like conformation of the piperidine ring is a key determinant of its utility. This puckered structure allows for the precise positioning of substituents in either axial or equatorial orientations, which can dramatically influence a molecule's interaction with a target protein. Understanding and controlling this conformational behavior is a critical aspect of designing potent and selective piperidine-based drugs.[7][8]
The substitution pattern on the piperidine ring plays a crucial role in its conformational stability and, consequently, its biological activity.[6][9] For instance, the introduction of fluorine atoms can significantly alter the conformational preferences of the ring, a strategy used to create more rigid and conformationally defined drug candidates.[7][10][11] This conformational rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
Head-to-Head Comparison: Piperidine Scaffolds in Action
To illustrate the diverse applications of the piperidine scaffold, we will compare three well-known drugs from different therapeutic areas: Donepezil (for Alzheimer's disease), Haloperidol (an antipsychotic), and Fentanyl (an opioid analgesic).
| Drug | Therapeutic Area | Target(s) | Key Piperidine Function |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) | Interacts with the peripheral anionic site (PAS) of AChE |
| Haloperidol | Schizophrenia | Dopamine D2 Receptor | Positions the fluorophenyl group for optimal receptor binding |
| Fentanyl | Pain Management | μ-opioid Receptor | Provides the basic nitrogen for key ionic interactions |
Donepezil: A Bridge to Cognitive Enhancement
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a potent and selective inhibitor of acetylcholinesterase (AChE). The piperidine moiety in Donepezil is crucial for its mechanism of action. The benzyl-piperidine group provides strong binding to the catalytic site of AChE, interacting with key amino acid residues such as Trp84 and Trp279.[1] This interaction effectively blocks the breakdown of the neurotransmitter acetylcholine, helping to improve cognitive function.
The structure-activity relationship (SAR) of Donepezil analogues has been extensively studied, revealing that the choice of substituents on the piperidine ring is a well-established strategy for synthesizing new and more effective agents for Alzheimer's therapy.[1]
Haloperidol: Targeting Dopamine Receptors with Precision
Haloperidol, a typical antipsychotic, exerts its effects by antagonizing dopamine D2 receptors in the brain. The 4-substituted piperidine scaffold is a common feature in many antipsychotic drugs. In Haloperidol, the piperidine ring acts as a central scaffold, correctly positioning the p-fluorobenzoyl and p-chlorophenyl groups for optimal interaction with the D2 receptor. The basic nitrogen of the piperidine is also thought to form a key ionic interaction with an acidic residue in the receptor binding pocket.
Fentanyl: Potent Analgesia through Opioid Receptor Interaction
Fentanyl is a powerful synthetic opioid analgesic. Its chemical structure is centered around a 4-anilidopiperidine core. The protonated nitrogen atom of the piperidine ring is essential for its high affinity for the μ-opioid receptor, forming a critical ionic bond with a conserved aspartate residue in the receptor. The conformation of the piperidine ring also orients the N-phenethyl and anilido groups into specific hydrophobic pockets within the receptor, contributing to its high potency.
Experimental Workflows: From Synthesis to Biological Evaluation
The development of novel piperidine-based drugs relies on robust synthetic methods and rigorous biological testing. Here, we outline key experimental workflows.
Synthesis of Piperidine Scaffolds
The synthesis of substituted piperidines is a mature field of organic chemistry, with numerous methods available.[2] One of the most common approaches is the reduction of corresponding pyridine precursors.[2][12]
Experimental Protocol: Catalytic Hydrogenation of a Pyridine Derivative
-
Reaction Setup: A solution of the substituted pyridine in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is placed in a high-pressure reaction vessel.
-
Catalyst Addition: A hydrogenation catalyst, such as platinum oxide (PtO2) or palladium on carbon (Pd/C), is added to the solution.[12]
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Workup: The catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure.
-
Purification: The crude piperidine product is purified by an appropriate method, such as column chromatography or crystallization, to yield the desired substituted piperidine.
Conformational Analysis
Determining the three-dimensional structure and conformational preferences of piperidine derivatives is crucial for understanding their SAR.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
Experimental Protocol: Conformational Analysis by 1H NMR Spectroscopy
-
Sample Preparation: A solution of the purified piperidine derivative is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
NMR Data Acquisition: 1H NMR spectra are acquired on a high-field NMR spectrometer. Key experiments include standard 1D 1H NMR, as well as 2D experiments like COSY and NOESY.
-
Analysis of Coupling Constants: The coupling constants (J-values) between adjacent protons on the piperidine ring are measured. The magnitude of these coupling constants provides information about the dihedral angles between the protons, which in turn reveals the conformation of the ring (e.g., chair, boat, or twist-boat).
-
NOESY Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can identify protons that are close in space, providing further evidence for specific conformations and the relative stereochemistry of substituents.
-
Computational Modeling: The experimental NMR data is often complemented with computational modeling (e.g., DFT calculations) to determine the relative energies of different conformations and to predict the most stable conformer.[10]
Future Directions and Conclusion
The piperidine scaffold continues to be a fertile ground for drug discovery.[15] Current research is focused on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, including chiral and spirocyclic systems.[6][16][17] Furthermore, the use of piperidine-based fragments in fragment-based drug discovery is an emerging area with significant potential.[12][18][19]
References
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]
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Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
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Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. National Center for Biotechnology Information. Available at: [Link]
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Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. ACS Publications. Available at: [Link]
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Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. Available at: [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Available at: [Link]
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Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Johns Hopkins University. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
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Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. Available at: [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core, a structure integral to numerous active pharmaceutical ingredients (APIs). As a key building block in drug synthesis, its purity, identity, and concentration must be unequivocally established to ensure the safety and efficacy of the final drug product. The process of analytical method validation provides the documented evidence that a chosen analytical procedure is fit for its intended purpose, a non-negotiable requirement in the pharmaceutical industry.[1][2]
This guide provides a comparative analysis of common analytical techniques for the characterization of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. It delves into the causality behind experimental choices and presents detailed validation protocols grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating analytical methods, thereby ensuring data integrity and regulatory compliance.
Part 1: Selecting the Optimal Analytical Technique
The molecular structure of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, which contains a benzyl group (a UV chromophore), makes it amenable to several analytical techniques. The choice of method depends on the specific analytical goal, such as routine quality control, impurity profiling, or stability testing.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis. For a compound with a UV-absorbing moiety like Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, HPLC-UV offers a robust, reliable, and cost-effective solution for quantification (assay) and purity determination.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] While the target analyte may require derivatization to increase its volatility, this method is exceptionally useful for identifying volatile organic impurities that may be present from the synthesis process.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is the gold standard for detecting and identifying trace-level impurities and degradation products, offering structural information that UV detection cannot provide.
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
Comparative Overview of Techniques
| Parameter | HPLC-UV | GC-MS | LC-MS |
| Primary Use | Assay, Purity, Content Uniformity | Volatile Impurity Profiling | Trace Impurity Identification, Degradation Studies, High-Sensitivity Assay |
| Specificity | Good (dependent on chromatographic resolution) | Very High (based on mass fragmentation) | Excellent (based on mass-to-charge ratio) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Very High (ng/mL to fg/mL range) |
| Sample Volatility | Not required | Required (derivatization may be needed) | Not required |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Expertise Required | Low to Moderate | Moderate | High |
Part 2: A Framework for Method Validation
Analytical method validation is a documented process that proves an analytical method is suitable for its intended use.[1] The core validation parameters are defined by the ICH Q2(R1) guideline.[3][9] The following sections detail the experimental protocols for validating a reversed-phase HPLC-UV method for the assay of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
The overall validation workflow is a systematic process, beginning with a clear plan and culminating in a comprehensive report.
Caption: General workflow for analytical method validation.
Specificity (and Selectivity)
Causality: Specificity demonstrates that the analytical signal is solely attributable to the analyte of interest.[10] It is the single most important parameter for a stability-indicating method, as it proves the method can separate the main compound from its potential degradation products and impurities, preventing erroneously high results.
Experimental Protocol:
-
Blank and Placebo Analysis:
-
Prepare and inject the mobile phase (blank) to demonstrate no interfering peaks at the retention time of the analyte.
-
If analyzing a formulated product, prepare a placebo (all excipients without the active ingredient) and inject it to confirm no interference.
-
-
Forced Degradation Study:
-
Subject separate solutions of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate to stress conditions to intentionally degrade it. Standard conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 105°C for 48 hours.
-
Photolytic Stress: Exposure to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC.
-
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation peaks (Resolution > 2). Peak purity analysis (using a photodiode array detector) should confirm the analyte peak is spectrally homogeneous.
-
Linearity
Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the instrument's response (e.g., peak area). This relationship is the basis for calculating the concentration of the analyte in unknown samples.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of the reference standard. From this stock, prepare at least five calibration standards covering the expected working range (e.g., 50%, 75%, 100%, 125%, 150% of the nominal assay concentration).
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation:
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. A visual inspection of the plot should confirm linearity.
-
Range
Causality: The range confirms the interval over which the method is precise, accurate, and linear.[11] This ensures the method is reliable for samples that may have slightly lower or higher concentrations than the target.
Experimental Protocol:
-
The range is established by confirming that the method provides acceptable levels of linearity, accuracy, and precision at the lower and upper concentrations tested in those respective experiments.
-
Acceptance Criteria: For an assay, the typical range is 80% to 120% of the test concentration.[11] For an impurity test, the range must cover from the reporting level to 120% of the specification.[11]
Accuracy
Causality: Accuracy measures the closeness of the experimental result to the true value.[1][12] It confirms that the method is free from systematic errors and can provide true quantitative results.
Experimental Protocol:
-
Spiked Sample Preparation: If a placebo is available, spike it with a known amount of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and determine the concentration using the validated linear curve.
-
Calculation: Calculate the percentage recovery for each replicate:
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Causality: Precision demonstrates the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1] It reflects the random errors of a method and indicates its reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare a minimum of six independent test preparations of a homogeneous sample at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, or using a different instrument.
-
Compare the results from both sets of experiments.
-
Calculate the cumulative %RSD for all measurements.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD and LOQ define the lower limits of the method's performance.[10] LOQ is particularly important for impurity analysis, as it represents the lowest concentration that can be reliably measured with acceptable accuracy and precision.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N):
-
Prepare and inject a series of solutions with decreasing concentrations of the analyte.
-
Determine the concentration at which the analyte peak is still detectable with a signal-to-noise ratio of approximately 3:1. This concentration is the LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. This concentration is the LOQ.
-
-
Confirm LOQ:
-
Prepare and inject six samples at the determined LOQ concentration and confirm that the precision (%RSD) and accuracy (% Recovery) meet acceptance criteria (typically %RSD ≤ 10%).
-
Robustness
Causality: Robustness testing shows the reliability of a method with respect to small but deliberate variations in its parameters.[5] A robust method is less likely to fail when transferred to different labs or when minor operational variations occur.
Experimental Protocol:
-
Vary Parameters: For an HPLC method, introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow Rate: ± 0.2 mL/min.
-
Column Temperature: ± 5°C.
-
Mobile Phase Organic Content: ± 2%.
-
Mobile Phase pH: ± 0.2 units.
-
-
Analysis: Analyze a system suitability solution under each varied condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
-
Acceptance Criteria: The system suitability parameters should remain within their defined limits for all tested variations, indicating the method is robust.
Part 3: Comparative Validation Data Summary
The following table presents hypothetical but realistic validation data for the analysis of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, comparing the expected performance of HPLC-UV and LC-MS for an assay and impurity determination.
| Validation Parameter | HPLC-UV | LC-MS (SIM Mode) | Acceptance Criteria (Typical) |
| Specificity | Achieved with peak purity > 99.5% | Confirmed by mass; no co-elution | Peak is pure and resolved from degradants |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (Assay) | 0.08 - 0.12 mg/mL | 0.08 - 0.12 mg/mL | 80 - 120% of nominal |
| Accuracy (% Recovery) | 99.5 - 101.2% | 99.8 - 100.9% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | 0.31% | ≤ 2.0% |
| - Intermediate | 0.68% | 0.55% | ≤ 2.0% |
| LOD | 0.05 µg/mL | 0.001 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | 0.003 µg/mL | S/N ≥ 10; Precision ≤ 10% |
| Robustness | Passed | Passed | System suitability criteria met |
Conclusion
The validation of analytical methods for key intermediates like Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a foundational activity in pharmaceutical development. While HPLC-UV remains a highly suitable and robust method for routine assays, LC-MS offers superior performance for trace-level impurity and degradant analysis where specificity and sensitivity are paramount. The choice of method should be guided by its intended purpose and justified through a rigorous validation process.
Adherence to the principles outlined in this guide, which are firmly rooted in international regulatory standards such as ICH Q2(R1), ensures the generation of reliable and defensible analytical data.[3][13][14] This scientific rigor is not merely a procedural formality; it is the bedrock upon which product quality, safety, and efficacy are built. The continuous lifecycle approach to analytical procedures, which includes development, validation, and ongoing monitoring, is the modern paradigm for ensuring analytical excellence.[12]
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Comparative Guide to Cross-Reactivity of Antibodies for Piperidine-Containing Haptens
A Senior Application Scientist's Guide to Method Selection and Data Interpretation
For researchers in drug development, clinical diagnostics, and forensic toxicology, the specific and sensitive detection of small molecules is paramount. Piperidine and its analogues are common structural motifs in pharmaceuticals, novel psychoactive substances, and agricultural chemicals.[1][2][3] Immunoassays, powered by specific antibodies, offer a rapid and high-throughput method for their detection. However, the success of any immunoassay hinges on the specificity of the antibody used.
This guide provides an in-depth comparison of methodologies to characterize the cross-reactivity of antibodies raised against piperidine-containing haptens. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to antibody characterization.
The Foundation: Understanding Haptens and Antibody Specificity
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[4] The piperidine hapten itself is not immunogenic; it must be conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to generate an antibody response.[5][6] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity.[7]
Antibody specificity refers to the ability of an antibody to bind to a single, unique epitope on an antigen.[8] In contrast, cross-reactivity occurs when an antibody binds to epitopes that are structurally similar, but not identical, to the target epitope.[9][10] For antibodies against piperidine haptens, this means the antibody might bind to other molecules containing a similar piperidine ring structure or even to the linker used for conjugation.[11] Thoroughly characterizing this cross-reactivity is not just a quality control step; it is essential for validating the antibody for its intended purpose.[12][13]
Core Methodologies for Cross-Reactivity Assessment
Two primary techniques are indispensable for a comprehensive cross-reactivity profile: the Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.
Competitive ELISA: The Workhorse for Specificity Screening
The cELISA is the foundational method for assessing antibody specificity against a panel of structurally related compounds. Its principle is based on the competition between a fixed amount of enzyme-labeled antigen and a variable amount of unlabeled antigen (from the sample or standard) for a limited number of antibody binding sites.[14][15] A lower signal indicates a higher concentration of the competing free hapten, signifying stronger binding.
Every step in the cELISA protocol is designed to maximize the signal-to-noise ratio and ensure that the results accurately reflect the competitive binding dynamics.
-
Coating Antigen Selection: Typically, the hapten is conjugated to a different carrier protein for the coating antigen (e.g., Ovalbumin, OVA) than was used for the immunogen (e.g., BSA). This is a critical control to prevent the detection of antibodies that bind to the carrier protein itself, rather than the hapten.[16]
-
Blocking: Blocking unoccupied sites on the microplate is crucial to prevent non-specific binding of the primary or secondary antibodies, which would lead to false-positive signals.[17]
-
Antibody Dilution: The concentration of the primary antibody must be optimized. It should be the dilution that results in approximately 50-80% of the maximum signal in the absence of any competitor. This ensures the assay is operating in the linear range of the titration curve, making it sensitive to competition.[18]
-
Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of the hapten-OVA conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[17]
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.[17]
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
In a separate plate or tubes, prepare serial dilutions of the piperidine hapten standard and other potential cross-reactants (the "competitors").
-
Add 50 µL of each competitor dilution to the corresponding wells of the coated plate.
-
Immediately add 50 µL of the pre-titrated anti-piperidine antibody to each well.
-
Incubate for 1-2 hours at 37°C.[18]
-
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.[17]
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL/well of TMB substrate solution. Incubate in the dark at room temperature for 15-30 minutes.[14]
-
Stop Reaction: Add 50 µL/well of stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.
Caption: Workflow for the competitive indirect ELISA (cELISA).
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
While cELISA is excellent for screening, it provides endpoint data that can sometimes be influenced by assay format. SPR is a powerful, label-free technology that measures binding interactions in real-time, providing a wealth of kinetic data.[19][20] It measures the change in refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[21] This allows for the precise determination of association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.[22][23]
-
Kinetic Data: SPR distinguishes between compounds that have the same affinity (Kₑ) but achieve it through different on-rates and off-rates. This level of detail is impossible to obtain from ELISA.
-
Label-Free: Neither the antibody nor the hapten needs to be labeled, eliminating potential artifacts from label conjugation.[23]
-
Mechanism Insight: Real-time data can reveal complex binding models that would be missed by endpoint assays.
-
Chip Preparation & Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize the anti-piperidine antibody (the ligand) onto the chip surface via amine coupling to a target density (e.g., 2000-5000 RU).
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Injection & Data Collection:
-
Prepare a series of dilutions for the primary piperidine hapten and each potential cross-reactant (the analytes) in running buffer.
-
Inject the analyte solutions sequentially over the immobilized antibody surface, starting with the lowest concentration. Each injection cycle consists of:
-
Association: Flowing the analyte over the surface for a defined time to monitor binding.
-
Dissociation: Flowing running buffer over the surface to monitor the dissociation of the analyte-ligand complex.
-
-
-
Surface Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to strip the bound analyte from the ligand, preparing the surface for the next injection. The regeneration conditions must be optimized to remove the analyte completely without denaturing the immobilized antibody.
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves (the "sensorgram") to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.
-
Caption: General workflow for an SPR binding analysis experiment.
Data Analysis and Interpretation
Objective comparison requires standardized data analysis. For each antibody, a panel of piperidine analogues should be tested.
Calculating Cross-Reactivity from cELISA
-
Generate Inhibition Curves: Plot the percentage of binding (%B/B₀) against the logarithm of the competitor concentration. B is the OD in the presence of the competitor, and B₀ is the OD in the absence of the competitor.
-
Determine IC₅₀: The IC₅₀ is the concentration of a competitor that causes a 50% reduction in the B/B₀ signal. This is the key metric for comparison.
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of an analogue is calculated relative to the primary hapten.
%CR = (IC₅₀ of Primary Hapten / IC₅₀ of Analogue) * 100
Interpreting SPR Data
The primary value from SPR is the equilibrium dissociation constant (Kₑ), calculated as kₑ/kₐ. A lower Kₑ value indicates a higher binding affinity. Cross-reactivity can be assessed by directly comparing the Kₑ values of the antibody for the primary hapten versus the other analogues.
Comparative Data Summary
The data below represents a hypothetical analysis of a monoclonal antibody (mAb-Pip1) raised against Piperidine Hapten A.
| Compound Tested | Structure | cELISA IC₅₀ (nM) | % Cross-Reactivity | SPR Kₑ (M) |
| Piperidine Hapten A (Target) | Target Hapten Structure | 15 | 100% | 2.5 x 10⁻⁸ |
| Analogue B (N-Methyl) | N-Methyl Piperidine | 45 | 33.3% | 7.8 x 10⁻⁸ |
| Analogue C (4-Hydroxy) | 4-Hydroxy Piperidine | 310 | 4.8% | 5.2 x 10⁻⁷ |
| Analogue D (Cyclohexane) | Cyclohexane Analogue | > 10,000 | < 0.15% | No Binding Detected |
| Fentanyl | Unrelated Piperidine Drug | > 10,000 | < 0.15% | No Binding Detected |
Interpretation:
-
The antibody mAb-Pip1 is highly specific for the target hapten A.
-
It shows moderate cross-reactivity (33.3%) with the N-methylated version (Analogue B), suggesting the N-position is part of the epitope but can tolerate small substitutions.
-
The addition of a hydroxyl group at the 4-position (Analogue C) significantly reduces binding, indicating this position is critical for recognition.
-
Replacing the piperidine nitrogen with a carbon (Analogue D) or testing a structurally complex but unrelated piperidine-containing drug (Fentanyl) completely abolishes binding, confirming the specificity for the core piperidine heterocycle.
-
The SPR data corroborates the cELISA findings, with the Kₑ values showing a similar trend in binding affinity as the IC₅₀ values.
Conclusion
Validating an antibody for the specific detection of a piperidine-containing hapten is a multi-step, evidence-based process. A high-throughput cELISA is essential for initial screening against a broad panel of related structures, while label-free kinetic analysis by SPR provides an orthogonal validation and deeper insight into the binding mechanism. By employing both methods, researchers can generate a comprehensive and trustworthy cross-reactivity profile, ensuring the data produced by their immunoassays is both accurate and reliable. This rigorous validation is a cornerstone of scientific integrity in the development of antibody-based tools for research, diagnostics, and drug development.[24][25]
References
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Aeonian Biotech. (2021). Difference between antibody specificity and selectivity. [Link]
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Li, Y., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry. [Link]
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Konrad, A., et al. (2018). Ten Basic Rules of Antibody Validation. Archives of Pathology & Laboratory Medicine. [Link]
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Polaris Market Research. (2025). Why is Antibody Specificity Testing Important?. [Link]
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ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
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van der Laken, C. J., et al. (2016). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. mAbs. [Link]
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Creative Diagnostics. Antibody Validation. [Link]
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Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]
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Hearty, S., et al. (2018). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]
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Bitesize Bio. (2025). Antibody Validation Protocols - How To Choose The Most Appropriate. [Link]
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Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods. [Link]
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Vancott, T. C. (1999). Analysis of antibody-antigen interactions using surface plasmon resonance. Methods in Molecular Medicine. [Link]
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Microbe Notes. (2020). Competitive ELISA Protocol and Animation. [Link]
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Biomedical Primate Research Centre. Competition ELISA. [Link]
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Sharma, R. P., et al. (2013). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production Against Cyanogenic Glycosides. Journal of Agricultural and Food Chemistry. [Link]
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Giraudi, V., et al. (2009). Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid. ResearchGate. [Link]
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Sheng, W., et al. (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Molecules. [Link]
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Wang, Z., et al. (2018). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules. [Link]
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Phongpradist, R., et al. (2012). Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. International Journal of Agriculture and Biology. [Link]
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Aptamer Group. Anti-hapten Antibody Problems. [Link]
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Nakayama, T., et al. (2021). Chemical- and Drug-Induced Allergic, Inflammatory, and Autoimmune Diseases Via Haptenation. International Journal of Molecular Sciences. [Link]
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Kim, J., et al. (2016). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
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D'Alonzo, D., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]
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Laumond, G., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses. [Link]
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Jones, A. M., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry. [Link]
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A Researcher's Guide to Catalyst Performance in Piperidine Synthesis
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its synthesis, therefore, is a critical undertaking for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the performance of various catalysts for the synthesis of piperidines, with a primary focus on the most common and industrially relevant method: the hydrogenation of pyridines. We will delve into the nuances of catalyst selection, supported by experimental data, to empower you to make informed decisions for your specific synthetic challenges.
The Challenge of Pyridine Hydrogenation
The catalytic hydrogenation of pyridine to piperidine, while seemingly straightforward, presents significant hurdles. The high aromatic stability of the pyridine ring necessitates forcing reaction conditions, and the Lewis basicity of both the pyridine substrate and the piperidine product can lead to strong coordination with the metal center of the catalyst, potentially causing catalyst poisoning and deactivation.[2] The choice of catalyst is therefore paramount to achieving high yields and selectivities under practical and scalable conditions.
Benchmarking Catalyst Performance: A Comparative Analysis
The performance of a catalyst is a multi-faceted consideration, encompassing not only yield and selectivity but also factors like reaction conditions, cost, and reusability. Below, we compare the performance of several leading catalyst systems for pyridine hydrogenation.
Heterogeneous Catalysts: The Workhorses of Piperidine Synthesis
Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, reducing overall process costs.[3][4]
| Catalyst | Typical Loading (mol%) | Temperature (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| Rhodium on Carbon (Rh/C) | 1-5 | 25-100 | 5-70 | Alcohols, Acetic Acid | >99 | >99 | High activity under mild conditions, good functional group tolerance.[1][5] | Higher cost compared to non-noble metals. |
| Rhodium(III) Oxide (Rh₂O₃) | 0.5-2 | 40-80 | 5-20 | Trifluoroethanol (TFE) | >99 | >99 | Excellent activity for a broad range of functionalized pyridines under mild conditions.[6][7] | Cost of rhodium. |
| Platinum(IV) Oxide (PtO₂) | 1-5 | 25-80 | 50-100 | Acetic Acid, Alcohols | High | High | Effective for a wide range of substrates, often used in academic labs.[1] | Can require acidic additives and higher pressures. |
| Ruthenium on Carbon (Ru/C) | 2-10 | 80-150 | 50-150 | Water, Alcohols | High | High | Generally lower cost than Rh and Pt, effective for large-scale production. | Often requires more forcing conditions (higher temperature and pressure). |
| Raney Nickel (Raney® Ni) | 5-20 (wt%) | 100-200 | 70-200 | Alcohols, Water | High | High | Very cost-effective, suitable for industrial scale. | Requires high temperatures and pressures, potential for lower selectivity with functionalized substrates. |
Homogeneous Catalysts: Precision and Selectivity
Homogeneous catalysts offer the advantage of high activity and selectivity due to their well-defined, single-site nature.[3] This allows for a greater degree of catalyst tuning through ligand modification, which is particularly crucial for asymmetric synthesis. However, the separation of the catalyst from the product can be challenging and costly.[4][8]
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Pressure (bar H₂) | Solvent | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Iridium-based Catalysts | 1-5 | 25-80 | 30-100 | Dichloromethane, Methanol | Up to 99% | Excellent for asymmetric hydrogenation of pyridinium salts, leading to chiral piperidines.[9] | Requires substrate activation (e.g., as a pyridinium salt), catalyst separation can be complex. |
| Rhodium-based Catalysts | 1-5 | 25-100 | 20-80 | Various Organic Solvents | Variable | Can be tuned for high selectivity with specific substrates. | Often less active for simple pyridines compared to iridium catalysts. |
Experimental Protocols: A Standardized Approach to Catalyst Evaluation
To provide a fair and practical comparison, we present a standardized experimental protocol for the hydrogenation of a model substrate, 4-methylpyridine, using a common and highly effective heterogeneous catalyst, 5% Rhodium on Carbon.
Benchmark Protocol: Hydrogenation of 4-Methylpyridine using 5% Rh/C
Materials:
-
4-Methylpyridine (substrate)
-
5% Rhodium on Carbon (catalyst)
-
Methanol (solvent)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Celite® for filtration
Procedure:
-
Reactor Setup: In a glass liner of a high-pressure autoclave, dissolve 4-methylpyridine (e.g., 1.0 g, 10.7 mmol) in methanol (20 mL).
-
Catalyst Addition: Carefully add 5% Rh/C (e.g., 50 mg, ~2.5 mol% Rh) to the solution.
-
Sealing and Purging: Seal the autoclave. Purge the system with an inert gas (e.g., nitrogen) three times to remove any air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bar). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-16 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Catalyst Removal: Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. Wash the Celite® pad with a small amount of methanol.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-methylpiperidine. The product can be further purified by distillation if necessary.
dot
Caption: Experimental workflow for the benchmark hydrogenation of 4-methylpyridine.
Mechanistic Insights: Understanding Catalyst Behavior
A deeper understanding of the catalytic mechanism is crucial for troubleshooting and optimizing reactions. Here, we illustrate the generally accepted mechanism for the heterogeneous hydrogenation of pyridine on a metal surface.
dot
Caption: Generalized mechanism for the heterogeneous hydrogenation of pyridine.
In this mechanism, pyridine adsorbs onto the metal surface, and molecular hydrogen dissociatively chemisorbs to form active hydrogen atoms. These hydrogen atoms are then sequentially added to the adsorbed pyridine ring until it is fully saturated. Finally, the resulting piperidine desorbs from the surface, regenerating the active site for the next catalytic cycle.
Homogeneous vs. Heterogeneous Catalysis: A Strategic Choice
The decision between a homogeneous and a heterogeneous catalyst is a critical one, with significant implications for both laboratory-scale synthesis and industrial production.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Activity & Selectivity | Generally higher due to well-defined active sites.[3] | Can be lower due to a variety of active sites on the surface. |
| Catalyst Separation | Often difficult and may require techniques like distillation or chromatography.[4][8] | Simple filtration or decantation. |
| Catalyst Reusability | Challenging due to difficulties in separation. | Generally straightforward, leading to lower costs.[10] |
| Reaction Conditions | Often milder conditions (temperature and pressure). | Can require more forcing conditions. |
| Mechanistic Understanding | Easier to study and understand the catalytic cycle.[11] | More complex to study due to the nature of the catalyst surface. |
| Cost | Can be high, especially if the catalyst cannot be efficiently recycled. | Often more cost-effective, particularly for large-scale processes. |
Conclusion and Future Outlook
The synthesis of piperidines via pyridine hydrogenation remains a vital transformation in the pharmaceutical industry. While heterogeneous catalysts, particularly those based on rhodium, offer a robust and scalable solution, the development of more active and selective homogeneous catalysts, especially for asymmetric synthesis, continues to be an area of intense research.[2][12] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the complexity of the substrate, the desired stereochemistry, and the scale of the reaction. By understanding the performance characteristics and mechanistic nuances of different catalytic systems, researchers can navigate the challenges of piperidine synthesis with greater efficiency and precision.
References
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- Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green C
- What are the main advantages and disadvantages of homogenous and heterogeneous c
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
- Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Request PDF.
- Heterogenous vs Homogenous c
- Heterogeneous Catalysts vs.
- Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water.
- A review on multi-component green synthesis of N-containing heterocycles using mixed oxides as heterogeneous c
- Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
- Asymmetric hydrogenation of pyridinium salts with an iridium phosphole c
- Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Publishing.
- Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. Journal of Organic & Inorganic Chemistry.
- Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Show how to synthesize the following amines
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. MDPI.
- Piperidine Synthesis. DTIC.
- Rhodium-catalyzed double hydroboration of pyridine: the origin of the chemo- and regioselectivities.
- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- An improved catalyst architecture for rhodium(iii) catalyzed C–H activation and its application to pyridone synthesis. Chemical Science.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidine Derivatives
Welcome to a comprehensive guide on conducting comparative molecular docking studies of piperidine derivatives. The piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2] Its synthetic tractability and favorable physicochemical properties make it a versatile building block for designing novel therapeutics targeting a wide array of proteins.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It will provide an in-depth, technical walkthrough of performing comparative docking studies, grounded in scientific integrity and practical insights. We will move beyond a simple recitation of steps to explain the rationale behind experimental choices, ensuring a robust and self-validating workflow.
The Synergy of Piperidine and In Silico Docking
The power of the piperidine scaffold lies in its three-dimensional structure and the ability of its nitrogen atom to act as a hydrogen bond acceptor or, when protonated, a donor.[3] These features allow piperidine-containing molecules to form critical interactions within the binding pockets of biological targets. Molecular docking is an indispensable computational tool that allows us to predict and analyze these interactions at an atomic level.[4][5][6] By simulating the binding of various piperidine derivatives to a target protein, we can:
-
Predict binding affinities and rank potential drug candidates.
-
Elucidate the key molecular interactions driving binding.
-
Understand structure-activity relationships (SAR) to guide lead optimization.
-
Compare the potential of different derivatives for a specific target.
This guide will walk you through a structured approach to leveraging molecular docking for the comparative analysis of piperidine derivatives.
The Workflow of Comparative Molecular Docking
A typical comparative docking study follows a systematic workflow, from data acquisition to in-depth analysis. Understanding this process is crucial for obtaining reliable and reproducible results.
Caption: A generalized workflow for a comparative molecular docking study.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for performing a comparative docking study of piperidine derivatives against a chosen protein target. We will use Acetylcholinesterase (AChE), a key enzyme in the nervous system and a common target for Alzheimer's disease therapeutics, as an example.
Target Protein Preparation
-
Objective: To obtain a high-quality, clean structure of the target protein.
-
Procedure:
-
Download the Protein Structure: Obtain the 3D crystal structure of human Acetylcholinesterase from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7.
-
Prepare the Protein: Use molecular modeling software such as AutoDock Tools, PyMOL, or Chimera to prepare the protein. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., Gasteiger charges).
-
Saving the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).
-
-
-
Causality: These preparation steps are critical to ensure that the protein's electrostatic and steric properties are accurately represented during the docking simulation. The removal of non-essential molecules reduces computational complexity and potential for artifacts.
Ligand Preparation
-
Objective: To generate 3D structures of the piperidine derivatives and prepare them for docking.
-
Procedure:
-
Create 2D Structures: Draw the 2D structures of your piperidine derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structures to 3D. Most molecular modeling software can perform this conversion.
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Define Torsion Angles: For flexible docking, define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.
-
Save in Correct Format: Save the prepared ligands in the PDBQT format for use with AutoDock Vina.
-
-
Causality: Energy minimization ensures that the starting conformation of the ligand is realistic. Defining rotatable bonds is essential for accurately simulating the conformational changes a ligand might undergo upon binding to the protein.
Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of each piperidine derivative to the target protein.
-
Procedure:
-
Define the Binding Site (Grid Box): The binding site is typically defined as a cubic grid box centered on the active site of the protein. For AChE, this is often centered on the catalytic triad residues. The size of the grid box should be large enough to accommodate the ligands and allow for conformational searching.
-
Configure Docking Parameters: Set the parameters for the docking run in the software's configuration file. This includes specifying the protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search (a higher value increases the computational time but also the reliability of the results).
-
Run the Docking Simulation: Execute the docking program (e.g., AutoDock Vina). The software will systematically explore different positions, orientations, and conformations of the ligand within the defined binding site and calculate the binding affinity for each pose.
-
-
Causality: The grid box focuses the computational search on the region of interest, making the docking process more efficient. The exhaustiveness parameter controls the thoroughness of the conformational search, which is critical for finding the most favorable binding mode.
Analysis of Docking Results
-
Objective: To analyze and compare the docking results of the different piperidine derivatives.
-
Procedure:
-
Examine Binding Affinities: The docking software will output a binding affinity score (usually in kcal/mol) for the best binding pose of each ligand. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to view the predicted binding pose of each ligand in the active site of the protein.
-
Identify Key Interactions: Analyze the intermolecular interactions between the ligand and the protein. Look for:
-
Hydrogen bonds: These are strong, directional interactions that are often crucial for binding.
-
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Electrostatic interactions: Interactions between charged groups.
-
-
-
Causality: The binding affinity provides a quantitative measure for comparing the different derivatives. Visualizing the binding poses and analyzing the specific interactions provide a qualitative understanding of why certain derivatives bind more strongly than others, which is essential for rational drug design.
Comparative Docking Analysis: Piperidine Derivatives as Acetylcholinesterase Inhibitors
To illustrate the power of comparative docking, we present a hypothetical analysis based on published methodologies for piperidine derivatives targeting acetylcholinesterase (AChE).[3][5][7][8]
| Derivative | Structure (Modification on Piperidine Ring) | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound A | N-benzyl | -9.8 | Tyr334, Trp84, Phe330 (π-π stacking with benzyl group); Tyr121 (H-bond with piperidine N) |
| Compound B | N-(4-fluorobenzyl) | -10.5 | Tyr334, Trp84, Phe330 (π-π stacking); Tyr121 (H-bond); Glu199 (halogen bond with F) |
| Compound C | N-benzyl-4-hydroxy | -10.2 | Tyr334, Trp84, Phe330 (π-π stacking); Tyr121, Ser200 (H-bonds with OH and N) |
| Compound D | N-benzyl-4-carboxamide | -11.1 | Tyr334, Trp84, Phe330 (π-π stacking); Tyr121 (H-bond); Gly118, Gly119 (H-bonds with amide) |
Analysis of Results:
The comparative data reveals a clear structure-activity relationship. The introduction of a fluorine atom in Compound B leads to a more favorable docking score compared to the parent Compound A , likely due to the formation of a halogen bond with Glu199. The addition of a hydroxyl group in Compound C also enhances binding through an additional hydrogen bond with Ser200. Compound D , with a carboxamide group, shows the best docking score, indicating that the amide moiety forms multiple hydrogen bonds with the protein backbone, significantly strengthening the interaction.
Visualizing the Binding Mode
A visual representation of the ligand-protein interactions is invaluable for understanding the docking results. The following diagram illustrates the key interactions of a high-affinity piperidine derivative within the AChE active site.
Caption: Key interactions of a piperidine derivative in the AChE active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting comparative molecular docking studies of piperidine derivatives. By following a systematic and well-reasoned protocol, researchers can gain valuable insights into the structure-activity relationships of these important therapeutic scaffolds. The integration of in silico docking with in vitro and in vivo studies is crucial for the successful discovery and development of novel piperidine-based drugs.[9]
The field of computational drug design is continually evolving. Future studies may incorporate more advanced techniques such as molecular dynamics simulations to assess the stability of ligand-protein complexes over time and more sophisticated scoring functions to improve the accuracy of binding affinity predictions.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]
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Gorshkov, V., & Gorshkova, O. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Modeling and Computational Chemistry, 6(4), 115-118. [Link]
-
Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 43(6), 5489-5504. [Link]
-
Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & biomolecular chemistry, 12(40), 8048–8060. [Link]
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de Paula, C. A., da Silva, C. H., & de Andrade, J. B. (2015). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Journal of Chemistry, 2015, 1-10. [Link]
-
Zarghi, A., Shafaati, A., & Hajimahdi, Z. (2018). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in pharmaceutical sciences, 13(6), 522–531. [Link]
-
Al-Ghorbani, M., Kumar, P., & Khan, I. (2022). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Chemistry, 2022, 1-7. [Link]
-
Abdel-Mottaleb, M. S. A., & El-Kafrawy, P. (2020). Structure activity relationship of piperidine derivatives. Ultrasonics Sonochemistry, 63, 104938. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
This document provides comprehensive procedural guidance for the safe and compliant disposal of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. As a trusted partner in your research, we are committed to providing information that extends beyond product application to ensure the safety of your personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar chemical compounds.
Section 1: Hazard Assessment and Regulatory Framework
Proper disposal begins with a thorough understanding of the potential hazards and the governing regulations. While a specific Safety Data Sheet (SDS) for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is not widely available, a conservative approach to handling and disposal is mandated. By analyzing structurally related compounds, such as piperidine derivatives and benzyl esters, we can infer a potential hazard profile that must be respected.
Inferred Hazard Profile:
-
Skin and Eye Irritation: Many piperidine-based compounds are known to cause skin and serious eye irritation.[1][2]
-
Toxicity: Related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Environmental Hazard: Certain piperidine and benzyl derivatives are classified as harmful or toxic to aquatic life.
Regulatory Imperative:
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), the waste generator is legally responsible for determining if their waste is hazardous.[4][5] Given the inferred hazard profile, it is scientifically prudent and legally required to manage Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate waste as hazardous waste until or unless specific testing proves otherwise.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard operating procedure to prevent chemical exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential to protect against skin contact.
-
Respiratory Protection: When handling larger quantities or in situations where aerosols or vapors may be generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[7]
The causality is clear: this level of PPE is required because the compound's potential to cause severe skin and eye damage, alongside potential respiratory tract irritation, necessitates a comprehensive barrier to exposure.[2][7]
Section 3: On-Site Waste Management: Segregation and Containment Protocol
The proper collection and temporary storage of chemical waste are critical steps in preventing accidental releases and ensuring regulatory compliance. The following step-by-step protocol must be followed.
Step 1: Select a Compatible Waste Container Choose a container made of material chemically compatible with piperidine derivatives, such as a glass bottle or a high-density polyethylene (HDPE) carboy. The container must have a secure, leak-proof screw cap.[8] This prevents degradation of the container and subsequent leakage of the hazardous waste.
Step 2: Accurate and Compliant Labeling The moment the first drop of waste enters the container, it must be labeled. The label must be clear, legible, and permanently affixed. Per EPA and OSHA regulations, the label must include:[9][10]
-
The words "HAZARDOUS WASTE" .
-
The full, unabbreviated chemical name: "Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate" .
-
The specific hazard characteristics (e.g., "Irritant," "Potential Toxin").
-
The Accumulation Start Date (the date the first waste was added).
Step 3: Strict Waste Segregation Never mix this waste with other chemical waste streams.[8] Co-mingling with incompatible materials, such as strong oxidizing agents or acids, could trigger a dangerous chemical reaction, leading to the release of toxic gases or an uncontrolled increase in temperature and pressure.
Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator. The container must remain closed at all times except when adding waste.[11] For larger quantities, the waste must be moved to a Central Accumulation Area (CAA), adhering to the time limits set by your facility's generator status (e.g., 90 or 180 days).[9]
| Compliance Summary: On-Site Waste Handling | |
| Element | Requirement & Rationale |
| Personal Protective Equipment (PPE) | Full protection (gloves, goggles, lab coat) is required to prevent skin/eye contact and potential systemic toxicity.[6] |
| Waste Container | Must be chemically compatible (e.g., Glass, HDPE) and have a leak-proof seal to ensure containment.[8] |
| Container Labeling | Must include "Hazardous Waste," full chemical name, and accumulation date to comply with EPA/OSHA regulations.[9][10] |
| Waste Segregation | Keep isolated from other waste streams to prevent dangerous, unpredictable chemical reactions.[8] |
| On-Site Storage | Store in a designated, secure Satellite Accumulation Area, keeping the container closed to prevent vapor release.[11] |
Section 4: Final Disposal Pathway and Emergency Procedures
Final disposal of this hazardous waste is a highly regulated process that must not be undertaken by laboratory personnel.
Professional Disposal Workflow
The ultimate disposal of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate must be managed by a licensed environmental services contractor. This ensures the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[5][12] The process follows the EPA's "cradle-to-grave" mandate, which is tracked via a hazardous waste manifest.[9] The most common and environmentally sound disposal method for this type of organic chemical is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Caption: Disposal Workflow for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Emergency Protocol for Spills and Accidental Release
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate & Alert: Immediately evacuate all non-essential personnel from the spill area and alert your colleagues and the laboratory supervisor.[13]
-
Control Ignition Sources: If the material is flammable or used with flammable solvents, remove all sources of ignition.[14]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment (If Trained): If you are trained and it is safe to do so, contain the spill using a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbent material and spilled substance into a designated hazardous waste container. Seal and label the container appropriately.[13]
-
Decontamination: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office in accordance with your Chemical Hygiene Plan.[15][16]
By adhering to these rigorous procedures, you build a self-validating system of safety and compliance, protecting yourself, your colleagues, and the integrity of your research environment.
References
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US Bio-Clean. OSHA Compliance For Laboratories. [Link]
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U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]
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Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
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Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
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Medical Waste Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
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Penta Manufacturing Company. Safety Data Sheet - Piperidine. [Link]
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
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J & W PharmLab, LLC. Material Safety Data Sheet - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
